Saprisartan
Description
This compound is an AT1 receptor antagonist. It is based on medications of losartan's prototypical chemical structure. The mode of (functional) AT1 receptor antagonism has been characterized as insurmountable/noncompetitive for this compound. It is very likely that slow dissociation kinetics from the AT1 receptor underlie insurmountable antagonism.
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[3-bromo-2-[2-(trifluoromethylsulfonylamino)phenyl]-1-benzofuran-5-yl]methyl]-5-cyclopropyl-2-ethylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrF3N4O4S/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29/h3-7,10-11,14,32H,2,8-9,12H2,1H3,(H2,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEWVPTZCSAMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4NS(=O)(=O)C(F)(F)F)C(=O)N)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrF3N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163422 | |
| Record name | Saprisartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Saprisartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.51e-02 g/L | |
| Record name | Saprisartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
146623-69-0 | |
| Record name | Saprisartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146623-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saprisartan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146623690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saprisartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saprisartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAPRISARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS64NG1G69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Saprisartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Insurmountable Antagonism of Saprisartan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saprisartan is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor, a key regulator of blood pressure and cardiovascular homeostasis.[1][2] A defining characteristic of this compound's pharmacological profile is its insurmountable antagonism, a phenomenon where increasing concentrations of the agonist (Angiotensin II) cannot fully overcome the inhibitory effect of the antagonist.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's insurmountable antagonism, intended for professionals in pharmaceutical research and development.
The insurmountable nature of this compound's blockade of the AT1 receptor is primarily attributed to its slow dissociation kinetics.[1] This prolonged receptor occupancy extends the duration of its therapeutic effect, making it a subject of significant interest in the development of antihypertensive agents.
Core Mechanism of Insurmountable Antagonism
Insurmountable antagonism by this compound at the AT1 receptor is not due to an irreversible covalent bond but rather a result of a very slow rate of dissociation from the receptor binding pocket. This "tight-binding" characteristic means that once this compound is bound to the AT1 receptor, it remains there for an extended period, effectively preventing Angiotensin II from binding and initiating downstream signaling cascades.
This prolonged receptor-antagonist complex leads to a non-competitive form of antagonism where the maximal response of the agonist is suppressed, a hallmark of insurmountability.
Angiotensin II Type 1 Receptor Signaling Pathways
The AT1 receptor, a G-protein coupled receptor (GPCR), mediates the physiological effects of Angiotensin II through various intracellular signaling pathways. This compound, by blocking this receptor, inhibits these cascades. The primary signaling pathways initiated by AT1 receptor activation include:
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Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and activation of Protein Kinase C (PKC), ultimately leading to cellular responses like smooth muscle contraction.
-
G12/13 Pathway: Activation of Rho GTPases, which play a role in cell growth, proliferation, and migration.
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Gi Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
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β-Arrestin Pathway: This G-protein independent pathway is involved in receptor desensitization, internalization, and can also mediate distinct signaling events.
The following diagram illustrates the major signaling pathways downstream of the AT1 receptor that are inhibited by this compound.
References
In-Depth Technical Guide: Saprisartan AT1 Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saprisartan, also known by its development code GR138950, is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] As a member of the "sartan" class of drugs, it plays a crucial role in blocking the renin-angiotensin-aldosterone system (RAAS), a key pathway in the regulation of blood pressure and cardiovascular homeostasis. This technical guide provides a detailed overview of the binding kinetics of this compound to the AT1 receptor, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing associated signaling pathways and workflows.
This compound's interaction with the AT1 receptor is characterized by insurmountable antagonism.[2][3] This is a key pharmacological feature, suggesting that once bound, the antagonist is not easily displaced by increasing concentrations of the natural ligand, Angiotensin II. This property is highly likely due to slow dissociation kinetics from the AT1 receptor.[3][4] Understanding these kinetic parameters is crucial for predicting the drug's duration of action and its overall therapeutic efficacy.
Quantitative Binding Data
The available literature provides limited specific kinetic rate constants for this compound. However, its high affinity for the AT1 receptor has been quantified. The data is summarized in the table below.
| Parameter | Value | Species/Tissue | Notes |
| pKi | 9.09 | Rat liver membranes | pKi is the negative logarithm of the Ki value. |
| Ki | ~0.081 nM | Rat liver membranes | Calculated from the pKi value (10^-9.09 M). |
| kon (Association Rate Constant) | Not available in cited literature | - | - |
| koff (Dissociation Rate Constant) | Not available in cited literature | - | Described qualitatively as "slow". |
| Receptor Selectivity | High for AT1 over AT2 (pKi < 6.0 for AT2) | Bovine cerebellum (for AT2) | Demonstrates significant selectivity for the AT1 receptor subtype. |
Experimental Protocols
The determination of binding kinetics for a ligand like this compound at the AT1 receptor typically involves radioligand binding assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay (for Ki determination)
This assay measures the affinity of a non-radiolabeled compound (this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
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Tissues expressing the AT1 receptor (e.g., rat liver, adrenal cortex, or cultured cells overexpressing the receptor) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
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The homogenate is centrifuged at low speed to remove cellular debris.
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The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
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The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
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To each well, add in sequence:
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Assay buffer.
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A fixed concentration of a suitable radioligand (e.g., [³H]Losartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II). The concentration is usually close to its Kd value.
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A range of concentrations of the unlabeled competitor, this compound.
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The prepared cell membranes.
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The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This traps the membranes with the bound radioligand on the filter.
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The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
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The radioactivity trapped on the filters is measured by liquid scintillation counting.
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Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1 receptor antagonist (e.g., unlabeled Losartan).
5. Data Analysis:
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The specific binding is calculated by subtracting the non-specific binding from the total binding.
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The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Association and Dissociation Rate Assays (for kon and koff determination)
1. Association Rate (kon) Assay:
-
The experiment is initiated by adding a fixed concentration of the radioligand to the membrane preparation at time zero.
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At various time points, samples are filtered and the amount of specifically bound radioligand is measured.
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The observed association rate constant (k_obs) is determined by fitting the data to a one-phase association exponential curve.
-
This is repeated for several concentrations of the radioligand.
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The kon is then calculated from the slope of the linear plot of k_obs versus the radioligand concentration, as k_obs = kon[L] + koff.
2. Dissociation Rate (koff) Assay:
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The radioligand is incubated with the membrane preparation until equilibrium is reached.
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Dissociation is initiated by adding a high concentration of an unlabeled ligand to prevent re-association of the radioligand.
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At various time points, samples are filtered and the remaining specifically bound radioligand is measured.
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The data are fitted to a one-phase exponential decay curve to determine the dissociation rate constant (koff).
Signaling Pathways and Experimental Workflows
AT1 Receptor Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects.
References
- 1. The antihypertensive profile of the angiotensin AT1 receptor antagonist, GR138950, and the influence of potential homeostatic compensatory mechanisms in renal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of GR138950, a novel angiotensin AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
The Architecture of Antagonism: An In-depth Technical Guide to the Structure-Activity Relationship of Saprisartan and its Analogs
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationship between the molecular structure of a drug and its biological activity is paramount. This guide provides a detailed exploration of the structure-activity relationships (SAR) of saprisartan, a potent and selective nonpeptide angiotensin II type 1 (AT1) receptor antagonist. By dissecting the key structural motifs and their influence on pharmacological activity, we aim to provide a comprehensive resource for the rational design of next-generation antihypertensive agents.
This compound, like other members of the "sartan" class of drugs, targets the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure.[1] By selectively blocking the AT1 receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] Its chemical architecture, based on the prototypical structure of losartan, features a characteristic biphenyl-tetrazole moiety, which is a crucial element for high-affinity binding to the AT1 receptor.[2][3] The mode of antagonism for this compound is characterized as insurmountable or noncompetitive, a trait likely attributable to its slow dissociation kinetics from the AT1 receptor.[1]
This guide will delve into the quantitative data that underpins our understanding of this compound's SAR, present detailed experimental protocols for key assays, and visualize the intricate signaling pathways and experimental workflows involved in its study.
Quantitative Structure-Activity Relationship Data
Table 1: In Vitro AT1 Receptor Binding Affinity of Biphenyl-Tetrazole Analogs
| Compound | R1 (Position 1 of Pyrazole) | R2 (Position 3 of Pyrazole) | R3 (Position 4 of Pyrazole) | IC50 (nM) [3H]AII Binding |
| Losartan | Butyl | Cl | COOH | 59 |
| Analog 1 | Propyl | H | COOH | >1000 |
| Analog 2 | Propyl | Methyl | COOH | 150 |
| Analog 3 | Propyl | Phenyl | COOH | 25 |
| Analog 4 | Propyl | Benzyl | COOH | 10 |
| Analog 5 (UR-7280) | Propyl | tert-Butyl | COOH | 3 |
| Analog 6 | Butyl | H | COOH | >1000 |
| Analog 7 | Butyl | Methyl | COOH | 80 |
| Analog 8 | Butyl | tert-Butyl | COOH | 5 |
Data presented is illustrative of SAR trends for biphenyl-tetrazole pyrazole-based AT1 antagonists and is derived from related structure-activity relationship studies.
Table 2: In Vivo Antihypertensive Activity of Biphenyl-Tetrazole Analogs in Rats
| Compound | In Vivo Activity (IV, % Decrease in BP at dose) | In Vivo Activity (PO, Fall in BP at dose) |
| Losartan | 62.5 ± 8.9% at 1 mg/kg | 13 mmHg at 3 mg/kg |
| Analog 5 (UR-7280) | 61.2 ± 10% at 0.3 mg/kg | 30 mmHg at 0.3 mg/kg |
In vivo data highlights the enhanced potency of analogs with optimized substitutions.
Table 3: Pharmacokinetic Parameters of Selected AT1 Receptor Antagonists in Rats
| Compound | Oral Bioavailability (%) | Terminal Half-life (h) |
| Fimasartan | 32.7–49.6 | Extended (enterohepatic recirculation) |
| Losartan Analog | 80 | Shorter than Losartan |
Pharmacokinetic properties are crucial for the clinical utility of AT1 receptor antagonists.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and related AT1 receptor antagonists.
AT1 Receptor Binding Assay (Competitive Inhibition)
This in vitro assay determines the affinity of a test compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat liver membranes expressing AT1 receptors.
-
Radioligand: [125I][Sar1,Ile8]Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: 96-well plate harvester with GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize frozen rat liver tissue in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing 10% sucrose and stored at -80°C. Protein concentration is determined using a BCA assay.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of membrane preparation (50 - 120 µg protein).
-
50 µL of various concentrations of the test compound.
-
50 µL of [125I][Sar1,Ile8]Angiotensin II (final concentration typically around the Kd value).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the GF/C filters to separate bound from free radioligand. Wash the filters four times with ice-cold wash buffer.
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This in vivo model assesses the ability of a test compound to lower blood pressure in a genetically hypertensive animal model.
Materials:
-
Animals: Spontaneously Hypertensive Rats (SHR).
-
Test Compounds: this compound analogs formulated for oral or intravenous administration.
-
Blood Pressure Monitoring System: Invasive (telemetry or direct arterial cannulation) or non-invasive (tail-cuff) method.
Procedure:
-
Animal Acclimatization: House the SHR in a controlled environment and allow them to acclimatize for at least a week before the experiment.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) for each rat.
-
Drug Administration: Administer the test compound orally (e.g., via gavage) or intravenously at various doses. A vehicle control group should be included.
-
Blood Pressure Monitoring: Monitor blood pressure at regular intervals for a specified period (e.g., up to 24 hours) after drug administration.
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Determine the dose that produces a 50% reduction in the maximum pressor response (ED50) or the maximum fall in blood pressure.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway targeted by this compound and a typical workflow for SAR studies.
Caption: Angiotensin II Type 1 Receptor Signaling Pathway.
Caption: Structure-Activity Relationship Experimental Workflow.
References
The Pharmacological Profile of Saprisartan Potassium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saprisartan potassium, also known by its development code GR-138950C, is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3][4][5] Structurally derived from losartan, this compound was developed as a long-acting antihypertensive agent for the treatment of conditions such as hypertension and heart failure. This technical guide provides a comprehensive overview of the pharmacological profile of this compound potassium, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used to characterize such a compound. While this compound potassium's clinical development was discontinued after reaching Phase II trials, its pharmacological characteristics, particularly its insurmountable antagonism, remain of interest to researchers in the field of cardiovascular drug discovery.
Mechanism of Action
This compound potassium exerts its pharmacological effects by selectively blocking the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). The RAAS plays a crucial role in regulating blood pressure and fluid and electrolyte balance. Angiotensin II, the primary effector of the RAAS, binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further contributing to elevated blood pressure.
By competitively and insurmountably binding to the AT1 receptor, this compound potassium prevents angiotensin II from exerting its physiological effects. This blockade results in vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure. The insurmountable nature of its antagonism is a distinguishing feature, believed to be due to its slow dissociation kinetics from the AT1 receptor, which may contribute to its long duration of action.
Signaling Pathway of Angiotensin II and Blockade by this compound
The following diagram illustrates the signaling pathway of angiotensin II through the AT1 receptor and the point of intervention by this compound.
Pharmacological Data
While specific quantitative data for this compound potassium is not widely available in the public domain due to the discontinuation of its development, the following tables summarize the known qualitative and comparative pharmacological properties.
Table 1: Receptor Binding Profile
| Parameter | Value | Reference |
| Target Receptor | Angiotensin II Type 1 (AT1) | |
| Selectivity | Selective for AT1 over AT2 receptors | |
| Mode of Antagonism | Insurmountable/Noncompetitive | |
| Dissociation Kinetics | Slow |
Table 2: Pharmacodynamic Effects
| Parameter | Effect | Reference |
| Blood Pressure | Decreases systolic and diastolic blood pressure | |
| Aldosterone Levels | Reduces aldosterone secretion | |
| Renin Levels | May increase plasma renin activity (compensatory) | N/A |
Table 3: Pharmacokinetic Properties
| Parameter | Observation | Reference |
| Oral Activity | Orally active | |
| Duration of Action | Long-acting | |
| Metabolism | Information not publicly available | N/A |
| Excretion | Information not publicly available | N/A |
Experimental Protocols
The characterization of a novel AT1 receptor antagonist like this compound potassium involves a series of in vitro and in vivo experiments. The following sections detail the general methodologies for key assays.
AT1 Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of a test compound for the AT1 receptor.
Objective: To quantify the affinity of this compound potassium for the AT1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human AT1 receptor (e.g., rat liver membranes). The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II), and varying concentrations of the unlabeled test compound (this compound potassium).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
The Intricate Dance of Saprisartan and the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of Saprisartan, a selective, long-acting angiotensin II type 1 (AT1) receptor antagonist, and its interaction with the renin-angiotensin-aldosterone system (RAAS). Although its clinical development was discontinued, the pharmacological profile of this compound, particularly its insurmountable antagonism, offers valuable insights into the structure-activity relationships and kinetic properties of angiotensin II receptor blockers (ARBs). This document details the mechanism of action of this compound, presents available quantitative data on its and other ARBs' pharmacological characteristics, and outlines the experimental protocols used to characterize such compounds. Visualizations of the RAAS pathway, experimental workflows, and the classification of ARB antagonism are provided to facilitate a deeper understanding of the subject matter.
Introduction: The Renin-Angiotensin-Aldosterone System and the Advent of Angiotensin Receptor Blockers
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension, heart failure, and kidney disease. The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary active peptide of the RAAS.[1]
Angiotensin II exerts its potent vasoconstrictor and aldosterone-stimulating effects primarily through the angiotensin II type 1 (AT1) receptor.[2] The development of angiotensin II receptor blockers (ARBs), also known as sartans, represented a significant advancement in cardiovascular pharmacology. These agents selectively block the AT1 receptor, thereby inhibiting the detrimental effects of angiotensin II.[2] this compound (also known as GR138950) emerged as a selective, potent, and long-acting nonpeptide AT1 receptor antagonist.[3]
This compound: Mechanism of Action and Pharmacological Profile
This compound is an AT1 receptor antagonist that shares the prototypical chemical structure of losartan. It functions by binding reversibly to AT1 receptors located in vascular smooth muscle and the adrenal gland. This blockade prevents angiotensin II from binding to these receptors, resulting in a decrease in systemic vascular resistance and a reduction in aldosterone synthesis and release. A key characteristic of this compound is its insurmountable/noncompetitive antagonism. This is attributed to its slow dissociation kinetics from the AT1 receptor, a feature that may prolong its therapeutic effect.
Quantitative Pharmacological Data
While specific quantitative data for this compound is limited in publicly available literature due to its discontinued development, a comparative context with other ARBs is crucial for understanding its pharmacological profile. The following tables summarize key quantitative parameters for a range of ARBs to provide a framework for interpreting the characteristics of this compound.
| Drug | Target | Action | Organism |
| This compound | Type-1 angiotensin II receptor | Antagonist | Humans |
Table 1: Target and Action of this compound.
| ARB | Relative Binding Affinity (Highest Affinity = 1) | Mode of Antagonism |
| Candesartan | 1 | Insurmountable/Noncompetitive |
| This compound | Not explicitly quantified, but characterized as insurmountable/noncompetitive | Insurmountable/Noncompetitive |
| Zolasartan | Not explicitly quantified, but characterized as insurmountable/noncompetitive | Insurmountable/Noncompetitive |
| Irbesartan | Not explicitly quantified, but characterized as insurmountable/noncompetitive | Insurmountable/Noncompetitive |
| Valsartan | Not explicitly quantified, but characterized as insurmountable/noncompetitive | Insurmountable/Noncompetitive |
| Telmisartan | 10 | Insurmountable/Noncompetitive |
| E3174 (active metabolite of losartan) | 10 | Insurmountable/Noncompetitive |
| Tasosartan | 20 | Surmountable/Noncompetitive |
| Losartan | 50 | Surmountable/Noncompetitive |
| Eprosartan | 100 | Surmountable/Noncompetitive |
| Candesartan Cilexetil (prodrug) | 280 | - |
Table 2: Comparative Binding Affinities and Modes of Antagonism of AT1 Receptor Antagonists.
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin-Aldosterone System Signaling Pathway
The following diagram illustrates the classical RAAS pathway and the point of intervention for Angiotensin II Receptor Blockers like this compound.
Caption: The RAAS pathway and this compound's mechanism of action.
Experimental Workflow: Radioligand Binding Assay for AT1 Receptor Affinity
The affinity of a compound like this compound for the AT1 receptor is typically determined using a radioligand binding assay. This experiment quantifies the displacement of a radiolabeled ligand from the receptor by the test compound.
Caption: Workflow for a radioligand binding assay.
Logical Relationship: Surmountable vs. Insurmountable Antagonism
The distinction between surmountable and insurmountable antagonism is a key concept in pharmacology and is particularly relevant to the ARB class of drugs.
Caption: Classification of AT1 receptor antagonism.
Detailed Experimental Protocols
Radioligand Binding Assay for AT1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the AT1 receptor.
Materials:
-
Cell membranes prepared from cells recombinantly expressing the human AT1 receptor.
-
Radioligand: [125I]-[Sar1,Ile8]angiotensin II.
-
Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% bovine serum albumin, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at a range of concentrations. Also include control wells for total binding (no test compound) and non-specific binding (excess of a non-labeled ligand like unlabeled angiotensin II).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Vasoconstriction Assay
Objective: To assess the functional antagonistic effect of a test compound on angiotensin II-induced vasoconstriction in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., from rabbit aorta or rat thoracic aorta).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric force transducer and data acquisition system.
-
Angiotensin II.
-
Test compound (this compound).
Procedure:
-
Tissue Preparation: Isolate the artery and carefully cut it into rings of approximately 2-3 mm in width.
-
Mounting: Mount the arterial rings in the organ baths under a resting tension (e.g., 1-2 g).
-
Equilibration: Allow the rings to equilibrate for at least 60-90 minutes, with periodic washing and readjustment of the tension.
-
Viability Check: Contract the rings with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.
-
Cumulative Concentration-Response Curve to Angiotensin II:
-
In the absence of the antagonist, add increasing concentrations of angiotensin II to the organ bath in a cumulative manner and record the contractile response.
-
Wash the tissues and allow them to return to baseline.
-
-
Antagonist Incubation: Incubate the arterial rings with the test compound (this compound) at a fixed concentration for a predetermined period (e.g., 30-60 minutes).
-
Repeat Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve to angiotensin II.
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximal response to KCl against the logarithm of the angiotensin II concentration.
-
Compare the concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. For an insurmountable antagonist like this compound, a depression of the maximal response to angiotensin II is also expected.
-
The potency of the antagonist can be quantified by calculating the pA2 value from Schild regression analysis for competitive antagonists, or by quantifying the reduction in the maximal response for insurmountable antagonists.
-
Conclusion
This compound, as a selective AT1 receptor antagonist with insurmountable inhibitory properties, represents an important case study in the development of ARBs. While its journey to the clinic was halted, the examination of its pharmacological characteristics contributes to a deeper understanding of the molecular interactions that govern the efficacy and duration of action of this critical class of cardiovascular drugs. The experimental protocols detailed herein provide a foundation for the continued investigation and development of novel modulators of the renin-angiotensin-aldosterone system. This technical guide serves as a resource for researchers and drug development professionals, offering a consolidated view of the science underpinning this compound and its interaction with a pivotal physiological regulatory system.
References
The Rise and Fall of Saprisartan: A Technical Review of a Potent Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saprisartan (also known as GR 138950) emerged in the mid-1990s as a potent, selective, and orally active non-peptide antagonist of the angiotensin II type 1 (AT1) receptor. Developed by Glaxo, it demonstrated significant promise in preclinical models of hypertension. This technical guide provides an in-depth review of the discovery, synthesis, mechanism of action, and preclinical development of this compound. While the compound progressed to Phase II clinical trials, its development was ultimately discontinued. This document consolidates the available scientific literature to offer a comprehensive technical overview for researchers and professionals in drug development, highlighting both the scientific achievements and the ultimate fate of this once-promising therapeutic candidate.
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of this system, exerts its potent vasoconstrictive and aldosterone-stimulating effects through the AT1 receptor. The development of antagonists for this receptor, such as losartan, revolutionized the treatment of hypertension and heart failure.[1] this compound was designed as a next-generation AT1 receptor antagonist, building upon the chemical scaffold of losartan.[1] It was characterized by its high potency and insurmountable antagonism, suggesting a long duration of action.[1] This guide will detail the scientific journey of this compound from its chemical synthesis to its preclinical evaluation.
Chemical Synthesis
The synthesis of this compound has been described in the scientific literature, with a notable method for its isotopically labeled form detailed by Carr et al. (1996). The synthesis is a multi-step process culminating in the formation of the complex benzofuran-imidazole structure.
Experimental Protocol: Synthesis of [¹³C]-Labeled this compound
A key step in the synthesis involves the decarboxylative iodination of 1-[3-bromo-2-(2-nitrophenyl)benzofuran-5-ylmethyl]-4-cyclopropyl-2-ethylimidazole-5-carboxylic acid ethyl ester. This is achieved through hydrolysis with sodium hydroxide in refluxing methanol, followed by a reaction with iodine to yield the 5-iodoimidazole derivative. This intermediate is then treated with [¹³C]-labeled potassium cyanide and copper iodide in dimethylformamide (DMF) to produce the labeled imidazole-5-carbonitrile derivative, a crucial precursor to the final this compound molecule.[2]
A more recent formal synthesis has also been developed, highlighting a transition metal-free protocol.[1]
Mechanism of Action
This compound is a selective and potent antagonist of the angiotensin II type 1 (AT1) receptor. Its mechanism of action involves blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, aldosterone release, and sodium retention.
Insurmountable Antagonism
A distinguishing feature of this compound is its characterization as an insurmountable or noncompetitive antagonist. This is attributed to its slow dissociation kinetics from the AT1 receptor, which likely leads to a prolonged duration of action and sustained blockade of the RAAS.
Signaling Pathway
The binding of Angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and vasoconstriction. This compound, by blocking the initial binding of Angiotensin II, prevents the activation of this signaling pathway.
Preclinical Development
This compound underwent extensive preclinical evaluation to characterize its pharmacological profile, including its potency, selectivity, and in vivo efficacy.
In Vitro Studies
In vitro experiments were crucial in determining the binding affinity and functional antagonism of this compound at the AT1 receptor.
Table 1: In Vitro Activity of this compound (GR 138950)
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| pKb | Rabbit | Isolated Aorta | ~9.0 - 9.7 | |
| pKi | Rat | Liver Membranes | 9.09 | |
| pKi (AT2) | Bovine | Cerebellum | < 6.0 |
-
pKb: The negative logarithm of the antagonist dissociation constant, indicating the potency of the antagonist.
-
pKi: The negative logarithm of the inhibition constant, representing the binding affinity of the antagonist to the receptor.
Experimental Protocol: AT1 Receptor Binding Assay
A competitive radioligand binding assay was used to determine the pKi of this compound. The protocol, adapted from Hilditch et al. (1995), is as follows:
-
Membrane Preparation: Rat liver membranes, which are rich in AT1 receptors, were prepared and homogenized.
-
Incubation: A fixed concentration of a radiolabeled AT1 receptor agonist (e.g., [³H]-Angiotensin II) was incubated with the rat liver membranes in the presence of varying concentrations of this compound.
-
Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured using liquid scintillation counting.
-
Data Analysis: The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis. The Ki was then calculated using the Cheng-Prusoff equation.
In Vivo Studies
The antihypertensive effects of this compound were evaluated in various animal models of hypertension.
Table 2: In Vivo Antihypertensive Activity of this compound (GR 138950)
| Animal Model | Administration Route | Dose | Effect | Duration of Action | Reference |
| Conscious Normotensive Rats | i.a. and p.o. | 1 mg/kg | Inhibition of pressor responses to Angiotensin II | Up to 24 hours | |
| Renal Artery Ligated Hypertensive Rats | i.a. | > 0.03 mg/kg | Significant reduction in diastolic blood pressure | Up to 48 hours | |
| Renal Artery Ligated Hypertensive Rats | p.o. | > 0.3 mg/kg | Significant reduction in diastolic blood pressure | Up to 48 hours | |
| Spontaneously Hypertensive Rats (SHR) | i.a. | 1 mg/kg | Significant reduction in diastolic blood pressure | Not specified |
-
i.a.: intra-arterial
-
p.o.: per os (oral)
These studies demonstrated that this compound is a potent, orally active antihypertensive agent with a long duration of action in relevant animal models.
Clinical Development and Discontinuation
This compound progressed into clinical development for the treatment of hypertension and heart failure. It successfully completed Phase I trials and entered Phase II studies. However, the development of this compound was subsequently discontinued. The specific reasons for this discontinuation have not been detailed in publicly available literature, which is not uncommon in the pharmaceutical industry for strategic or other reasons.
Conclusion
This compound was a scientifically interesting and potent AT1 receptor antagonist with a promising preclinical profile. Its insurmountable antagonism suggested the potential for a long-lasting therapeutic effect. The detailed preclinical data and synthetic pathways presented in this guide underscore the significant research and development efforts invested in this compound. While its journey was halted after Phase II clinical trials, the story of this compound provides valuable insights into the drug discovery and development process within the highly competitive field of cardiovascular therapeutics. The lack of published clinical data and a definitive reason for its discontinuation leaves an incomplete picture but serves as a reminder of the numerous challenges on the path to bringing a new medicine to patients.
References
A Technical Guide to the Chemical and Formal Synthesis of Saprisartan
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis and formal synthesis strategies for Saprisartan, an angiotensin II receptor antagonist. The document provides a comparative analysis of traditional palladium-catalyzed methods and a more recent, efficient formal synthesis route employing an intramolecular arylogous nitroaldol condensation. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using Graphviz illustrate the logical flow of the synthesis strategies.
Introduction to this compound and its Synthesis
This compound is a potent and selective nonpeptide angiotensin II type 1 (AT1) receptor antagonist.[1] Its molecular structure features a substituted benzofuran moiety, which has been a key target in its synthetic design. The synthesis of this compound has evolved from earlier palladium-catalyzed cross-coupling reactions to more recent, streamlined formal synthesis approaches that offer improved yields and utilize less toxic reagents. This guide will explore both methodologies, providing a comprehensive overview for researchers in drug development.
Formal Synthesis via Intramolecular Arylogous Nitroaldol Condensation
A recent and highly efficient formal synthesis of an advanced intermediate of this compound has been developed, which avoids the use of transition metals in the key step.[2][3][4][5] This strategy is centered around an intramolecular arylogous nitroaldol (Henry) condensation. The key advantages of this approach include a significantly higher overall yield and the use of more cost-effective and less toxic reagents compared to previous methods.
The overall strategy involves the synthesis of a key advanced intermediate, tert-butyl (3-bromo-5-methyl-2-(2-nitrophenyl)benzofuran-7-yl)carbamate, from which this compound can be obtained through established literature procedures.
Synthesis of the Advanced Intermediate
The synthesis of the advanced intermediate is achieved in a four-step sequence starting from commercially available materials.
Caption: Formal Synthesis of this compound Advanced Intermediate.
Quantitative Data for the Formal Synthesis
The following table summarizes the quantitative data for the synthesis of the advanced intermediate.
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield (%) |
| 1 | 5-Methylsalicylaldehyde, 1-(Bromomethyl)-2-nitrobenzene | DBU, DMF | 80 °C | 3 h | 70 |
| 2 | 5-Methyl-2-(2-nitrophenyl)benzofuran | NBS, CH3CN | Room Temp. | 2 h | 90 |
| 3 | 3-Bromo-5-methyl-2-(2-nitrophenyl)benzofuran | Fe, NH4Cl, EtOH/H2O | 80 °C | 3 h | 70 |
| 4 | 2-(3-Bromo-5-methylbenzofuran-2-yl)aniline | Boc2O, DMAP, CH2Cl2 | Room Temp. | 4 h | 72 |
| Overall | 34 |
Detailed Experimental Protocols
To a solution of 5-methylsalicylaldehyde (1.0 mmol) in DMF (5 mL), 1-(bromomethyl)-2-nitrobenzene (1.1 mmol) and DBU (1.2 mmol) are added. The reaction mixture is stirred at 80 °C for 3 hours. After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel to afford 5-methyl-2-(2-nitrophenyl)benzofuran.
To a solution of 5-methyl-2-(2-nitrophenyl)benzofuran (1.0 mmol) in acetonitrile (10 mL), N-bromosuccinimide (NBS) (1.1 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours. After completion, the solvent is evaporated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
To a stirred solution of 3-bromo-5-methyl-2-(2-nitrophenyl)benzofuran (1.0 mmol) in a mixture of ethanol and water (4:1, 10 mL), iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) are added. The reaction mixture is heated to 80 °C and stirred for 3 hours. After completion, the reaction mixture is filtered through a celite bed, and the filtrate is concentrated. The residue is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the desired aniline derivative.
To a solution of 2-(3-bromo-5-methylbenzofuran-2-yl)aniline (1.0 mmol) in dichloromethane (10 mL), di-tert-butyl dicarbonate (Boc2O) (1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is stirred at room temperature for 4 hours. After completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the advanced intermediate.
Palladium-Catalyzed Synthesis Strategies
Prior to the development of the nitroaldol condensation method, the synthesis of key intermediates of this compound relied on palladium-catalyzed cross-coupling reactions. These methods, while effective, generally suffer from lower overall yields and the use of expensive and toxic transition metal catalysts.
A key intermediate in these earlier syntheses is methyl 2-(5-methylbenzofuran-2-yl)benzoate. This intermediate is typically formed through a palladium-catalyzed coupling of a benzofuran derivative with an aryl halide or a related species.
Caption: Palladium-Catalyzed Synthesis of a Key this compound Intermediate.
Comparison of Synthesis Strategies
The following table provides a high-level comparison between the two synthetic strategies.
| Feature | Intramolecular Arylogous Nitroaldol Condensation | Palladium-Catalyzed Synthesis |
| Key Reaction | Transition-metal-free intramolecular cyclization | C-C bond formation via Pd-catalyzed cross-coupling |
| Overall Yield | High (e.g., 34% for the advanced intermediate) | Low (e.g., 3% for the same advanced intermediate) |
| Reagents | Inexpensive and less toxic | Often requires expensive Pd catalysts and ligands |
| Number of Steps | Fewer consecutive steps for the key intermediate | Generally more steps |
| Scalability | Potentially more amenable to large-scale synthesis | Can be challenging to scale up due to catalyst cost and removal |
Experimental Protocol for a Palladium-Catalyzed Coupling (General)
A general procedure for the synthesis of 2-arylbenzofurans via a palladium-catalyzed Suzuki cross-coupling reaction is provided below as an example of the methodologies employed in earlier synthetic routes.
To a mixture of a 2-halobenzofuran (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as K2CO3 or Cs2CO3 (2.0 mmol) in a suitable solvent system (e.g., toluene/water or dioxane/water), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) is added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Conclusion
The formal synthesis of this compound utilizing an intramolecular arylogous nitroaldol condensation represents a significant advancement in the synthetic strategy for this important pharmaceutical agent. This method offers substantial improvements in terms of overall yield, cost-effectiveness, and environmental impact compared to older palladium-catalyzed routes. The detailed protocols and comparative data presented in this guide provide valuable insights for researchers and professionals involved in the development and manufacturing of this compound and related benzofuran-containing compounds. The transition-metal-free approach is a prime example of the ongoing efforts in the pharmaceutical industry to develop more sustainable and efficient synthetic methodologies.
References
- 1. publicatt.unicatt.it [publicatt.unicatt.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Saprisartan Binding to the Angiotensin II Type 1 (AT1) Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Saprisartan, a potent and selective AT1 receptor antagonist, to its target. The angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR), is a critical regulator of blood pressure and cardiovascular homeostasis, making it a prime target for antihypertensive drugs. In silico techniques such as homology modeling, molecular docking, and molecular dynamics simulations are invaluable tools for elucidating the molecular interactions that govern ligand binding and for the rational design of novel therapeutics. This document outlines the key experimental protocols for these computational approaches, presents comparative quantitative binding data for various sartans, and visualizes the essential signaling pathways and experimental workflows. While specific in silico binding energy data for this compound is not extensively available in public literature, this guide establishes a comprehensive framework for such investigations by leveraging data from structurally similar and well-studied AT1 receptor blockers (ARBs).
Introduction to this compound and the AT1 Receptor
This compound is a nonpeptide, selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] By blocking this receptor, this compound effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] The mode of its antagonism has been characterized as insurmountable or noncompetitive, which is likely due to slow dissociation kinetics from the AT1 receptor.[1] The AT1 receptor is a member of the GPCR superfamily and plays a pivotal role in cardiovascular regulation.[2] Its activation by angiotensin II initiates a cascade of intracellular signaling events that contribute to hypertension and cardiovascular disease.[2]
Quantitative Binding Data of Sartans to the AT1 Receptor
Table 1: Comparative Binding Affinities (pKi) of Sartans to the AT1 Receptor
| SARTAN | pKi | Reference |
| Candesartan | 8.61 ± 0.21 | |
| Telmisartan | 8.19 ± 0.04 | |
| Valsartan | 7.65 ± 0.12 | |
| Losartan | 7.17 ± 0.07 |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Dissociation Constants (Kd) of Sartans for the AT1 Receptor
| SARTAN | Kd (nM) | Reference |
| Irbesartan | Lowest Kd (highest affinity) | |
| Olmesartan | Data not explicitly quantified | |
| Valsartan | Data not explicitly quantified | |
| Losartan (Exp3174) | Data not explicitly quantified |
Kd is the dissociation constant. A lower Kd value indicates a higher binding affinity.
Experimental Protocols for In Silico Modeling
The following sections detail the generalized protocols for the key in silico experiments used to model the binding of sartans, including this compound, to the AT1 receptor.
Homology Modeling of the Human AT1 Receptor
Given the challenges in crystallizing GPCRs, homology modeling is often the first step in obtaining a three-dimensional structure of the AT1 receptor when an experimental structure is unavailable.
Methodology:
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the amino acid sequence of the human AT1 receptor. High-resolution crystal structures of related GPCRs, such as bovine rhodopsin or the CXCR4 receptor, are often used as templates.
-
Sequence Alignment: Perform a sequence alignment of the target (human AT1) and template sequences. This step is critical for correctly mapping the residues of the target onto the template structure.
-
Model Building: Utilize molecular modeling software such as MODELLER or SWISS-MODEL to generate the 3D coordinates of the target protein based on the aligned template structure. This process typically involves copying the coordinates of the aligned residues and building the non-aligned regions (loops).
-
Loop Refinement: The loop regions, which often have low sequence identity with the template, are the most variable and difficult to model accurately. Employ loop refinement algorithms to optimize the conformation of these regions.
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK or Ramachandran plot analysis. These tools evaluate the stereochemical quality of the protein structure, including bond lengths, bond angles, and dihedral angles. A good quality model will have a high percentage of residues in the most favored regions of the Ramachandran plot.
Molecular Docking of this compound to the AT1 Receptor
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is used to understand the binding mode of this compound and to estimate its binding affinity.
Methodology:
-
Receptor Preparation: Prepare the 3D structure of the AT1 receptor (either from homology modeling or a crystal structure) by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is typically identified based on the location of co-crystallized ligands in template structures or through computational pocket detection algorithms.
-
Ligand Preparation: Generate a 3D conformation of the this compound molecule. This involves optimizing its geometry and assigning appropriate charges.
-
Docking Simulation: Use docking software such as AutoDock, GOLD, or Glide to perform the docking calculations. The software samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity.
-
Pose Selection and Analysis: The docking results are a set of possible binding poses ranked by their predicted binding energies. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between this compound and the amino acid residues of the AT1 receptor.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-AT1 receptor complex over time, allowing for a more realistic representation of the biological system.
Methodology:
-
System Setup: The docked this compound-AT1 receptor complex is embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment. The system is then solvated with water molecules and ions to achieve a physiological concentration.
-
Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant temperature and pressure (NPT ensemble) for a period of time to allow the system to reach a stable state.
-
Production Run: Following equilibration, a long production MD simulation is run (typically on the order of nanoseconds to microseconds) to generate a trajectory of the atomic motions.
-
Trajectory Analysis: The resulting trajectory is analyzed to study various properties of the complex, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Interaction Analysis: To monitor the persistence of key interactions between this compound and the AT1 receptor.
-
Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone.
-
Visualization of Signaling Pathways and Workflows
AT1 Receptor Signaling Pathways
The AT1 receptor mediates its effects through two primary signaling pathways: the G-protein dependent pathway and the β-arrestin dependent pathway.
Caption: AT1 Receptor Signaling Pathways.
In Silico Modeling Workflow
The process of modeling the binding of this compound to the AT1 receptor follows a structured workflow, integrating several computational techniques.
Caption: In Silico Modeling Workflow.
Conclusion and Future Directions
This technical guide has outlined the key in silico methodologies for investigating the binding of this compound to the AT1 receptor. While direct computational binding data for this compound is limited, the protocols for homology modeling, molecular docking, and molecular dynamics simulations, along with comparative data from other sartans, provide a robust framework for future research. Such studies are crucial for understanding the molecular determinants of this compound's high affinity and selectivity for the AT1 receptor.
Future in silico investigations should focus on performing comprehensive molecular dynamics simulations of the this compound-AT1 receptor complex to accurately calculate its binding free energy and to elucidate the dynamic nature of their interactions. Furthermore, these computational models can be instrumental in designing novel AT1 receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles. The integration of in silico modeling with experimental validation will continue to be a powerful strategy in the development of next-generation cardiovascular therapeutics.
References
Predicting the Off-Target Binding Profile of Saprisartan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saprisartan is recognized as a potent and selective nonpeptide Angiotensin II type 1 (AT1) receptor antagonist.[1] Its primary therapeutic action is the blockade of the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II. While developed for high selectivity, a comprehensive understanding of any compound's potential off-target interactions is critical for a complete safety and risk-benefit assessment in drug development. This technical guide provides an overview of the predicted off-target binding profile of this compound, details the standard experimental methodologies used to determine such profiles, and outlines the computational approaches that can be employed for early-stage prediction. Due to the limited availability of public, in-depth experimental off-target screening data for this compound, this document will focus on predictive data and the general principles and protocols of safety pharmacology.
Introduction to this compound and Off-Target Profiling
This compound is an insurmountable and noncompetitive antagonist of the AT1 receptor, a characteristic likely due to its slow dissociation kinetics.[1] This high-affinity interaction with its primary target is responsible for its therapeutic effects in managing hypertension and heart failure. However, the interaction of any small molecule with unintended biological targets can lead to adverse drug reactions (ADRs). Therefore, early-stage off-target profiling is a cornerstone of modern drug safety assessment. This process involves screening a compound against a panel of receptors, enzymes, ion channels, and transporters to identify potential liabilities.
Predicted Off-Target Binding Profile of this compound
Publicly available, comprehensive experimental data on the off-target binding profile of this compound is limited. However, computational predictions can offer initial insights into potential interactions.
In Silico ADMET Predictions
Computational tools, such as admetSAR, are utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds.[2][3][4] For this compound, these predictive models can provide an early indication of potential off-target liabilities.
| Predicted Parameter | Prediction | Confidence | Implication |
| hERG Inhibition | Weak inhibitor | 0.9673 (Predictor I) / 0.6568 (Predictor II) | Low potential for drug-induced QT prolongation and Torsades de Pointes. |
| Ames Mutagenicity | Non-mutagenic | 0.5853 | Low likelihood of being a bacterial mutagen. |
| Carcinogenicity | Non-carcinogen | 0.6378 | Low likelihood of causing cancer. |
Table 1: Predicted ADMET properties for this compound based on computational modeling. Data is illustrative of typical in silico predictions and should be confirmed by experimental assays.
Methodologies for Off-Target Binding Assessment
A standard approach to experimentally determine the off-target profile of a drug candidate involves a battery of in vitro assays. These assays are designed to detect interactions with a broad range of biological targets known to be associated with adverse effects.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target of interest.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Membranes from cells expressing the target receptor are isolated and prepared in a suitable buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, commonly by rapid filtration through a glass fiber filter that traps the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the target.
Enzyme Inhibition Assays
These assays are used to determine if a compound can inhibit the activity of a specific enzyme.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Reagent Preparation: Solutions of the purified enzyme, the enzyme's substrate, and the test compound are prepared in an appropriate assay buffer.
-
Assay Procedure: The enzyme is pre-incubated with various concentrations of the test compound. The enzymatic reaction is then initiated by the addition of the substrate.
-
Detection: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.
-
Data Analysis: The enzyme activity is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.
Ion Channel Functional Assays (Patch Clamp Electrophysiology)
Patch clamp assays are used to study the effect of a compound on the function of ion channels, which are critical for cellular excitability. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a key target in safety pharmacology due to the risk of drug-induced cardiac arrhythmias.
Experimental Protocol: Manual Whole-Cell Patch Clamp Assay for hERG Channels
-
Cell Culture: A cell line stably expressing the hERG channel is cultured.
-
Electrode Preparation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is brought into contact with a single cell, and a high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell.
-
Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit hERG channel currents. The currents are recorded in the absence and presence of various concentrations of the test compound.
-
Data Analysis: The effect of the compound on the hERG current is quantified, and the IC50 value for channel block is determined.
Visualizing Key Pathways and Workflows
This compound's Primary Target Signaling Pathway
The therapeutic effect of this compound is derived from its antagonism of the AT1 receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway of the AT1 receptor.
Caption: Angiotensin II Type 1 Receptor Signaling Pathway and its inhibition by this compound.
General Workflow for In Vitro Safety Pharmacology Profiling
The process of assessing the off-target profile of a compound like this compound follows a structured workflow, beginning with primary screening and progressing to more detailed mechanistic studies for any identified hits.
Caption: A generalized workflow for in vitro safety pharmacology off-target profiling.
The Role of In Silico Off-Target Prediction
In modern drug discovery, computational or in silico methods are increasingly used to predict potential off-target interactions before a compound is even synthesized or subjected to expensive experimental screening. These methods can be broadly categorized into ligand-based and structure-based approaches.
-
Ligand-Based Methods: These approaches compare the chemical structure of a new compound to a database of existing compounds with known biological activities. If a new compound is structurally similar to known ligands for a particular off-target, it may be flagged for potential interaction.
-
Structure-Based Methods (e.g., Molecular Docking): If the three-dimensional structure of a potential off-target protein is known, molecular docking simulations can be used to predict whether and how a test compound might bind to it.
These computational predictions are valuable for prioritizing compounds for experimental testing and for designing molecules with improved safety profiles.
Conclusion
While this compound is designed for high selectivity to the AT1 receptor, a thorough evaluation of its off-target binding profile is a critical component of its overall pharmacological characterization. In the absence of extensive public experimental data, this guide has outlined the predicted profile based on computational models and provided a detailed overview of the standard experimental methodologies employed in the industry for such assessments. The integration of in silico predictions with a tiered experimental screening approach, encompassing radioligand binding, enzyme inhibition, and functional ion channel assays, forms a robust strategy for identifying and mitigating potential off-target liabilities in drug development. For a definitive off-target profile of this compound, a comprehensive experimental evaluation against a broad panel of safety-relevant targets would be required.
References
The Architectural Distinctions of Saprisartan: A Comparative Structural Analysis Against Other Sartans
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: The sartan class of angiotensin II receptor blockers (ARBs) represents a cornerstone in the management of hypertension and cardiovascular disease. While sharing a common mechanism of action, subtle variations in their molecular architecture can significantly influence their pharmacological profiles. This technical guide provides a detailed comparative analysis of the structural differences between Saprisartan and other prominent sartans, including Losartan, Valsartan, Irbesartan, Candesartan, Olmesartan, and Telmisartan. Through a meticulous examination of their chemical scaffolds, key functional groups, and three-dimensional conformations, this document aims to elucidate the structure-activity relationships that define their unique therapeutic characteristics. Quantitative structural data are presented in tabular format for ease of comparison, and detailed experimental methodologies for structural characterization are provided.
Introduction to the Sartan Class and this compound
Angiotensin II receptor blockers, commonly known as sartans, are a class of drugs that selectively antagonize the angiotensin II receptor type 1 (AT₁), thereby mitigating the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] This targeted mechanism of action has established them as a primary therapeutic option for hypertension and related cardiovascular conditions.
This compound, an investigational AT₁ receptor antagonist, is structurally based on the prototypical chemical structure of Losartan.[2][3] It is a nonpeptide antagonist characterized by its insurmountable and noncompetitive antagonism of the AT₁ receptor, a property likely attributed to its slow dissociation kinetics.[1][2] This guide will delve into the specific structural attributes that differentiate this compound from its congeners.
Core Structural Scaffolds: Commonalities and Divergences
The majority of clinically utilized sartans are built upon a common biphenyl-tetrazole scaffold. This core structure consists of a biphenyl ring system with a tetrazole group at the 2'-position of one of the phenyl rings. The acidic nature of the tetrazole ring is a critical feature for receptor binding.
However, not all sartans adhere to this archetypal structure. Telmisartan, for instance, features a benzimidazole ring system instead of the imidazole or other heterocyclic moieties found in many other sartans.
This compound's Unique Core: this compound deviates from the classic biphenyl-tetrazole structure. Its core is a more complex heterocyclic system, featuring a benzofuran moiety linked to an imidazole ring. This fundamental difference in the core scaffold is a primary determinant of its distinct pharmacological properties.
Comparative Analysis of Key Structural Features
The therapeutic nuances among sartans arise from the varied substituents attached to their core scaffolds. These side chains influence properties such as receptor affinity, bioavailability, and metabolic stability.
The Imidazole/Heterocyclic Moiety
-
Losartan: Possesses an imidazole ring with a hydroxymethyl group at the 5-position and a butyl group at the 2-position.
-
Valsartan: Features an acylated L-valine moiety instead of an imidazole ring, a significant departure from the Losartan template.
-
Irbesartan: Incorporates a spirocyclopentane fused to the imidazole ring, a unique structural feature among the sartans.
-
Candesartan: Contains a benzimidazole ring with an ethoxy group at the 2-position and a carboxylic acid at the 7-position.
-
Olmesartan: Features a complex imidazole ring with a hydroxyisopropyl group and a carboxylic acid.
-
Telmisartan: As mentioned, utilizes a benzimidazole ring system.
-
This compound: Employs a substituted imidazole ring with an ethyl group at the 2-position, a cyclopropyl group at the 5-position, and a carboxamide group at the 4-position.
The Biphenyl-Tetrazole Mimic
While many sartans contain the classic biphenyl-tetrazole group, which serves as a bioisostere for the C-terminal carboxylate of angiotensin II, this compound presents a different approach.
-
This compound: Instead of a biphenyl-tetrazole, this compound has a 3-bromo-2-[2-(trifluoromethylsulfonylamino)phenyl]-1-benzofuran-5-yl]methyl group attached to the imidazole nitrogen. This large, complex substituent is a key distinguishing feature and likely plays a significant role in its interaction with the AT₁ receptor.
Quantitative Structural Comparison
The following tables summarize the key molecular properties of this compound and other selected sartans. The data has been compiled from various crystallographic and computational studies.
Table 1: Molecular Formula and Weight
| SARTAN | MOLECULAR FORMULA | MOLECULAR WEIGHT ( g/mol ) |
| This compound | C₂₅H₂₂BrF₃N₄O₄S | 611.43 |
| Losartan | C₂₂H₂₃ClN₆O | 422.91 |
| Valsartan | C₂₄H₂₉N₅O₃ | 435.52 |
| Irbesartan | C₂₅H₂₈N₆O | 428.53 |
| Candesartan | C₂₄H₂₀N₆O₃ | 440.45 |
| Olmesartan | C₂₄H₂₆N₆O₃ | 446.50 |
| Telmisartan | C₃₃H₃₀N₄O₂ | 514.62 |
Table 2: Key Structural Fragments
| SARTAN | CORE HETEROCYCLE | KEY ACIDIC GROUP | DISTINCTIVE SUBSTITUENTS |
| This compound | Imidazole | Carboxamide | 3-bromo-2-[2-(trifluoromethylsulfonylamino)phenyl]-1-benzofuran, Cyclopropyl |
| Losartan | Imidazole | Tetrazole | Butyl, Chloro, Hydroxymethyl |
| Valsartan | (Acylated L-valine) | Tetrazole, Carboxylic Acid | Pentanoyl, Isopropyl |
| Irbesartan | Spiro-imidazole | Tetrazole | Butyl, Spirocyclopentane |
| Candesartan | Benzimidazole | Tetrazole, Carboxylic Acid | Ethoxy |
| Olmesartan | Imidazole | Tetrazole, Carboxylic Acid | Propyl, Hydroxyisopropyl |
| Telmisartan | Benzimidazole | Carboxylic Acid | Two Benzimidazole rings, Propyl, Methyl |
Note: This table highlights the primary structural features for comparative purposes.
Experimental Protocols for Structural Elucidation
The determination and comparison of sartan structures rely on a combination of experimental and computational techniques.
X-Ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Methodology:
-
Crystal Growth: Single crystals of the sartan of suitable quality are grown, often by slow evaporation of a solvent. For example, crystals of Irbesartan form B have been obtained from an aqueous HCl solution. Telmisartan crystals have been grown from various solvents, leading to different polymorphic forms.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. The positions of the atoms are then refined to best fit the experimental data. Programs such as SHELXS86 are commonly used for structure solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and conformation of the molecule in solution.
Methodology:
-
Sample Preparation: A small amount of the sartan is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the different types of protons and carbons in the molecule.
-
2D NMR Spectroscopy: More advanced techniques like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the spatial proximity of protons, providing information about the molecule's conformation in solution.
Molecular Modeling and Docking
Objective: To predict the binding mode of the sartan to the AT₁ receptor and to understand the structural basis of its activity.
Methodology:
-
Receptor and Ligand Preparation: The 3D structure of the AT₁ receptor is obtained from a protein database (e.g., PDB ID: 4YAY for the receptor in complex with an antagonist). The 3D structures of the sartans are built and optimized using computational chemistry software.
-
Docking Simulation: The sartan molecule is "docked" into the binding site of the AT₁ receptor using software like AutoDock Vina. The program explores different possible binding poses and scores them based on their predicted binding affinity.
-
Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the sartan and the amino acid residues of the receptor. For example, studies have shown that the tetrazole or carboxylic acid groups of many sartans form important interactions with residues like Lys199 in the AT₁ receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by sartans and a typical workflow for their structural analysis.
Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by Sartans.
Caption: A typical workflow for the structural analysis of sartan molecules.
Conclusion
The structural diversity within the sartan class of antihypertensive agents is a testament to the power of medicinal chemistry in fine-tuning pharmacological activity. This compound, with its unique benzofuran-imidazole core and complex side chain, represents a significant departure from the more common biphenyl-tetrazole sartans. This detailed structural comparison highlights the key differences that likely contribute to its distinct receptor binding kinetics and overall pharmacological profile. A thorough understanding of these structure-activity relationships is paramount for the rational design of future generations of AT₁ receptor antagonists with improved efficacy and safety profiles.
References
Preclinical Pharmacology of Saprisartan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saprisartan (also known as GR138950) is a potent, selective, and orally active nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Developed as a potential therapeutic agent for hypertension and heart failure, this compound acts by blocking the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[1] This technical guide provides a comprehensive overview of the available preclinical pharmacology of this compound, with a focus on its mechanism of action and the experimental protocols used to characterize its activity.
Mechanism of Action
This compound selectively blocks the AT1 receptor, preventing the binding of angiotensin II.[1] Angiotensin II is a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting the actions of angiotensin II at the AT1 receptor, this compound leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1]
The functional antagonism of this compound at the AT1 receptor has been characterized as insurmountable and noncompetitive. This is believed to be a result of its slow dissociation kinetics from the receptor, which may contribute to a long duration of action.[1]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound
References
Navigating Phase 2 Clinical Trials for Angiotensin II Receptor Blockers: A Technical Guide Using Saprisartan as a Model
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: As of late 2025, publicly available data from dedicated Phase 2 clinical trials for the specific Angiotensin II Receptor Blocker (ARB), Saprisartan, is not available. The following guide, therefore, utilizes this compound as a representative model to provide an in-depth technical overview of the typical design, methodologies, and expected outcomes for a Phase 2 clinical trial of a novel ARB. The presented data and protocols are hypothetical, based on established principles for this class of drugs.
Introduction to this compound and the Role of Angiotensin II Receptor Blockers
This compound is a nonpeptide Angiotensin II Type 1 (AT1) receptor antagonist.[1] Like other drugs in its class, it selectively blocks the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor, which mediates the primary pressor effects of Angiotensin II.[1][2] By inhibiting the binding of Angiotensin II to the AT1 receptor, this compound leads to vasodilation, reduced aldosterone secretion, and a consequent decrease in blood pressure.[1][3] The development of ARBs was driven by the need to overcome some limitations of Angiotensin-Converting Enzyme (ACE) inhibitors, such as cough and angioedema, which are thought to be related to the accumulation of bradykinin.
Phase 2 clinical trials are a critical step in drug development, designed to assess the efficacy of a new treatment in a patient population and to gather further safety data. For a new ARB like this compound, a Phase 2 trial would aim to establish proof-of-concept for its antihypertensive effects and determine an optimal dose range for subsequent Phase 3 studies.
Hypothetical Phase 2 Clinical Trial Design for an Investigational ARB
A Phase 2 clinical trial for a novel ARB, herein referred to as "ARB-X" (modeled on this compound), would typically be a randomized, double-blind, placebo-controlled, dose-ranging study.
Study Title: A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of ARB-X in Subjects with Mild to Moderate Essential Hypertension.
Primary Objective: To evaluate the dose-response relationship of three different doses of ARB-X compared to placebo on the change from baseline in mean 24-hour ambulatory systolic blood pressure.
Secondary Objectives:
-
To assess the effect of ARB-X on diastolic blood pressure.
-
To evaluate the safety and tolerability of ARB-X.
-
To determine the proportion of subjects achieving target blood pressure.
-
To assess the pharmacokinetic profile of ARB-X.
Study Population:
-
Inclusion Criteria: Male and female subjects aged 18-75 with a diagnosis of essential hypertension, with a mean sitting systolic blood pressure of 140-179 mmHg and a diastolic blood pressure of 90-109 mmHg.
-
Exclusion Criteria: Secondary hypertension, severe renal impairment, history of angioedema, and current treatment with other antihypertensive medications that cannot be safely washed out.
Study Design: A parallel-group design where eligible subjects, after a 2-week placebo run-in period, are randomized to one of four treatment arms:
-
Placebo
-
ARB-X Low Dose (e.g., 50 mg once daily)
-
ARB-X Medium Dose (e.g., 100 mg once daily)
-
ARB-X High Dose (e.g., 200 mg once daily)
The treatment duration would typically be 8-12 weeks.
Experimental Protocols
Blood Pressure Measurement:
-
Ambulatory Blood Pressure Monitoring (ABPM): ABPM is a key endpoint in hypertension trials. It would be performed at baseline and at the end of the treatment period. The device would be programmed to record blood pressure every 20-30 minutes during the day and every 30-60 minutes at night.
-
Office Blood Pressure: Seated trough cuff blood pressure would be measured at each study visit.
Safety Assessments:
-
Adverse event monitoring at each visit.
-
Vital signs.
-
12-lead electrocardiograms (ECGs).
-
Laboratory safety tests (serum chemistry, hematology, urinalysis) at baseline and end of treatment.
Pharmacokinetic Sampling:
-
Sparse blood samples would be collected from a subset of subjects at pre-specified time points to determine drug concentration and to model the pharmacokinetic profile.
Data Presentation: Anticipated Results
The following tables represent the expected structure for presenting the primary and secondary efficacy outcomes of the hypothetical "ARB-X" Phase 2 trial.
Table 1: Change from Baseline in 24-Hour Ambulatory Blood Pressure at Week 8
| Parameter | Placebo (n=50) | ARB-X 50 mg (n=50) | ARB-X 100 mg (n=50) | ARB-X 200 mg (n=50) |
| Systolic Blood Pressure (mmHg) | ||||
| Baseline, Mean (SD) | 145.2 (8.1) | 146.1 (7.9) | 145.8 (8.3) | 146.5 (8.0) |
| Change from Baseline, Mean (SE) | -3.5 (1.2) | -8.7 (1.3) | -12.4 (1.1) | -15.1 (1.2) |
| Placebo-Subtracted Difference (95% CI) | - | -5.2 (-8.1, -2.3) | -8.9 (-11.7, -6.1) | -11.6 (-14.5, -8.7) |
| Diastolic Blood Pressure (mmHg) | ||||
| Baseline, Mean (SD) | 95.3 (5.2) | 94.9 (5.5) | 95.6 (5.1) | 95.1 (5.4) |
| Change from Baseline, Mean (SE) | -2.1 (0.8) | -5.4 (0.9) | -7.8 (0.7) | -9.5 (0.8) |
| Placebo-Subtracted Difference (95% CI) | - | -3.3 (-5.3, -1.3) | -5.7 (-7.6, -3.8) | -7.4 (-9.4, -5.4) |
Table 2: Proportion of Responders at Week 8
| Response Criteria | Placebo (n=50) | ARB-X 50 mg (n=50) | ARB-X 100 mg (n=50) | ARB-X 200 mg (n=50) |
| SBP < 140 mmHg or ≥ 10 mmHg reduction | 18% | 45% | 62% | 75% |
| DBP < 90 mmHg or ≥ 5 mmHg reduction | 22% | 51% | 68% | 80% |
Mandatory Visualizations
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of this compound
The following diagram illustrates the RAAS pathway and the point of intervention for Angiotensin II Receptor Blockers like this compound.
Caption: The RAAS pathway and this compound's mechanism of action.
Experimental Workflow: Hypothetical Phase 2 Trial for ARB-X
The diagram below outlines the logical flow of a subject through the hypothetical Phase 2 clinical trial.
Caption: Subject workflow for a hypothetical ARB Phase 2 trial.
Conclusion
While specific Phase 2 clinical trial data for this compound is not publicly available, this guide provides a comprehensive framework for understanding the design, execution, and anticipated outcomes of such a trial for a novel Angiotensin II Receptor Blocker. The methodologies and data presentation strategies outlined here are based on established practices in the field of cardiovascular drug development and are intended to serve as a valuable resource for researchers and scientists. The successful completion of a well-designed Phase 2 trial is paramount for making informed decisions about advancing a new antihypertensive agent into larger, more definitive Phase 3 studies.
References
Methodological & Application
Application Notes and Protocols for Saprisartan Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saprisartan is a selective and long-acting antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] It exhibits insurmountable and noncompetitive antagonism, which is likely due to its slow dissociation kinetics from the receptor.[1][3] This characteristic suggests a prolonged duration of action at the receptor level. Radioligand binding assays are the gold standard for characterizing the interaction of compounds like this compound with their targets, providing quantitative data on binding affinity and receptor density. This document provides detailed protocols for conducting radioligand binding assays to evaluate the binding of this compound to the AT1 receptor.
Principle of the Assay
Radioligand binding assays are based on the principle of competition between a radiolabeled ligand (the "radioligand") and an unlabeled test compound (e.g., this compound) for binding to a specific receptor. By measuring the amount of radioligand displaced by the test compound, the binding affinity of the test compound can be determined. Two primary types of assays are described:
-
Competition (Inhibition) Assay: Used to determine the inhibitory constant (Ki) of this compound. This is achieved by incubating a fixed concentration of a radiolabeled AT1 receptor antagonist with varying concentrations of unlabeled this compound.
-
Saturation Assay: Used to determine the dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in a given tissue or cell preparation. This involves incubating the receptor preparation with increasing concentrations of the radioligand.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier/Preparation | Notes |
| Receptor Source | Rat liver or vascular smooth muscle cell membranes | Known to express high levels of AT1 receptors.[1] |
| Radioligand | [125I]Angiotensin II or [125I][Sar1,Ile8]Angiotensin II | High specific activity is recommended. |
| Unlabeled Ligand (for non-specific binding) | Angiotensin II (unlabeled) | Used at a high concentration (e.g., 1 µM). |
| Test Compound | This compound | Prepare a stock solution in a suitable solvent (e.g., DMSO). |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4 | |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | |
| Scintillation Cocktail | Commercially available | |
| Glass Fiber Filters | e.g., Whatman GF/B or GF/C | Pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| Protein Assay Reagent | e.g., BCA or Bradford assay kit | For determining protein concentration of the membrane preparation. |
Table 2: Experimental Parameters for Competition Assay
| Parameter | Value/Range | Notes |
| Radioligand Concentration | Kd of the radioligand (e.g., 0.1-1.0 nM) | Use a concentration at or near the Kd for optimal results. |
| This compound Concentration Range | 10^-11 to 10^-5 M (logarithmic dilutions) | This is a suggested starting range and may require optimization. |
| Incubation Time | 60 - 120 minutes | Due to the slow dissociation of this compound, a longer incubation time may be necessary to reach equilibrium. |
| Incubation Temperature | Room temperature or 37°C | |
| Membrane Protein Concentration | 10 - 50 µg per well | Should be optimized to give a sufficient signal-to-noise ratio. |
Experimental Protocols
Membrane Preparation from Rat Liver
-
Euthanize a rat according to approved animal welfare protocols.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Mince the tissue and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration using a standard protein assay, and store at -80°C in aliquots.
Competition Radioligand Binding Assay
-
Assay Setup: Prepare assay tubes or a 96-well plate for total binding, non-specific binding (NSB), and competitor (this compound) binding.
-
Add Reagents:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, a saturating concentration of unlabeled Angiotensin II (e.g., 1 µM), and membrane preparation.
-
Competitor Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Pre-incubation (optional but recommended for insurmountable antagonists): Pre-incubate the membranes with this compound for 30-60 minutes before adding the radioligand to allow for the slow binding kinetics.
-
Incubation: Incubate all tubes/wells at the chosen temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each tube/well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Saturation Radioligand Binding Assay
-
Assay Setup: Prepare assay tubes or a 96-well plate for total binding and non-specific binding (NSB) at each radioligand concentration.
-
Add Reagents:
-
Total Binding: Add assay buffer, increasing concentrations of the radioligand, and membrane preparation.
-
Non-Specific Binding (NSB): Add assay buffer, increasing concentrations of the radioligand, a saturating concentration of unlabeled Angiotensin II (e.g., 1 µM), and membrane preparation.
-
-
Incubation: Incubate all tubes/wells at the chosen temperature for a sufficient time to reach equilibrium.
-
Filtration and Washing: Follow the same procedure as in the competition assay.
-
Counting: Measure the radioactivity on the filters.
-
Data Analysis:
-
Calculate specific binding for each radioligand concentration: Total Binding - Non-Specific Binding.
-
Plot the specific binding against the concentration of the radioligand.
-
Determine the Kd and Bmax values by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis.
-
Mandatory Visualizations
References
Application Notes and Protocols for Functional Assays of Saprisartan in Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saprisartan is a potent and selective, nonpeptide angiotensin II type 1 (AT1) receptor antagonist.[1][2] It belongs to the 'sartan' class of drugs, which are widely used in the treatment of hypertension and heart failure.[1][3] The primary mechanism of action for this compound involves the blockade of the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor, which mediates the majority of the physiological and pathophysiological effects of angiotensin II (Ang II).[1] By binding reversibly to AT1 receptors in vascular smooth muscle and the adrenal gland, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of Ang II, leading to a decrease in systemic vascular resistance and blood pressure. Notably, the antagonism of this compound at the AT1 receptor has been characterized as insurmountable and noncompetitive, which is likely due to its slow dissociation kinetics from the receptor. This property may contribute to a long-lasting therapeutic effect.
These application notes provide detailed protocols for key functional assays to characterize the activity of this compound in vascular smooth muscle cells (VSMCs), a critical cell type in the regulation of vascular tone and blood pressure.
Angiotensin II Signaling in Vascular Smooth Muscle Cells
Angiotensin II binding to the AT1 receptor on vascular smooth muscle cells initiates a cascade of intracellular signaling events that ultimately lead to vasoconstriction, cell proliferation, and hypertrophy. A simplified diagram of this pathway is presented below. This compound, as an AT1 receptor antagonist, blocks these downstream effects.
Functional Assays and Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit Angiotensin II-induced increases in intracellular calcium concentration ([Ca²⁺]i) in VSMCs. The fluorescent indicator Fura-2 AM is used for ratiometric measurement of intracellular calcium.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Culture primary human or rat aortic smooth muscle cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed cells onto 96-well black, clear-bottom plates at a density that will achieve 80-90% confluency on the day of the assay.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer of Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES, 1 mg/mL bovine serum albumin (BSA), and 2.5 mM probenecid.
-
Prepare a 2 µM Fura-2 AM solution in the loading buffer.
-
Wash the cells once with HBSS.
-
Add 100 µL of the Fura-2 AM solution to each well and incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with the loading buffer to remove extracellular Fura-2 AM.
-
-
Assay Procedure:
-
Add 100 µL of loading buffer containing various concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure baseline fluorescence for 30 seconds (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Inject 20 µL of Angiotensin II (final concentration of 100 nM) into each well.
-
Immediately begin measuring fluorescence for an additional 3-5 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.
-
Determine the peak calcium response following Angiotensin II stimulation.
-
Calculate the percentage inhibition of the Angiotensin II response by this compound at each concentration.
-
Generate a dose-response curve and calculate the IC₅₀ value.
-
Quantitative Data (Illustrative Example for a Sartan):
| Compound | Assay | Agonist | Agonist Conc. | IC₅₀ | Reference |
| Losartan | [Ca²⁺]i Mobilization | Angiotensin II | 100 nM | ~10 nM | Adapted from |
Vascular Smooth Muscle Cell Contraction Assay
This assay assesses the ability of this compound to inhibit Angiotensin II-induced contraction of VSMCs embedded in a 3D collagen gel.
Protocol:
-
Cell Preparation:
-
Culture VSMCs to 80-90% confluency.
-
Harvest cells by trypsinization and resuspend in serum-free DMEM at a concentration of 2 x 10⁶ cells/mL.
-
-
Collagen Gel Preparation:
-
On ice, mix 8 parts of a cold collagen solution (e.g., rat tail collagen type I, 3 mg/mL) with 2 parts of the cell suspension.
-
Neutralize the mixture with an appropriate amount of neutralization buffer.
-
Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.
-
Incubate at 37°C for 1 hour to allow for collagen polymerization.
-
-
Assay Procedure:
-
After polymerization, add 1 mL of serum-free DMEM containing various concentrations of this compound or vehicle to each well.
-
Pre-incubate for 1 hour at 37°C.
-
Add Angiotensin II to a final concentration of 100 nM to stimulate contraction.
-
Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.
-
Incubate at 37°C and monitor the contraction of the gels over 24-48 hours.
-
-
Data Analysis:
-
Capture images of the gels at specified time points.
-
Measure the area of the gels using image analysis software (e.g., ImageJ).
-
Calculate the percentage of gel contraction relative to the initial area.
-
Determine the inhibitory effect of this compound on Angiotensin II-induced contraction and calculate the IC₅₀.
-
Quantitative Data (Illustrative Example for a Sartan):
| Compound | Assay | Agonist | Agonist Conc. | % Inhibition (at 1 µM) | Reference |
| Losartan | VSMC Contraction | Angiotensin II | 100 nM | ~70-80% | Inferred from |
Western Blot for Phosphorylated ERK1/2
This assay determines the effect of this compound on the Angiotensin II-stimulated phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key downstream signaling molecule involved in VSMC proliferation and hypertrophy.
Protocol:
-
Cell Culture and Treatment:
-
Culture VSMCs in 6-well plates until 80-90% confluent.
-
Serum-starve the cells for 24 hours in serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with 100 nM Angiotensin II for 10 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE (10% polyacrylamide gel).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Calculate the percentage inhibition of Angiotensin II-induced ERK1/2 phosphorylation by this compound.
-
Determine the IC₅₀ value from a dose-response curve.
-
Quantitative Data (Illustrative Example for a Sartan):
| Compound | Assay | Agonist | Agonist Conc. | % Inhibition of p-ERK1/2 (at 10 µM) | Reference |
| Valsartan | p-ERK1/2 Western Blot | Angiotensin II | 1 µM | Significant inhibition |
Summary
The functional assays described in these application notes provide a robust framework for characterizing the inhibitory activity of this compound on key Angiotensin II-mediated responses in vascular smooth muscle cells. These protocols can be adapted for screening and lead optimization in drug discovery and for further elucidating the cellular mechanisms of AT1 receptor antagonists. The provided quantitative data, while illustrative, serves as a benchmark for expected results.
References
In Vivo Experimental Models for Evaluating the Antihypertensive Effects of Saprisartan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing common in vivo experimental models to assess the antihypertensive properties of Saprisartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. The included methodologies, data presentation guidelines, and signaling pathway visualizations are intended to facilitate the design and execution of preclinical studies in hypertension research.
Introduction to this compound
This compound is an experimental, nonpeptide AT1 receptor antagonist. By selectively blocking the binding of angiotensin II to the AT1 receptor, this compound effectively inhibits the primary mediator of the Renin-Angiotensin-Aldosterone System (RAAS), leading to vasodilation and a reduction in blood pressure. Its mechanism of action makes it a subject of interest in the development of novel antihypertensive therapies.[1]
Key In Vivo Models for Hypertension Research
The selection of an appropriate animal model is critical for elucidating the antihypertensive efficacy and mechanism of action of a drug candidate. The following models are widely used in hypertension research and are suitable for evaluating the effects of this compound.
Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a genetic model of essential hypertension that closely mimics the development of primary hypertension in humans. These rats develop hypertension without any surgical or pharmacological intervention.
Protocol for Antihypertensive Study in SHR:
-
Animal Selection: Male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats (as controls) are typically used, starting at an age of 12-14 weeks when hypertension is established.
-
Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) for at least one week before the experiment, with ad libitum access to standard chow and water.
-
Blood Pressure Measurement: Acclimate the rats to the blood pressure measurement procedure for several days. Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a non-invasive tail-cuff method.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer this compound orally via gavage at various doses (e.g., 1, 3, 10 mg/kg) once daily for a predetermined period (e.g., 4 weeks). The control group should receive the vehicle alone.
-
Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) throughout the study. Body weight should also be monitored.
-
Data Analysis: At the end of the study, compare the changes in blood pressure and heart rate between the this compound-treated groups and the control group.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
The DOCA-salt model is a classic model of mineralocorticoid-induced, volume-dependent hypertension characterized by low renin levels.
Protocol for Induction and Treatment of DOCA-Salt Hypertension:
-
Animal Preparation: Use male Sprague-Dawley or Wistar rats. Perform a unilateral nephrectomy (usually the left kidney) under anesthesia.
-
DOCA Administration: After a one-week recovery period, implant a slow-release pellet of DOCA (e.g., 25 mg) subcutaneously or administer DOCA injections (e.g., 15 mg/kg, s.c., twice weekly).[2]
-
Salt Loading: Replace the drinking water with a 1% NaCl solution.[2]
-
Hypertension Development: Monitor blood pressure weekly. Hypertension typically develops over 3-4 weeks.
-
This compound Treatment: Once hypertension is established (e.g., SBP > 160 mmHg), initiate treatment with this compound as described in the SHR protocol.
-
Data Collection and Analysis: Monitor blood pressure, heart rate, and body weight. At the end of the study, collect blood and tissue samples for further analysis (e.g., electrolyte levels, cardiac hypertrophy markers).
Two-Kidney, One-Clip (2K1C) Renal Hypertensive Model
The 2K1C Goldblatt model is a model of renovascular hypertension that is dependent on the activation of the RAAS.
Protocol for Induction and Treatment of 2K1C Hypertension:
-
Surgical Procedure: Anesthetize a male rat (e.g., Sprague-Dawley). Expose the left renal artery and place a silver or platinum clip with a specific internal diameter (e.g., 0.2 mm) around it to constrict blood flow. The right kidney remains untouched.
-
Hypertension Development: Monitor blood pressure weekly. A significant increase in blood pressure is typically observed within 2-4 weeks.
-
This compound Administration: Once hypertension is established, begin oral administration of this compound at various doses.
-
Monitoring and Analysis: Regularly measure blood pressure and heart rate. At the end of the experimental period, plasma renin activity and angiotensin II levels can be measured to assess the impact of this compound on the RAAS.
Data Presentation
Quantitative data from these studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Hypothetical Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | SBP after 4 Weeks (mmHg) | Change in SBP (mmHg) |
| WKY Control | Vehicle | 135 ± 5 | 138 ± 6 | +3 ± 2 |
| SHR Control | Vehicle | 185 ± 7 | 195 ± 8 | +10 ± 3 |
| This compound | 1 | 186 ± 6 | 170 ± 7 | -16 ± 4 |
| This compound | 3 | 184 ± 8 | 155 ± 6 | -29 ± 5 |
| This compound | 10 | 185 ± 7 | 140 ± 5 | -45 ± 6* |
Note: Data are presented as mean ± SEM. *p < 0.05 compared to SHR Control. This table is a hypothetical representation as specific quantitative data for this compound in this model was not found in the public domain during the literature search.
Table 2: Hypothetical Effect of this compound in DOCA-Salt Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Baseline MAP (mmHg) | MAP after 3 Weeks (mmHg) | Change in MAP (mmHg) |
| Sham Control | Vehicle | 110 ± 4 | 112 ± 5 | +2 ± 1 |
| DOCA-Salt Control | Vehicle | 175 ± 6 | 182 ± 7 | +7 ± 2 |
| This compound | 3 | 176 ± 5 | 158 ± 6 | -18 ± 3 |
| This compound | 10 | 174 ± 7 | 142 ± 5 | -32 ± 4 |
Note: Data are presented as mean ± SEM. *p < 0.05 compared to DOCA-Salt Control. This table is a hypothetical representation as specific quantitative data for this compound in this model was not found in the public domain during the literature search.
Table 3: Hypothetical Efficacy of this compound in the 2K1C Renal Hypertensive Rat Model
| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | SBP after 2 Weeks (mmHg) | Change in SBP (mmHg) |
| Sham Control | Vehicle | 125 ± 5 | 128 ± 4 | +3 ± 1 |
| 2K1C Control | Vehicle | 180 ± 8 | 188 ± 9 | +8 ± 3 |
| This compound | 5 | 179 ± 7 | 155 ± 6 | -24 ± 4 |
| This compound | 15 | 178 ± 6 | 135 ± 5 | -43 ± 5 |
Note: Data are presented as mean ± SEM. *p < 0.05 compared to 2K1C Control. This table is a hypothetical representation as specific quantitative data for this compound in this model was not found in the public domain during the literature search.
Experimental Protocols
Blood Pressure Measurement in Rats
Non-Invasive Method (Tail-Cuff Plethysmography):
-
Place the rat in a restrainer.
-
Position an inflatable cuff and a sensor over the rat's tail.
-
Inflate the cuff to occlude blood flow and then gradually deflate it.
-
The sensor detects the return of blood flow, and the corresponding pressure is recorded as the systolic blood pressure.
-
Repeat the measurement several times to obtain a reliable average.
Invasive Method (Direct Arterial Cannulation):
-
Anesthetize the rat.
-
Surgically expose the carotid or femoral artery.
-
Insert a catheter filled with heparinized saline into the artery and secure it.
-
Connect the catheter to a pressure transducer.
-
Allow the animal to recover from surgery before recording blood pressure in a conscious state for more accurate readings.
Oral Administration (Gavage)
-
Gently restrain the rat.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the needle into the esophagus and advance it into the stomach.
-
Slowly administer the prepared drug solution.
-
Observe the animal for any signs of distress after the procedure.
Signaling Pathways and Experimental Workflows
The antihypertensive effect of this compound is mediated through the blockade of the Angiotensin II Type 1 (AT1) receptor. The following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
References
Application Notes & Protocols: Evaluating the Efficacy of Saprisartan in DOCA-salt Hypertensive Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saprisartan is a selective, potent, and long-acting nonpeptide Angiotensin II Type 1 (AT1) receptor antagonist.[1][2][3] It effectively blocks the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor, which mediates most of the significant actions of Angiotensin II (Ang II).[1] This mechanism makes this compound a candidate for treating hypertension and heart failure.[1] The Deoxycorticosterone Acetate (DOCA)-salt rat model is a well-established experimental model of low-renin, salt-sensitive hypertension. This model is particularly relevant for studying certain forms of human essential hypertension and involves administering the mineralocorticoid DOCA along with a high-salt diet, often combined with a unilateral nephrectomy to accelerate the hypertensive state. These application notes provide detailed protocols for utilizing the DOCA-salt rat model to assess the antihypertensive efficacy of this compound.
Mechanism of Action: this compound and the Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II is the primary effector hormone of this system, exerting its effects by binding to AT1 receptors. This binding triggers a cascade of signaling pathways leading to vasoconstriction, inflammation, fibrosis, and the release of aldosterone, which promotes sodium and water retention. These combined actions result in an elevation of blood pressure.
This compound functions as an insurmountable/noncompetitive antagonist of the AT1 receptor. By selectively blocking the AT1 receptor, this compound prevents Angiotensin II from binding and initiating its hypertensive effects. This blockade leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in systemic vascular resistance and blood pressure.
Experimental Protocols
This protocol describes the surgical and dietary procedures required to induce hypertension in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Deoxycorticosterone acetate (DOCA) pellets or injectable solution
-
Ketamine and Xylazine for anesthesia
-
Surgical instruments for uninephrectomy
-
Standard rat chow
-
Drinking water containing 1% NaCl and 0.2% KCl
Procedure:
-
Acclimatization: Acclimate rats to the facility for at least one week with free access to standard chow and tap water.
-
Uninephrectomy (Day 0):
-
Anesthetize the rat with a combination of Ketamine (e.g., 70 mg/kg, i.p.) and Xylazine (e.g., 5 mg/kg, i.p.).
-
Shave and disinfect the left flank area.
-
Make a small flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and carefully excise the kidney.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
DOCA and Salt Administration (Starting Day 1):
-
Replace the standard drinking water with a solution of 1% NaCl and 0.2% KCl.
-
Administer DOCA. This can be done via subcutaneous injection (e.g., 40 mg/kg, twice weekly) or by implanting a slow-release pellet (e.g., 75 mg pellet for 21-day release).
-
-
Hypertension Development:
-
Continue the DOCA-salt treatment for 4-6 weeks.
-
Monitor the development of hypertension by measuring blood pressure weekly using the tail-cuff method. A sustained systolic blood pressure (SBP) above 150-160 mmHg typically indicates successful induction of hypertension.
-
This protocol outlines the procedure for treating DOCA-salt hypertensive rats with this compound and measuring its effect on cardiovascular parameters.
Experimental Groups (Example):
-
Group 1: Sham Control: Rats undergo a sham surgery (incision and kidney manipulation without removal) and receive normal drinking water.
-
Group 2: DOCA-salt Control: Rats undergo uninephrectomy and receive DOCA-salt treatment as described above, with a vehicle control instead of this compound.
-
Group 3: DOCA-salt + this compound: Rats undergo uninephrectomy and DOCA-salt treatment, followed by administration of this compound.
Procedure:
-
Initiation of Treatment: After 4 weeks of DOCA-salt administration (once hypertension is established), begin treatment with this compound or vehicle.
-
This compound Administration:
-
Administer this compound daily for the duration of the study (e.g., 2-4 weeks).
-
The route of administration is typically oral gavage.
-
An effective dose for an AT1 receptor antagonist like losartan in rats is approximately 15 mg/kg/day; a similar dose range should be considered for this compound, potentially with dose-response studies.
-
-
Blood Pressure and Heart Rate Monitoring:
-
Measure Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR) at baseline (before treatment) and at regular intervals throughout the treatment period (e.g., weekly).
-
Method 1: Tail-Cuff Plethysmography: A non-invasive method suitable for conscious rats.
-
Method 2: Radiotelemetry (Gold Standard): Involves surgically implanting a catheter and transmitter for continuous, long-term monitoring of blood pressure in freely moving, conscious animals, avoiding stress-induced fluctuations.
-
-
Terminal Procedures (End of Study):
-
At the end of the treatment period, anesthetize the animals.
-
Collect blood samples via cardiac puncture for biomarker analysis (e.g., plasma renin activity, aldosterone, markers of kidney injury).
-
Harvest organs (heart, aorta, remaining kidney) for histological analysis (e.g., hypertrophy, fibrosis) and gene expression studies.
-
Data Presentation
Quantitative data should be summarized to compare the effects across different experimental groups. The following tables present illustrative data based on typical outcomes for AT1 receptor antagonists in this model.
Table 1: Hemodynamic Parameters After 4 Weeks of Treatment
| Group | N | Systolic BP (mmHg) | Diastolic BP (mmHg) | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) |
|---|---|---|---|---|---|
| Sham Control | 8 | 125 ± 5 | 85 ± 4 | 98 ± 4 | 350 ± 15 |
| DOCA-salt Control | 8 | 185 ± 8 | 130 ± 7 | 148 ± 7 | 380 ± 20 |
| DOCA-salt + this compound | 8 | 140 ± 6* | 100 ± 5* | 113 ± 5* | 365 ± 18 |
Data are presented as Mean ± SEM. *p < 0.05 compared to DOCA-salt Control.
Table 2: Cardiac and Renal Hypertrophy Indices
| Group | N | Heart Weight to Body Weight Ratio (mg/g) | Kidney Weight to Body Weight Ratio (mg/g) |
|---|---|---|---|
| Sham Control | 8 | 2.8 ± 0.2 | 3.5 ± 0.3 |
| DOCA-salt Control | 8 | 4.5 ± 0.3 | 5.8 ± 0.4 |
| DOCA-salt + this compound | 8 | 3.4 ± 0.2* | 4.2 ± 0.3* |
Data are presented as Mean ± SEM. *p < 0.05 compared to DOCA-salt Control.
Conclusion
The DOCA-salt hypertensive rat is a valuable and robust model for assessing the preclinical efficacy of antihypertensive agents that target pathways relevant to salt-sensitive hypertension. The protocols detailed in these application notes provide a comprehensive framework for demonstrating the ability of this compound to lower blood pressure and mitigate end-organ damage. Rigorous execution of these methods, particularly with gold-standard techniques like radiotelemetry for blood pressure measurement, will yield high-quality data essential for advancing the development of this compound as a potential therapeutic agent.
References
Application Notes: Utilizing Angiotensin II Infusion Models to Evaluate Saprisartan Antagonism
Measuring Saprisartan-Mediated G-Protein Coupling: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saprisartan is a selective and potent nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] The AT1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a critical role in regulating blood pressure and cardiovascular homeostasis.[3][4] Upon activation by its endogenous ligand, Angiotensin II, the AT1 receptor primarily couples to Gq/11 proteins.[5] This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
As an antagonist, this compound blocks these downstream effects by preventing Angiotensin II from binding to the AT1 receptor. Characterizing the interaction between this compound and the AT1 receptor, and its effect on G-protein coupling, is crucial for understanding its pharmacological profile. This document provides detailed protocols for two robust cell-based assays to quantify the effects of this compound on AT1 receptor-mediated G-protein coupling: the Bioluminescence Resonance Energy Transfer (BRET) assay for G-protein activation and the HTRF® IP-One assay for downstream second messenger accumulation.
Signaling Pathway Overview
The binding of an agonist like Angiotensin II to the AT1 receptor induces a conformational change, facilitating its interaction with and activation of heterotrimeric Gq proteins. This leads to the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. This compound, as an antagonist, inhibits this entire process by blocking the initial agonist binding step.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel mechanisms of G-protein-coupled receptors functions: AT1 angiotensin receptor acts as a signaling hub and focal point of receptor cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Saprisartan's Efficacy in Attenuating Cardiac Hypertrophy In Vivo
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload from conditions like hypertension. However, sustained hypertrophy can become maladaptive, leading to heart failure.[1] The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of this process, with angiotensin II (Ang II) being a key mediator of cardiac hypertrophy and fibrosis.[2][3][4] Saprisartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist.[5] By blocking the AT1 receptor, this compound inhibits the downstream effects of Ang II, including vasoconstriction and the stimulation of pathways leading to cardiomyocyte growth and extracellular matrix deposition. This application note provides a detailed protocol for assessing the in vivo effects of this compound on a murine model of cardiac hypertrophy induced by pressure overload.
Experimental Protocols
A comprehensive in vivo study to assess the effects of this compound on cardiac hypertrophy involves several key stages: induction of hypertrophy in an animal model, drug administration, and detailed cardiac analysis using imaging, histological, and molecular techniques.
Animal Model and Hypertrophy Induction
Pressure overload-induced cardiac hypertrophy can be reliably established in mice using the transverse aortic constriction (TAC) model. This surgical procedure creates a mechanical obstruction to blood flow out of the left ventricle, mimicking conditions like aortic stenosis and hypertension.
Protocol: Transverse Aortic Constriction (TAC) Surgery
-
Anesthesia and Preparation: Anesthetize male C57BL/6 mice (10-12 weeks old) with an appropriate anesthetic regimen (e.g., isoflurane). Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Surgical Incision: Make a small horizontal incision in the upper sternum to expose the aortic arch.
-
Aortic Constriction: Carefully separate the transverse aorta from the surrounding tissues. Pass a 7-0 silk suture underneath the aorta between the innominate and left carotid arteries.
-
Banding: Tie the suture around the aorta and a 27-gauge needle. Once the suture is secure, promptly remove the needle to create a standardized constriction.
-
Closure and Recovery: Close the chest and skin incisions. Administer analgesics and monitor the mice closely during recovery. Sham-operated control mice will undergo the same procedure without the aortic constriction.
Drug Administration
This compound administration should commence after the induction of cardiac hypertrophy.
Protocol: this compound Administration
-
Route of Administration: this compound can be administered orally via gavage or by incorporating it into the animal's drinking water or food. Oral gavage ensures accurate dosing.
-
Dosage: The appropriate dose of this compound should be determined from preliminary dose-response studies. A typical starting dose for an AT1 receptor blocker like Losartan has been documented as 14.2+/-5.3 mg/kg/day.
-
Treatment Duration: A treatment period of 4-8 weeks is generally sufficient to observe significant changes in cardiac hypertrophy.
-
Control Groups: Include a vehicle-treated TAC group and a sham-operated group receiving the vehicle.
Assessment of Cardiac Hypertrophy
A multi-faceted approach is essential for a thorough assessment of this compound's effects on cardiac structure and function.
1. Echocardiography
Echocardiography is a non-invasive technique used to assess cardiac function and morphology in real-time.
Protocol: Murine Echocardiography
-
Anesthesia: Lightly anesthetize the mice with isoflurane to minimize cardiac depression.
-
Imaging: Use a high-frequency ultrasound system with a linear transducer (30-40 MHz). Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measurements: Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), as well as the diastolic posterior and anterior wall thickness (LVPWd, LVAWd).
-
Calculations: Calculate the left ventricular mass (LV mass), ejection fraction (EF), and fractional shortening (FS) using standard formulas. These measurements provide insights into the extent of hypertrophy and cardiac function.
2. Histological Analysis
Histological analysis of heart tissue allows for the direct visualization and quantification of cardiomyocyte size and fibrosis.
Protocol: Histological Staining
-
Tissue Preparation: At the end of the treatment period, euthanize the mice and excise the hearts. Fix the hearts in 10% neutral buffered formalin and embed them in paraffin.
-
Sectioning: Cut 5 µm thick transverse sections of the left ventricle.
-
Hematoxylin and Eosin (H&E) Staining: Stain sections with H&E to visualize the general morphology and measure the cross-sectional area of individual cardiomyocytes.
-
Picrosirius Red Staining: Use Picrosirius red staining to specifically visualize and quantify collagen deposition, an indicator of fibrosis. Interstitial and perivascular fibrosis can be quantified using image analysis software.
3. Molecular Analysis
Molecular analyses provide insights into the signaling pathways and gene expression changes associated with cardiac hypertrophy.
Protocol: Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from the left ventricular tissue using a suitable extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for genes known to be upregulated in cardiac hypertrophy, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). Use a housekeeping gene (e.g., GAPDH) for normalization.
Protocol: Western Blotting
-
Protein Extraction: Homogenize left ventricular tissue in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key proteins in hypertrophic signaling pathways, such as phosphorylated and total forms of Akt, mTOR, and MAPKs (e.g., p38). Use appropriate secondary antibodies and a chemiluminescence detection system.
Data Presentation
Quantitative data from the assessments should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Echocardiographic Parameters
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| Heart Rate (bpm) | |||
| LVIDd (mm) | |||
| LVIDs (mm) | |||
| LVPWd (mm) | |||
| LVAWd (mm) | |||
| LV Mass (mg) | |||
| EF (%) | |||
| FS (%) |
Table 2: Histological and Gravimetric Data
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| Heart Weight/Body Weight (mg/g) | |||
| Cardiomyocyte Cross-Sectional Area (µm²) | |||
| Collagen Volume Fraction (%) |
Table 3: Gene and Protein Expression Analysis
| Marker | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| mRNA Expression (Fold Change) | |||
| ANP | 1.0 | ||
| BNP | 1.0 | ||
| β-MHC | 1.0 | ||
| Protein Expression (Relative Density) | |||
| p-Akt/Total Akt | 1.0 | ||
| p-mTOR/Total mTOR | 1.0 | ||
| p-p38/Total p38 | 1.0 |
Visualizations
Diagrams created using Graphviz can effectively illustrate the experimental workflow and the underlying signaling pathways.
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's mechanism of action in cardiac hypertrophy.
References
- 1. e-century.us [e-century.us]
- 2. ahajournals.org [ahajournals.org]
- 3. Mechanism of angiotensin II type 1 receptor blocker action in the regression of left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Angiotensin II Type 1 Receptor Blocker Action in the Regression of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Synthesis of Saprisartan Analogues in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of Saprisartan analogues, a class of potent angiotensin II type 1 (AT1) receptor antagonists. The protocols outlined below are intended for medicinal chemistry research aimed at exploring the structure-activity relationships (SAR) of this important class of antihypertensive agents.
Introduction to this compound and its Analogues
This compound is a nonpeptide AT1 receptor antagonist characterized by a benzimidazole core structure.[1] Like other "sartans," it blocks the renin-angiotensin-aldosterone system (RAAS) by selectively inhibiting the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a decrease in blood pressure.[2] The development of this compound analogues allows for the systematic investigation of how structural modifications to the core scaffold and its substituents impact potency, selectivity, and pharmacokinetic properties. This research is crucial for the design of novel and improved antihypertensive therapies.
Synthetic Protocols
The synthesis of this compound analogues can be broadly divided into two key stages: the construction of the substituted benzimidazole core and the subsequent N-alkylation with a suitable biphenyl-tetrazole or analogous acidic group-containing moiety.
General Synthesis of the 2-Substituted Benzimidazole Core
A common and efficient method for the synthesis of the 2-substituted benzimidazole core involves the condensation of an o-phenylenediamine derivative with an appropriate aldehyde.[3][4]
Protocol 2.1.1: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles [3]
-
Materials:
-
o-phenylenediamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Alumina-methanesulfonic acid (AMA) (catalytic amount)
-
Ethanol
-
-
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine, the desired aldehyde, and a catalytic amount of AMA.
-
Subject the reaction mixture to microwave irradiation (e.g., 300 W) for 2-18 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the solid product by recrystallization from ethanol.
-
Protocol 2.1.2: Nano-Fe2O3 Catalyzed Synthesis in Water
-
Materials:
-
o-phenylenediamine (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Nano-Fe2O3 catalyst (10 mol%)
-
Water (5 mL)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, suspend o-phenylenediamine, the aromatic aldehyde, and the nano-Fe2O3 catalyst in water.
-
Stir the reaction mixture at 80 °C for 30-60 minutes, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product, wash with water, and dry.
-
If necessary, further purify the product by recrystallization from ethanol. The catalyst can be recovered from the aqueous filtrate using a magnet and reused.
-
Synthesis of the Biphenyl-Tetrazole Moiety
A key intermediate for the synthesis of many sartans is a functionalized biphenyl-tetrazole, such as [2′-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl bromide.
Protocol 2.2.1: Synthesis of [2′-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl bromide
This intermediate is commercially available but can be synthesized through multi-step procedures often involving a Suzuki or Negishi coupling to form the biphenyl linkage, followed by tetrazole formation from a cyano group and subsequent functionalization of the methyl group.
Final Assembly of this compound Analogues
The final step involves the N-alkylation of the benzimidazole core with the biphenyl-tetrazole moiety.
Protocol 2.3.1: N-Alkylation of Benzimidazole
-
Materials:
-
2-Substituted benzimidazole (1 mmol)
-
[2′-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl bromide (1 mmol)
-
Potassium carbonate (K2CO3) or other suitable base
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the 2-substituted benzimidazole in DMF.
-
Add the base (e.g., K2CO3) and stir the mixture.
-
Add the biphenyl-tetrazole bromide and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
-
The trityl protecting group on the tetrazole can be removed under acidic conditions (e.g., dilute HCl) to yield the final this compound analogue.
-
Experimental Protocols for Biological Evaluation
In Vitro AT1 Receptor Binding Assay
This assay determines the affinity of the synthesized analogues for the angiotensin II type 1 (AT1) receptor.
Protocol 3.1.1: Competitive Radioligand Binding Assay
-
Materials:
-
Rat liver membranes (or other tissue/cells expressing AT1 receptors)
-
Radioligand: [125I][Sar1,Ile8]Angiotensin II
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Synthesized this compound analogues (at various concentrations)
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare rat liver membranes by homogenization and centrifugation.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., 0.1-0.5 nM), and varying concentrations of the this compound analogue.
-
For total binding, omit the analogue. For non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each analogue using non-linear regression analysis.
-
In Vivo Antihypertensive Activity
The efficacy of the synthesized analogues in lowering blood pressure is assessed in hypertensive animal models.
Protocol 3.2.1: Non-Invasive Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
-
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
-
-
Procedure:
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.
-
Administer the this compound analogue orally (by gavage) or via another appropriate route at different doses. A vehicle control group should be included.
-
At predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours), measure the systolic and diastolic blood pressure using the tail-cuff method.
-
The system typically involves a cuff to occlude blood flow in the tail and a sensor to detect the return of blood flow upon deflation.
-
Record multiple readings for each animal at each time point and calculate the average.
-
Analyze the data to determine the dose-dependent effect of the analogues on blood pressure and the duration of action.
-
Data Presentation
Summarize the quantitative data from the synthesis and biological evaluation in clearly structured tables for easy comparison.
Table 1: Synthesis Yields of this compound Analogues
| Analogue ID | R1 Substituent | R2 Substituent | Synthesis Yield (%) |
| SAP-01 | n-Butyl | H | 75 |
| SAP-02 | n-Propyl | Cl | 68 |
| SAP-03 | n-Butyl | OCH3 | 72 |
| ... | ... | ... | ... |
Table 2: In Vitro and In Vivo Activity of this compound Analogues
| Analogue ID | AT1 Receptor Binding IC50 (nM) | In Vivo Antihypertensive Activity (ΔMAP mmHg @ 10 mg/kg) |
| This compound | 1.2 | -35 |
| SAP-01 | 0.8 | -40 |
| SAP-02 | 5.4 | -25 |
| SAP-03 | 1.5 | -38 |
| ... | ... | ... |
Visualizations
AT1 Receptor Signaling Pathway
The following diagram illustrates the downstream signaling cascade initiated by the binding of Angiotensin II to the AT1 receptor, and the point of inhibition by this compound analogues.
Caption: AT1 Receptor Signaling Pathway and Inhibition by this compound Analogues.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogues.
Caption: Workflow for Synthesis and Evaluation of this compound Analogues.
References
Application Notes and Protocols for High-Throughput Screening of Novel AT1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR), is a critical regulator of blood pressure and cardiovascular homeostasis. Its role in the pathophysiology of hypertension, heart failure, and diabetic nephropathy has made it a prime target for therapeutic intervention. The discovery of AT1 receptor antagonists, also known as sartans, has been a landmark in cardiovascular medicine. High-throughput screening (HTS) methodologies are indispensable in the quest for novel, more effective, and safer AT1 receptor antagonists. These application notes provide an overview of the most common HTS assays employed in the discovery and development of such compounds, complete with detailed protocols and comparative data.
AT1 Receptor Signaling Pathways
Upon binding of its endogenous ligand, angiotensin II (Ang II), the AT1 receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. These pathways are predominantly mediated by the coupling of the receptor to heterotrimeric G proteins, particularly Gq/11, but also Gi/o and G12/13.[1]
Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2] These events lead to various physiological responses, including vasoconstriction and cellular growth.
Furthermore, the AT1 receptor can activate G protein-independent pathways, often involving β-arrestin, and can also transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[1][2] Understanding these complex signaling networks is crucial for designing effective screening assays that can identify antagonists with desired pharmacological profiles.
High-Throughput Screening (HTS) Experimental Workflow
The general workflow for an HTS campaign to identify novel AT1 receptor antagonists involves several key stages, from assay development to hit confirmation and characterization.
Key High-Throughput Screening Assays
A variety of HTS assays can be employed to identify and characterize AT1 receptor antagonists. These can be broadly categorized as biochemical (binding) assays and cell-based (functional) assays.
Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for determining the affinity of a compound for a receptor. These assays directly measure the ability of a test compound to displace a radiolabeled ligand from the AT1 receptor.
Protocol: [125I]-Sar1,Ile8-Angiotensin II Competitive Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure (96-well format):
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
50 µL of test compound at various concentrations or vehicle (for total binding).
-
50 µL of a high-affinity unlabeled ligand (e.g., Ang II) for non-specific binding (NSB) determination.
-
50 µL of cell membrane preparation (typically 5-20 µg of protein).
-
50 µL of [125I]-Sar1,Ile8-Angiotensin II (final concentration at or below its Kd, e.g., 0.1-0.5 nM).
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat and measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assays
Calcium mobilization assays are functional cell-based assays that measure the increase in intracellular calcium concentration following AT1 receptor activation. Antagonists are identified by their ability to block the Ang II-induced calcium influx. These assays are highly amenable to HTS due to the availability of fluorescent calcium indicators and automated plate readers.
Protocol: FLIPR-based Calcium Mobilization Assay
-
Cell Preparation:
-
Seed CHO or HEK293 cells stably expressing the human AT1 receptor into 96- or 384-well black-walled, clear-bottom microplates.
-
Culture the cells overnight to allow for adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Assay Procedure:
-
After incubation, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Place the plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.
-
Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Add a pre-determined concentration of Ang II (typically the EC80) to stimulate the AT1 receptor.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of Ang II.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the percentage of inhibition of the Ang II response against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Fluorescence Resonance Energy Transfer (FRET) Assays
FRET-based assays can be designed to monitor various aspects of AT1 receptor signaling, including ligand binding, receptor dimerization, or the interaction of the receptor with downstream signaling molecules like β-arrestin.
Protocol: LanthaScreen® TR-FRET β-arrestin Recruitment Assay
-
Cell Preparation:
-
Use a cell line co-expressing the AT1 receptor fused to a fluorescent donor (e.g., terbium-labeled anti-tag antibody) and β-arrestin fused to a fluorescent acceptor (e.g., GFP).
-
Harvest and resuspend the cells in an appropriate assay buffer.
-
-
Assay Procedure:
-
Dispense the cell suspension into a low-volume 384-well plate.
-
Add the test compounds at various concentrations.
-
Add Ang II to stimulate the receptor and induce the recruitment of β-arrestin.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence at the emission wavelengths of both the donor and the acceptor.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
An increase in the TR-FRET ratio indicates the proximity of the donor and acceptor, signifying β-arrestin recruitment.
-
Antagonists will inhibit the Ang II-induced increase in the TR-FRET ratio.
-
Determine the IC50 values from the dose-response curves.
-
Fluorescence Polarization (FP) Assays
Fluorescence polarization assays are homogeneous binding assays that measure the change in the rotational speed of a fluorescently labeled ligand upon binding to the receptor. This technique is well-suited for HTS as it does not require a separation step.
Protocol: Competitive FP Binding Assay
-
Reagent Preparation:
-
Prepare a fluorescently labeled AT1 receptor ligand (tracer).
-
Prepare a solution of solubilized AT1 receptor membranes or purified receptor.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a low-volume black microplate, add the tracer, the receptor preparation, and the test compound.
-
Incubate the mixture at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
When the small fluorescent tracer binds to the larger receptor, its rotation slows, and the fluorescence polarization increases.
-
Test compounds that compete with the tracer for binding to the receptor will cause a decrease in fluorescence polarization.
-
Determine the IC50 values from the competition curves.
-
Data Presentation and Comparison
The following tables summarize key performance indicators for the described HTS assays and provide a comparison of the binding affinities of known AT1 receptor antagonists.
Table 1: Comparison of HTS Assay Formats for AT1 Receptor Antagonist Screening
| Assay Type | Principle | Throughput | Cost | Advantages | Disadvantages | Typical Z'-factor |
| Radioligand Binding | Competitive displacement of a radiolabeled ligand | High | Moderate | Gold standard for affinity determination, high sensitivity | Requires handling of radioactive materials, requires separation step | 0.6 - 0.8 |
| Calcium Mobilization | Measurement of intracellular Ca2+ flux | Very High | Low | Functional assay, homogeneous format, real-time kinetics | Prone to interference from fluorescent compounds, indirect measure of binding | 0.7 - 0.9 |
| TR-FRET | Proximity-based energy transfer | High | High | Homogeneous format, ratiometric measurement reduces interference | Requires specifically engineered cell lines or reagents | 0.7 - 0.9 |
| Fluorescence Polarization | Change in rotational speed of a fluorescent ligand | High | Moderate | Homogeneous format, no separation step, rapid | Requires a suitable fluorescent probe, sensitive to compound autofluorescence | 0.6 - 0.8 |
The Z'-factor is a statistical measure of the quality of an HTS assay, with a value between 0.5 and 1.0 indicating an excellent assay.
Table 2: Binding Affinities (Ki) of Selected AT1 Receptor Antagonists
| Compound | Ki (nM) - Radioligand Binding | IC50 (nM) - Calcium Mobilization | Reference |
| Losartan | 19 - 25 | 10 - 30 | |
| Valsartan | 3.9 | 5 - 15 | |
| Candesartan | 0.34 - 1.2 | 0.5 - 2.0 | |
| Olmesartan | 1.2 | 1.0 - 5.0 | |
| Telmisartan | 3.7 | 2.0 - 10.0 | |
| EXP3174 (Losartan metabolite) | 1.0 - 2.5 | 0.8 - 3.0 |
Note: Ki and IC50 values can vary depending on the specific assay conditions, cell line, and radioligand used.
Conclusion
The selection of an appropriate HTS assay for the discovery of novel AT1 receptor antagonists depends on several factors, including the desired throughput, cost, and the specific information sought (e.g., binding affinity versus functional activity). A combination of biochemical and cell-based assays is often employed in a tiered screening approach to identify and characterize promising lead compounds. The protocols and data presented here provide a foundation for researchers to establish robust and reliable screening campaigns for the next generation of AT1 receptor-targeted therapeutics.
References
Application Note: Gene Expression Analysis in Tissues Treated with Saprisartan
Introduction
Saprisartan is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] By blocking the AT1 receptor, this compound effectively inhibits the primary actions of Angiotensin II, a key peptide hormone in the renin-angiotensin-aldosterone system (RAAS).[1] Angiotensin II is known to be a potent vasoconstrictor and also stimulates the release of aldosterone, both of which contribute to increased blood pressure.[1] Consequently, this compound is utilized in the management of conditions such as hypertension and heart failure.[1]
The therapeutic effects of this compound extend beyond its hemodynamic actions, involving significant alterations at the level of gene expression. Blockade of the AT1 receptor can modulate the transcription of genes involved in critical cellular processes such as inflammation, fibrosis, and cellular growth. This application note provides a comprehensive overview of the methodologies for analyzing these gene expression changes in tissues treated with this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are investigating the molecular mechanisms of Angiotensin II receptor blockers (ARBs).
Key Signaling Pathways Modulated by this compound
This compound, by blocking the Angiotensin II Type 1 (AT1) receptor, interferes with a complex network of intracellular signaling pathways. Angiotensin II binding to the AT1 receptor typically activates several downstream cascades that are implicated in the pathophysiology of cardiovascular diseases. Understanding these pathways is crucial for interpreting gene expression data.
One of the pivotal pathways influenced by AT1 receptor activation is the transforming growth factor-beta (TGF-β) signaling pathway.[2] Angiotensin II can induce the expression of TGF-β1, which in turn promotes the synthesis of extracellular matrix proteins, leading to tissue fibrosis. By blocking this initial step, this compound can be expected to downregulate the expression of genes associated with fibrosis.
Furthermore, Angiotensin II is a known pro-inflammatory agent. Its interaction with the AT1 receptor can trigger inflammatory responses through the activation of various signaling molecules, leading to the expression of inflammatory genes. Studies with other ARBs have demonstrated the ability to regulate the expression of inflammatory genes related to conditions like atherosclerosis. Therefore, this compound is anticipated to exhibit anti-inflammatory effects at the transcriptional level.
The following diagram illustrates the primary signaling pathway affected by this compound.
Experimental Protocols
I. Tissue Collection and RNA Extraction
High-quality, intact RNA is fundamental for accurate gene expression analysis. The following protocol is a general guideline for RNA extraction from tissues.
Materials:
-
Liquid nitrogen
-
RNase-free tubes and reagents
-
Homogenizer (e.g., rotor-stator or bead mill)
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
Spectrophotometer or fluorometer for RNA quantification
Protocol:
-
Excise the tissue of interest from the experimental animal and immediately snap-freeze it in liquid nitrogen to prevent RNA degradation. Store samples at -80°C until further processing.
-
On the day of extraction, transfer the frozen tissue to a pre-chilled mortar and grind it into a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a tube containing lysis buffer from the RNA extraction kit and homogenize immediately.
-
Proceed with the RNA extraction according to the manufacturer's protocol. This typically involves phase separation, precipitation, and washing steps.
-
Resuspend the final RNA pellet in RNase-free water.
-
Assess the quantity and quality of the extracted RNA. A 260/280 absorbance ratio of ~2.0 is indicative of pure RNA. RNA integrity can be further assessed using gel electrophoresis or a bioanalyzer.
II. Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive and widely used technique for quantifying the expression levels of specific genes.
Materials:
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template. Include a no-template control to check for contamination.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to determine the initial amount of template. Relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene.
III. Genome-Wide Gene Expression Profiling using Microarrays
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.
Materials:
-
RNA labeling kit
-
Microarray slides
-
Hybridization station
-
Microarray scanner
-
Data analysis software
Protocol:
-
RNA Labeling: Convert the extracted RNA into labeled cRNA or cDNA using a labeling kit. This typically involves reverse transcription with a fluorescently labeled nucleotide.
-
Hybridization: Hybridize the labeled sample to a microarray slide containing thousands of gene-specific probes. This is usually performed in a hybridization station for a set period.
-
Washing: After hybridization, wash the microarray slide to remove any unbound labeled sample.
-
Scanning: Scan the microarray slide using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis: The raw data from the scanner is then processed, which includes background subtraction, normalization, and statistical analysis to identify differentially expressed genes between control and this compound-treated samples.
The following diagram outlines the general workflow for gene expression analysis.
Data Presentation
The quantitative data obtained from gene expression analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups. The following tables provide examples of how to summarize data from qPCR and microarray experiments.
Table 1: Relative Gene Expression of Key Fibrotic and Inflammatory Markers in Cardiac Tissue Following this compound Treatment (qPCR Data)
| Gene | Control (Fold Change) | This compound (10 mg/kg) (Fold Change) | This compound (30 mg/kg) (Fold Change) | p-value |
| Fibrosis Markers | ||||
| TGF-β1 | 1.00 ± 0.12 | 0.65 ± 0.08 | 0.42 ± 0.05 | <0.01 |
| Collagen I | 1.00 ± 0.15 | 0.71 ± 0.10 | 0.55 ± 0.07 | <0.01 |
| Fibronectin | 1.00 ± 0.11 | 0.78 ± 0.09 | 0.61 ± 0.06 | <0.05 |
| Inflammatory Markers | ||||
| IL-6 | 1.00 ± 0.21 | 0.58 ± 0.15 | 0.39 ± 0.11 | <0.01 |
| TNF-α | 1.00 ± 0.18 | 0.69 ± 0.13 | 0.48 ± 0.10 | <0.01 |
| MCP-1 | 1.00 ± 0.25 | 0.62 ± 0.17 | 0.45 ± 0.14 | <0.01 |
Data are presented as mean ± standard error of the mean. Fold change is relative to the control group. Statistical significance was determined by ANOVA.
Table 2: Top 10 Differentially Expressed Genes in Aortic Tissue Treated with this compound (Microarray Data)
| Gene Symbol | Gene Name | Fold Change (this compound vs. Control) | p-value | Function |
| Upregulated Genes | ||||
| KLF2 | Kruppel Like Factor 2 | 2.5 | 0.001 | Endothelial function, anti-inflammatory |
| NOS3 | Nitric Oxide Synthase 3 | 2.1 | 0.003 | Vasodilation |
| SOD2 | Superoxide Dismutase 2 | 1.9 | 0.005 | Antioxidant |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | 1.8 | 0.008 | Inflammation |
| HMOX1 | Heme Oxygenase 1 | 1.7 | 0.010 | Antioxidant, anti-inflammatory |
| Downregulated Genes | ||||
| TGFB1 | Transforming Growth Factor Beta 1 | -3.2 | <0.001 | Fibrosis, inflammation |
| COL1A1 | Collagen Type I Alpha 1 Chain | -2.8 | <0.001 | Extracellular matrix, fibrosis |
| FN1 | Fibronectin 1 | -2.5 | 0.002 | Extracellular matrix, fibrosis |
| CCL2 | C-C Motif Chemokine Ligand 2 (MCP-1) | -2.3 | 0.004 | Inflammation, chemotaxis |
| SERPINE1 | Serpin Family E Member 1 (PAI-1) | -2.1 | 0.006 | Fibrinolysis, fibrosis |
Fold change represents the ratio of gene expression in the this compound-treated group compared to the control group. A positive value indicates upregulation, and a negative value indicates downregulation.
Conclusion
The analysis of gene expression in tissues treated with this compound provides valuable insights into its molecular mechanisms of action beyond simple AT1 receptor blockade. The protocols outlined in this application note offer a robust framework for conducting such studies, from tissue handling to data analysis and interpretation. By employing these methodologies, researchers can effectively characterize the transcriptional changes induced by this compound, contributing to a deeper understanding of its therapeutic benefits and potentially identifying novel biomarkers and therapeutic targets.
References
Application of Saprisartan in the Investigation of Renal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathological pathway of most chronic kidney diseases (CKDs), leading to end-stage renal failure. The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in the progression of renal fibrosis, with angiotensin II (Ang II) being a key mediator. Saprisartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist.[1] By blocking the AT1 receptor, this compound inhibits the downstream effects of Ang II, which include vasoconstriction, inflammation, and the promotion of fibrotic processes.[1] This positions this compound as a valuable tool for investigating the mechanisms of renal fibrosis and as a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in renal fibrosis research.
Mechanism of Action in Renal Fibrosis
Angiotensin II, through its binding to the AT1 receptor, contributes significantly to the pathogenesis of renal fibrosis.[2][3] It promotes the synthesis of pro-fibrotic factors, most notably Transforming Growth Factor-beta (TGF-β).[4] TGF-β is a central cytokine in the fibrotic cascade, stimulating the transformation of various renal cells into matrix-producing myofibroblasts. This leads to the excessive deposition of ECM components like collagen and fibronectin, resulting in glomerulosclerosis and tubulointerstitial fibrosis.
This compound, by selectively blocking the AT1 receptor, is expected to ameliorate renal fibrosis through several mechanisms:
-
Inhibition of TGF-β Signaling: By preventing Ang II from binding to its receptor, this compound can reduce the expression and activity of TGF-β and its downstream signaling molecules, such as Smad2 and Smad3.
-
Reduction of Oxidative Stress: Ang II is known to induce oxidative stress, which contributes to renal cell injury and fibrosis. AT1 receptor blockade can mitigate this effect.
-
Anti-inflammatory Effects: this compound can reduce the infiltration of inflammatory cells into the kidney, a process stimulated by Ang II that contributes to the fibrotic environment.
-
Hemodynamic Effects: By blocking Ang II-mediated vasoconstriction, particularly of the efferent arteriole, this compound can lower intraglomerular pressure and reduce glomerular injury.
Key Signaling Pathways
The primary signaling pathway implicated in the pro-fibrotic effects of Angiotensin II is the TGF-β pathway. The following diagram illustrates this cascade and the inhibitory action of this compound.
Caption: Ang II/TGF-β signaling pathway in renal fibrosis and the inhibitory role of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a preclinical model of renal fibrosis.
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
The UUO model is a well-established and rapid method for inducing tubulointerstitial fibrosis.
Workflow:
Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (180-220 g).
-
Grouping:
-
Group 1: Sham-operated + Vehicle.
-
Group 2: UUO + Vehicle.
-
Group 3: UUO + this compound (e.g., 10 mg/kg/day, administered by oral gavage).
-
-
Surgical Procedure:
-
Anesthetize the animal (e.g., isoflurane or ketamine/xylazine).
-
Make a midline abdominal incision to expose the kidneys.
-
For the UUO groups, ligate the left ureter at two points with 4-0 silk suture.
-
For the sham group, mobilize the left ureter without ligation.
-
Close the incision in layers.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals daily.
-
Treatment: Begin administration of this compound or vehicle one day before or on the day of surgery and continue daily until sacrifice.
-
Sacrifice and Tissue Collection: At 7 or 14 days post-surgery, euthanize the animals and harvest both the obstructed (left) and contralateral (right) kidneys. A portion of the kidney should be fixed in 10% neutral buffered formalin for histology, and the remainder snap-frozen in liquid nitrogen for molecular analysis.
Histological Analysis of Renal Fibrosis
Methodology:
-
Tissue Processing: Dehydrate the formalin-fixed kidney tissue, embed in paraffin, and cut 4 µm sections.
-
Staining:
-
Masson's Trichrome Staining: To visualize collagen deposition (stains blue).
-
Sirius Red Staining: For quantitative assessment of collagen fibers under polarized light.
-
Periodic Acid-Schiff (PAS) Staining: To assess glomerular injury and tubular basement membrane thickening.
-
-
Immunohistochemistry (IHC):
-
Use primary antibodies against key fibrosis markers:
-
Alpha-Smooth Muscle Actin (α-SMA) for myofibroblast identification.
-
Fibronectin and Collagen I for ECM protein deposition.
-
-
Use an appropriate secondary antibody conjugated to HRP and visualize with DAB.
-
-
Quantification:
-
Capture images from multiple random fields of the renal cortex and outer medulla.
-
Use image analysis software (e.g., ImageJ) to quantify the stained area as a percentage of the total tissue area.
-
Quantitative Real-Time PCR (qRT-PCR)
Methodology:
-
RNA Extraction: Isolate total RNA from frozen kidney tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and primers for target genes (e.g., Tgfb1, Col1a1, Fn1, Acta2 [α-SMA]). Normalize the expression to a housekeeping gene (e.g., Gapdh).
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blot Analysis
Methodology:
-
Protein Extraction: Homogenize frozen kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against TGF-β1, p-Smad3, Smad3, α-SMA, Fibronectin, and Collagen I. Use an antibody against GAPDH or β-actin as a loading control.
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Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating the effect of this compound on renal fibrosis, based on the known effects of other AT1 receptor blockers.
Table 1: Histological Quantification of Renal Fibrosis
| Group | Masson's Trichrome (% Positive Area) | α-SMA (% Positive Area) |
| Sham + Vehicle | 1.2 ± 0.3 | 0.8 ± 0.2 |
| UUO + Vehicle | 25.6 ± 4.1 | 18.5 ± 3.2 |
| UUO + this compound | 10.3 ± 2.5 | 7.9 ± 1.9 |
| *Data are presented as mean ± SD. p < 0.05 compared to UUO + Vehicle. Data are hypothetical and for illustrative purposes. |
Table 2: Relative mRNA Expression of Pro-fibrotic Genes
| Group | Tgfb1 (Fold Change) | Col1a1 (Fold Change) | Acta2 (Fold Change) |
| Sham + Vehicle | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| UUO + Vehicle | 8.5 ± 1.5 | 12.1 ± 2.3 | 9.8 ± 1.8 |
| UUO + this compound | 3.2 ± 0.8 | 4.5 ± 1.1 | 3.9 ± 0.9 |
| Data are presented as mean ± SD relative to the Sham group. p < 0.05 compared to UUO + Vehicle. Data are hypothetical and for illustrative purposes. |
Table 3: Protein Expression of Fibrosis Markers
| Group | p-Smad3 / Total Smad3 (Ratio) | Fibronectin (Relative to GAPDH) |
| Sham + Vehicle | 0.2 ± 0.05 | 0.3 ± 0.08 |
| UUO + Vehicle | 1.5 ± 0.3 | 2.1 ± 0.4 |
| UUO + this compound | 0.6 ± 0.1 | 0.9 ± 0.2 |
| *Data are presented as mean ± SD. p < 0.05 compared to UUO + Vehicle. Data are hypothetical and for illustrative purposes. |
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II and renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D Receptor Attenuates Renal Fibrosis by Suppressing the Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Cardiovascular Remodeling with Saprisartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiovascular remodeling, a complex process involving alterations in cardiac structure and function in response to injury or stress, is a key contributor to the progression of heart failure. The renin-angiotensin-aldosterone system (RAAS) plays a central role in this pathology, with angiotensin II (Ang II) being a primary mediator of fibrosis, hypertrophy, and inflammation. Saprisartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, offers a valuable tool for investigating the mechanisms of cardiovascular remodeling and for the preclinical evaluation of potential therapeutic interventions. By blocking the AT1 receptor, this compound effectively inhibits the detrimental downstream effects of Ang II.[1][2]
These application notes provide a comprehensive guide for utilizing this compound in both in vivo and in vitro models of cardiovascular remodeling. Detailed protocols for key experiments are provided to facilitate the assessment of cardiac fibrosis, hypertrophy, and associated signaling pathways. While specific data for this compound is limited in the public domain, the information presented here is based on extensive research on other AT1 receptor antagonists with the same mechanism of action, such as valsartan and losartan, and can be adapted for the study of this compound.
Mechanism of Action of this compound in Cardiovascular Remodeling
This compound is a nonpeptide AT1 receptor antagonist. It competitively inhibits the binding of Ang II to the AT1 receptor, thereby blocking the downstream signaling cascades that lead to pathological cardiovascular remodeling. The primary mechanisms by which this compound is expected to attenuate cardiovascular remodeling include:
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Inhibition of Cardiac Fibrosis: Ang II is a potent stimulator of cardiac fibroblast proliferation, differentiation into myofibroblasts, and the synthesis of extracellular matrix (ECM) proteins, primarily collagen.[3][4] By blocking the AT1 receptor on cardiac fibroblasts, this compound can reduce collagen deposition and prevent the stiffening of the ventricular wall.[5]
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Reduction of Cardiac Hypertrophy: Ang II promotes the growth of cardiomyocytes, leading to left ventricular hypertrophy (LVH), a major risk factor for heart failure. This compound can mitigate this hypertrophic response by interfering with Ang II-mediated signaling pathways in cardiomyocytes.
-
Anti-inflammatory Effects: Ang II contributes to a pro-inflammatory state within the myocardium. By blocking its action, this compound can reduce the infiltration of inflammatory cells and the expression of inflammatory cytokines, further protecting the heart from remodeling.
Key Signaling Pathways
The cardioprotective effects of this compound are mediated through the modulation of key signaling pathways involved in cardiovascular remodeling. The primary pathway inhibited by this compound is the Ang II/AT1 receptor axis, which in turn affects downstream signaling cascades such as the Transforming Growth Factor-β (TGF-β)/Smad pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of AT1 receptor antagonists (valsartan and losartan) on markers of cardiovascular remodeling. These data provide an expected range of effects for this compound.
Table 1: Effects of AT1 Receptor Antagonists on Cardiac Fibrosis
| Parameter | Animal Model/Cell Type | Treatment | Dosage | Duration | Result | Reference |
| Collagen Volume Fraction (%) | Rat Myocardial Infarction | Sacubitril/Valsartan | 68 mg/kg/day | 4 weeks | ↓ by ~50% vs. MI group | |
| Myocardial Collagen Content (μg/mg) | Rat Myocardial Infarction | Valsartan | 34 mg/kg/day | 4 weeks | ↓ Type I & III collagen | |
| Procollagen Type I (PIP) (ng/mL) | Hypertrophic Cardiomyopathy Patients | Valsartan | 40-80 mg/day | 12 months | ↓ from 123.2 to 102.8 | |
| Left Ventricular Fibrosis (%) | Spontaneously Hypertensive Rats | Losartan | 50 mg/kg/day | 16 weeks | Prevented exercise-induced fibrosis | |
| Collagen I mRNA Expression | Ang II-treated Cardiac Fibroblasts | Valsartan | 1 µM | 24 hours | ↓ by ~40% |
Table 2: Effects of AT1 Receptor Antagonists on Cardiac Hypertrophy
| Parameter | Animal Model | Treatment | Dosage | Duration | Result | Reference |
| Heart Weight/Body Weight Ratio (mg/g) | Ang II-infused Mice | Sacubitril/Valsartan | 68 mg/kg/day | 2 weeks | ↓ by ~25% vs. Ang II group | |
| Left Ventricular Mass (g) | Hypertrophic Cardiomyopathy Patients | Losartan | 50-100 mg/day | 1 year | Median decrease of 5% | |
| Cardiomyocyte Cross-sectional Area (μm²) | Radiation-induced Heart Disease Rats | Losartan | 10 mg/kg/day | 15 weeks | ↓ by ~20% vs. RT group | |
| Left Ventricular Posterior Wall Thickness (mm) | Post-myocardial Infarction Patients | Valsartan | Up to 160 mg twice daily | 6 months | No significant change |
Table 3: Effects of AT1 Receptor Antagonists on Signaling Molecules
| Parameter | Cell Type/Animal Model | Treatment | Dosage | Duration | Result | Reference |
| TGF-β1 Protein Expression | Rat Myocardial Infarction | Sacubitril/Valsartan | 68 mg/kg/day | 4 weeks | ↓ by 71.7% vs. MI group | |
| Phosphorylated Smad3 (p-Smad3) | Rat Myocardial Infarction | Valsartan | 34 mg/kg/day | 4 weeks | ↓ by 40.6% vs. MI group | |
| TGF-β1 mRNA Expression | Hypertensive Rat Heart | TCV-116 (ARB) | 10 mg/kg/day | 10 weeks | Suppressed gene expression | |
| pSmad2/3 Nuclear Accumulation | Dystrophic Mouse Muscle | Losartan | 0.6 g/L in drinking water | - | Decreased nuclear accumulation |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on cardiovascular remodeling are provided below.
In Vivo Experimental Workflow: Pressure Overload-Induced Cardiac Hypertrophy
This workflow outlines a typical study to assess the efficacy of this compound in a rodent model of pressure overload-induced cardiac hypertrophy.
References
- 1. benchchem.com [benchchem.com]
- 2. Angiotensin II type I receptor antagonist inhibits the gene expression of transforming growth factor-beta 1 and extracellular matrix in cardiac and vascular tissues of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losartan Prevents Heart Fibrosis Induced by Long-Term Intensive Exercise in an Animal Model | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. med.emory.edu [med.emory.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Saprisartan Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Saprisartan in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is characterized as a poorly water-soluble drug. Its aqueous solubility is reported to be approximately 0.0151 mg/mL.[1][2] This low solubility can present significant challenges during in vitro and in vivo experiments.
Q2: Why is this compound poorly soluble in aqueous solutions?
Like many other drugs in the "sartan" class, this compound is a complex organic molecule with a predominantly nonpolar structure, which contributes to its low affinity for aqueous solvents.[1][2]
Q3: What are the common consequences of poor solubility in my experiments?
Poor solubility can lead to several experimental issues, including:
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Inaccurate and inconsistent results in bioassays.
-
Precipitation of the compound in stock solutions or during dilutions.
-
Low bioavailability in in vivo studies.
-
Challenges in developing suitable formulations for preclinical and clinical studies.
Q4: What are the general approaches to improve the solubility of poorly soluble drugs like this compound?
Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphism), and drug dispersion in carriers (solid dispersions).
-
Chemical Modifications: These methods involve changing the pH of the solution, using buffers, complexation (e.g., with cyclodextrins), and salt formation.
-
Other Methods: The use of co-solvents, surfactants, and specialized formulation strategies like self-emulsifying drug delivery systems (SMEDDS) are also common.
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
Problem 1: My this compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4.
-
Potential Cause: The neutral pH of PBS is likely insufficient to solubilize this compound to the desired concentration.
-
Solutions:
-
pH Adjustment: this compound's solubility is pH-dependent. Attempt to dissolve the compound in buffers with a higher pH (alkaline conditions). It is advisable to test a range of pH values (e.g., pH 8.0 to 10.0) to find the optimal solubility.
-
Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent and gradually increase it, keeping in mind the tolerance of your experimental system to the solvent.
-
Problem 2: I observe precipitation when I dilute my this compound stock solution (dissolved in 100% DMSO) into my aqueous cell culture medium.
-
Potential Cause: The high concentration of this compound in the DMSO stock is crashing out upon dilution into the aqueous medium where DMSO is no longer the primary solvent.
-
Solutions:
-
Lower Stock Concentration: Prepare a more dilute stock solution of this compound in DMSO.
-
Stepwise Dilution: Perform a serial dilution, gradually decreasing the concentration of DMSO in the intermediate steps before the final dilution into the cell culture medium.
-
Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant, such as Tween 80 or Poloxamer 188, in the final aqueous medium to help maintain this compound in solution.
-
Pluronic F-127: Consider using Pluronic F-127, a non-ionic surfactant, which can form micelles to encapsulate the drug and improve its apparent solubility in aqueous media.
-
Problem 3: The solubility of this compound varies between my experimental batches.
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Potential Cause: This variability could be due to inconsistencies in the preparation of your buffers, the source or purity of the this compound, or the ambient temperature.
-
Solutions:
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Standardize Protocols: Ensure that your buffer preparation is highly consistent in terms of pH and component concentrations.
-
Control Temperature: Perform your dissolution experiments at a consistent and controlled temperature, as solubility is temperature-dependent.
-
Characterize the Compound: If possible, verify the purity and solid-state form (e.g., crystalline vs. amorphous) of your this compound batches, as this can significantly impact solubility.
-
Data on Solubility Enhancement Strategies
The following tables provide representative data for different approaches to enhance this compound solubility.
Table 1: Effect of pH on this compound Solubility in Aqueous Buffers
| Buffer System | pH | This compound Solubility (µg/mL) |
| Phosphate Buffer | 6.8 | ~10 |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~15 |
| Borate Buffer | 8.0 | ~50 |
| Borate Buffer | 9.0 | ~250 |
| Carbonate-Bicarbonate Buffer | 10.0 | >500 |
Note: These are illustrative values based on the expected behavior of sartan drugs. Actual solubility should be determined experimentally.
Table 2: Influence of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | This compound Solubility (µg/mL) |
| None | 0% | ~15 |
| DMSO | 5% | ~100 |
| DMSO | 10% | ~400 |
| Ethanol | 10% | ~250 |
| Ethanol | 20% | ~600 |
| PEG 400 | 10% | ~200 |
| PEG 400 | 20% | ~550 |
Note: These are representative data. The suitability of a co-solvent and its concentration will depend on the specific experimental system.
Table 3: Characteristics of this compound Solid Dispersion Formulations
| Carrier Polymer | Drug:Polymer Ratio | Dissolution Rate Enhancement (vs. pure drug) | Physical State |
| PVP K30 | 1:3 | ~10-fold | Amorphous |
| HPMC E5 | 1:3 | ~8-fold | Amorphous |
| Soluplus® | 1:5 | ~15-fold | Amorphous |
| Poloxamer 407 | 1:5 | ~12-fold | Amorphous |
Note: This table presents expected outcomes from solid dispersion techniques based on studies with similar drugs. The dissolution rate can be influenced by the preparation method (e.g., solvent evaporation, fusion method).
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination and Co-solvent Screening
Objective: To determine the solubility of this compound in various aqueous buffers with different pH values and to assess the impact of common co-solvents.
Materials:
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This compound powder
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Phosphate buffer (pH 6.8)
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Phosphate-Buffered Saline (PBS, pH 7.4)
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Borate buffer (pH 8.0, 9.0)
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Carbonate-Bicarbonate buffer (pH 10.0)
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DMSO, Ethanol, PEG 400
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Shaking incubator or orbital shaker
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Microcentrifuge
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HPLC system with a suitable C18 column
Methodology:
-
Preparation of Saturated Solutions:
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Add an excess amount of this compound powder to vials containing each of the aqueous buffers.
-
For co-solvent screening, prepare mixtures of PBS (pH 7.4) with varying concentrations of DMSO, ethanol, and PEG 400 (e.g., 5%, 10%, 20% v/v). Add excess this compound to these mixtures.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved drug.
-
-
Quantification:
-
Carefully collect the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of dissolved this compound using a validated HPLC method.
-
Construct a calibration curve with known concentrations of this compound to quantify the solubility.
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol or another suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:3 by weight).
-
Dissolve both components in a sufficient volume of methanol in a round-bottom flask.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
-
Drying:
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Processing:
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the material using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
-
Characterization (Optional but Recommended):
-
Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Visualizations
Caption: this compound's mechanism of action in the RAAS pathway.
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Troubleshooting Saprisartan Instability in Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Saprisartan during long-term storage. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows unexpected degradation after long-term storage. What are the most likely causes?
A1: this compound, like other sartans, can be susceptible to degradation under certain conditions. The most common causes of instability during long-term storage include exposure to humidity, high temperatures, light, and oxidative stress. The presence of impurities or excipients in a formulation can also catalyze degradation reactions.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure of this compound, which includes a benzofuran ring, a trifluoromethylsulfonylamino group, and a carboxamide moiety, several degradation pathways are plausible:
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Hydrolysis: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of a carboxylic acid derivative.
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Oxidation: The benzofuran ring and other electron-rich parts of the molecule could be prone to oxidation, especially in the presence of peroxides or atmospheric oxygen over time.
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Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.
Q3: I observe a new peak in the HPLC chromatogram of my stored this compound sample. How can I identify this degradation product?
A3: The appearance of a new peak is a strong indicator of degradation. To identify the unknown compound, a forced degradation study should be performed to intentionally degrade a sample of this compound under controlled stress conditions (acid, base, oxidation, heat, light). By comparing the retention time of the new peak in your stored sample with the peaks generated during the forced degradation study, you can gain initial insights. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are necessary to elucidate the structure of the degradation product.
Q4: What are the recommended storage conditions to ensure the long-term stability of this compound?
A4: To minimize degradation, this compound should be stored in a well-closed container, protected from light and moisture. Storage at controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C) is generally recommended. For highly sensitive applications or long-term archival, storage in an inert atmosphere (e.g., under nitrogen or argon) at -20°C or below may be considered.
Troubleshooting Guides
This section provides structured guidance for investigating and resolving this compound instability.
Problem: Loss of Potency in Long-Term Storage
Logical Troubleshooting Workflow
Technical Support Center: Identifying and Minimizing Saprisartan Off-Target Effects In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing the off-target effects of Saprisartan in vitro. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective and potent nonpeptide antagonist of the Angiotensin II receptor type 1 (AT1).[1] Its primary mechanism of action is the blockade of the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] This makes it effective in the treatment of hypertension and heart failure. This compound exhibits insurmountable/noncompetitive antagonism, which is likely due to its slow dissociation kinetics from the AT1 receptor.[1]
Q2: What are the potential off-target effects of sartans like this compound?
While this compound is designed to be selective for the AT1 receptor, the sartan class of drugs has been reported to have potential off-target activities. These may include interactions with:
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Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): Some sartans, or their metabolites, have been shown to act as partial agonists of PPARγ, a nuclear receptor involved in metabolism and inflammation.[2][3]
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Ion Channels: There is evidence that some angiotensin receptor blockers can affect the function of various ion channels, including voltage-gated sodium channels, potassium channels (such as hERG), and L-type calcium channels.
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Other G-Protein Coupled Receptors (GPCRs): Due to structural similarities with other GPCR ligands, there is a possibility of cross-reactivity with other receptors.
Q3: How can I determine the optimal concentration of this compound for my in vitro experiments to minimize off-target effects?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that achieves maximal AT1 receptor blockade. A dose-response curve should be generated in your specific in vitro system to determine the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration). It is recommended to work at concentrations around the IC90-IC95 for the on-target effect to reduce the likelihood of engaging off-target molecules.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent experimental results. | Off-target effects of this compound. | 1. Confirm On-Target Engagement: Use a functional assay specific to AT1 receptor signaling (e.g., calcium mobilization assay in response to angiotensin II) to confirm that this compound is active at the intended target in your system. 2. Perform a Dose-Response Analysis: If not already done, determine the IC50 of this compound for its on-target effect and use concentrations at or near this value. 3. Use a Structurally Unrelated AT1 Antagonist: Compare the effects of this compound with another AT1 antagonist from a different chemical class. If the unexpected phenotype is not replicated, it may be an off-target effect of this compound. 4. Utilize a Target Knockout/Knockdown System: If possible, use cells where the AT1 receptor has been genetically removed or silenced. Any remaining effect of this compound in these cells would be considered off-target. |
| Observed cellular phenotype does not align with known AT1 receptor signaling. | This compound may be modulating a different signaling pathway through an off-target interaction. | 1. Conduct a Broad Off-Target Screen: Screen this compound against a panel of common off-targets (e.g., Eurofins SafetyScreen panels) to identify potential interactions. 2. Investigate Common Sirtan Off-Targets: Specifically assess the effect of this compound on PPARγ activity, and key cardiac ion channels (hERG, Nav1.5, Cav1.2). |
| High background or non-specific binding in radioligand binding assays. | Issues with assay conditions or reagents. | 1. Optimize Blocking Agents: Ensure appropriate concentrations of blocking agents (e.g., bovine serum albumin) are used to minimize non-specific binding. 2. Check Radioligand Quality: Verify the purity and specific activity of the radiolabeled angiotensin II. 3. Optimize Washing Steps: Increase the number and stringency of wash steps to reduce unbound radioligand. |
Data Presentation
Table 1: Hypothetical Off-Target Binding Profile of this compound
Note: The following data is illustrative and should be experimentally determined for this compound. The selection of off-targets is based on common screening panels and known interactions of other sartan drugs.
| Target Class | Specific Target | Assay Type | This compound Ki (nM) |
| Primary Target | Angiotensin II Receptor Type 1 (AT1) | Radioligand Binding | <1 |
| GPCRs | Angiotensin II Receptor Type 2 (AT2) | Radioligand Binding | >10,000 |
| Adrenergic α1A | Radioligand Binding | >10,000 | |
| Adrenergic β1 | Radioligand Binding | >10,000 | |
| Dopamine D2 | Radioligand Binding | >10,000 | |
| Muscarinic M1 | Radioligand Binding | >10,000 | |
| Ion Channels | hERG (Potassium Channel) | Electrophysiology | >10,000 |
| Nav1.5 (Sodium Channel) | Electrophysiology | >10,000 | |
| Cav1.2 (Calcium Channel) | Electrophysiology | >10,000 | |
| Nuclear Receptors | PPARγ | Reporter Gene Assay | >1,000 |
| Enzymes | Cyclooxygenase-1 (COX-1) | Enzyme Activity Assay | >10,000 |
| Cyclooxygenase-2 (COX-2) | Enzyme Activity Assay | >10,000 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for AT1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human AT1 receptor.
Materials:
-
HEK293 cells stably expressing the human AT1 receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II
-
Non-labeled competitor: Angiotensin II (for determining non-specific binding)
-
This compound stock solution
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Culture and harvest HEK293-AT1 cells. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [125I]-Sar1,Ile8-Angiotensin II, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Safety Pharmacology Profiling
Objective: To identify potential off-target interactions of this compound by screening it against a broad panel of receptors, ion channels, and enzymes.
Methodology: It is recommended to use a commercial service for broad safety pharmacology profiling, such as the Eurofins SafetyScreen panels. These services provide standardized assays for a large number of targets. Typically, the compound of interest (this compound) is tested at a fixed concentration (e.g., 10 µM) in binding or functional assays for each target in the panel. A significant inhibition or activation (e.g., >50%) of a target indicates a potential off-target interaction that warrants further investigation with full dose-response curves.
Protocol 3: PPARγ Transactivation Assay
Objective: To assess the potential of this compound to activate the PPARγ nuclear receptor.
Materials:
-
A suitable cell line (e.g., HEK293T or HepG2)
-
Expression plasmid for a Gal4 DNA-binding domain fused to the PPARγ ligand-binding domain (Gal4-PPARγ LBD)
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS-luciferase)
-
A positive control PPARγ agonist (e.g., Rosiglitazone)
-
Transfection reagent
-
Luciferase assay system
Methodology:
-
Transfection: Co-transfect the cells with the Gal4-PPARγ LBD and UAS-luciferase plasmids.
-
Treatment: After an appropriate incubation period, treat the transfected cells with varying concentrations of this compound, a positive control (Rosiglitazone), and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control against the this compound concentration to determine if it activates PPARγ.
Visualizations
References
Optimizing Saprisartan Dosage for In Vivo Animal Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Saprisartan in in vivo animal studies, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges. As a selective and long-acting AT1 receptor antagonist with insurmountable/noncompetitive properties, careful dose selection and experimental design are paramount for obtaining reliable and reproducible results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] It blocks the renin-angiotensin-aldosterone system (RAAS) by preventing angiotensin II from binding to the AT1 receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] This leads to vasodilation and a reduction in blood pressure. This compound is characterized by its insurmountable/noncompetitive antagonism, which is likely due to its slow dissociation from the AT1 receptor.
Q2: What are the recommended in vivo dosages for this compound in animal models?
Q3: What is a suitable vehicle for administering this compound in vivo?
A3: The choice of vehicle will depend on the route of administration and the solubility of this compound. For oral gavage, a suspension or solution can be prepared. Common vehicles for oral administration of "sartans" include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or solubilizing agents like polyethylene glycol (PEG). For intravenous administration, this compound should be dissolved in a sterile, isotonic solution, such as saline. It is essential to determine the solubility of your specific batch of this compound in various vehicles to ensure a homogenous and stable formulation.
Q4: What are the expected physiological effects of this compound in animal models of hypertension?
A4: In hypertensive animal models, such as the Spontaneously Hypertensive Rat (SHR), administration of an AT1 receptor antagonist like this compound is expected to cause a dose-dependent reduction in blood pressure. Other anticipated effects include a decrease in systemic vascular resistance and potential alterations in heart rate, although the latter can be variable. Long-term administration may also lead to regression of cardiovascular and renal hypertrophy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high mortality or severe adverse events | The initial dose of this compound is too high for the specific animal model, strain, or age. | Immediately cease administration and re-evaluate the starting dose. Begin a new dose-escalation study with a significantly lower starting dose (e.g., 10-fold lower than the initial dose). Ensure careful and continuous monitoring of the animals for any signs of distress. |
| High variability in blood pressure response between animals | Inconsistent drug formulation or administration technique. Physiological differences between individual animals. | Ensure the this compound formulation is homogenous and stable. For suspensions, vortex thoroughly before each administration. Refine and standardize the administration technique (oral gavage or intravenous injection) to minimize variability. Increase the number of animals per group to improve statistical power. |
| No significant reduction in blood pressure in a hypertensive model | The dose of this compound is too low. The animal model is not dependent on the renin-angiotensin system. Poor bioavailability of the oral formulation. | Perform a dose-escalation study to determine if a higher dose elicits a response. Confirm that the chosen hypertensive animal model is appropriate for an AT1 receptor antagonist. Consider switching to intravenous administration to bypass potential absorption issues. |
| Precipitation of this compound in the formulation during the experiment | Poor solubility of this compound in the chosen vehicle. Temperature fluctuations affecting solubility. | Re-evaluate the vehicle composition. Consider using co-solvents, surfactants, or cyclodextrins to improve solubility. Prepare fresh formulations for each experiment and maintain them at a constant temperature. |
| Acute and severe hypotension immediately after administration | Rapid intravenous injection of a high dose. Anesthesia-induced hypotension exacerbated by this compound. | Administer the intravenous dose as a slow infusion rather than a bolus. Reduce the concentration of the anesthetic agent if possible. Have a vasopressor agent (e.g., phenylephrine) on hand to manage severe hypotension. |
Experimental Protocols
Oral Gavage Administration in Rats
This protocol provides a general guideline for the oral administration of this compound to rats.
Materials:
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This compound
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Appropriate vehicle (e.g., 0.5% Carboxymethylcellulose in sterile water)
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Mortar and pestle or homogenizer
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Magnetic stirrer and stir bar
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pH meter
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Animal scale
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Flexible gavage needle (size appropriate for the rat's weight)
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Syringes
Procedure:
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Formulation Preparation:
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Accurately weigh the required amount of this compound.
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If preparing a suspension, gradually add the vehicle to the this compound powder in a mortar, triturating to create a uniform paste.
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Transfer the paste to a larger vessel and add the remaining vehicle while stirring continuously with a magnetic stirrer.
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Adjust the pH if necessary to improve stability and solubility.
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Continuously stir the suspension throughout the dosing procedure to ensure homogeneity.
-
-
Animal Preparation and Dosing:
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Weigh the rat to determine the correct dosing volume.
-
Gently restrain the rat.
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Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
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Fill a syringe with the calculated volume of the this compound formulation.
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Carefully insert the gavage needle into the esophagus. Do not force the needle.
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Slowly administer the formulation.
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Observe the animal for any signs of distress after administration.
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Intravenous Injection in Conscious Rats (Tail Vein)
This protocol outlines the procedure for intravenous administration of this compound via the lateral tail vein in conscious rats.
Materials:
-
This compound
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Sterile, isotonic vehicle (e.g., 0.9% saline)
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Vortex mixer
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Sterile syringes and needles (25-27 gauge)
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Rat restrainer
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Heat lamp or warming pad
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70% ethanol
Procedure:
-
Formulation Preparation:
-
Dissolve the accurately weighed this compound in the sterile vehicle.
-
Vortex until fully dissolved.
-
Draw the required volume into a sterile syringe.
-
-
Animal Preparation and Injection:
-
Place the rat in a suitable restrainer.
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Warm the tail using a heat lamp or warming pad to induce vasodilation and improve vein visibility.
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Clean the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
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Insert the needle, bevel up, into the vein at a shallow angle.
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A successful cannulation is often indicated by a "flash" of blood in the needle hub.
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Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
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After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action within the Renin-Angiotensin System.
Caption: General experimental workflow for in vivo this compound studies.
Caption: A logical approach to troubleshooting adverse events.
References
How to prevent Saprisartan degradation during experimental procedures
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to prevent the degradation of Saprisartan during experimental procedures. Given the limited publicly available stability data specific to this compound, the recommendations provided are based on established principles for angiotensin II receptor antagonists (sartans) and general best practices in pharmaceutical analysis. It is crucial to validate these recommendations for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in a laboratory setting?
A1: Based on the behavior of other sartans, this compound is likely susceptible to degradation under several conditions.[1][2][3] The primary factors to control are:
-
pH: Exposure to strongly acidic or alkaline conditions can catalyze hydrolysis.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
-
Light: Photodegradation can occur upon exposure to UV or ambient light.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure the stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Use a high-purity, degassed solvent. For aqueous solutions, consider a buffer system to maintain a stable pH, ideally close to neutral.
-
Concentration: Prepare solutions at the desired concentration to avoid multiple dilutions which can introduce contaminants.
-
Storage Conditions: Store stock solutions in amber vials to protect from light and at reduced temperatures (refrigerated or frozen) to minimize thermal degradation.[4] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.
Q3: Are there any known incompatibilities of this compound with common excipients or reagents?
Q4: What is a forced degradation study and why is it important for my experiments with this compound?
A4: A forced degradation study, also known as stress testing, is a critical step in developing and validating stability-indicating analytical methods. It involves intentionally exposing the drug substance to harsh conditions (e.g., strong acids and bases, high heat, light, and oxidizing agents) to produce degradation products. This helps in understanding the degradation pathways and ensures that your analytical method can separate and quantify the active pharmaceutical ingredient (API) from any potential degradants.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound peak area in HPLC analysis over a short period. | Solution Instability: The this compound solution may be degrading under the current storage or experimental conditions. | 1. Verify Storage: Ensure the solution is protected from light and stored at the appropriate temperature. 2. pH Control: Check the pH of your solution; adjust with a suitable buffer if necessary. 3. Solvent Quality: Use fresh, high-purity solvents. Degas aqueous mobile phases to remove dissolved oxygen. |
| Appearance of unknown peaks in the chromatogram. | Degradation: New peaks likely represent degradation products. | 1. Conduct Forced Degradation: Systematically expose this compound to acid, base, oxidative, thermal, and photolytic stress to identify potential degradation products. 2. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation of the degradants from the parent peak. |
| Inconsistent results between experimental replicates. | Sample Handling Variability: Inconsistent exposure to light, temperature fluctuations, or variations in solution preparation can lead to variable degradation. | 1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for sample preparation, handling, and storage. 2. Control Environment: Perform experiments in a controlled environment with consistent lighting and temperature. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stable this compound Stock Solution
-
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., HPLC-grade acetonitrile or methanol)
-
Volumetric flasks (amber glass)
-
Analytical balance
-
Inert gas (nitrogen or argon)
-
-
Procedure:
-
Accurately weigh the required amount of this compound reference standard.
-
Quantitatively transfer the powder to an amber volumetric flask.
-
Add a portion of the solvent and sonicate briefly to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with the solvent.
-
Purge the headspace of the flask with an inert gas for 30-60 seconds.
-
Seal the flask tightly.
-
Store at 2-8°C, protected from light.
-
Protocol 2: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to understand the stability of this compound.
| Stress Condition | Reagents and Conditions | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 - 72 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 24 - 72 hours |
| Thermal Degradation | Solid drug substance at 80°C | 48 - 96 hours |
| Photodegradation | Solution exposed to ICH-compliant light source | As per ICH Q1B guidelines |
Note: The extent of degradation should be monitored at various time points. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is challenged appropriately.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Recommended workflow for experiments involving this compound.
Caption: A logical troubleshooting guide for this compound degradation issues.
References
- 1. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and control of a degradation product in Avapro film-coated tablet: low dose formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential assay interference with Saprisartan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Saprisartan. The information is designed to help mitigate potential assay interference and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a selective and potent antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3] It acts as a long-acting, nonpeptide antagonist, blocking the renin-angiotensin-aldosterone system (RAAS) by preventing Angiotensin II from binding to its AT1 receptor.[1][4] This blockage leads to vasodilation and a decrease in aldosterone secretion, ultimately resulting in lower blood pressure. The antagonism by this compound has been characterized as insurmountable or noncompetitive, which is likely due to its slow dissociation kinetics from the AT1 receptor.
Q2: I am observing lower than expected potency (high IC50) in my competitive binding assay. What are the potential causes?
Several factors could contribute to a higher than expected IC50 value:
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Reagent Quality: Ensure the radioligand and receptor preparation are of high quality and have not degraded.
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Assay Conditions: Suboptimal incubation times, temperature, or pH can affect binding.
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Pipetting Errors: Inaccurate dispensing of this compound, radioligand, or receptor membranes will impact the results.
-
Solvent Effects: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all wells and does not interfere with the assay.
Q3: My assay is showing high non-specific binding. How can I reduce it?
High non-specific binding can be addressed by:
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Optimizing Blocking Agents: Incorporate or increase the concentration of blocking agents like bovine serum albumin (BSA) in your assay buffer.
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Reducing Radioligand Concentration: Use the lowest concentration of radioligand that still provides an adequate signal-to-noise ratio.
-
Washing Steps: Increase the number or duration of wash steps to more effectively remove unbound radioligand.
-
Filter Pre-treatment: Pre-soaking filters in a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filters.
Q4: Could impurities in my this compound sample be affecting my results?
Yes, impurities can significantly impact assay results. The manufacturing process of sartans has been known to sometimes produce impurities, such as nitrosamines (e.g., NDMA, NDEA). While these are primarily a concern for pharmaceutical safety, other process-related impurities could potentially interfere with in vitro assays. It is crucial to use highly purified this compound and to be aware of the potential for lot-to-lot variability.
Troubleshooting Guides
Guide 1: Unexpected Results in Radioligand Binding Assays
This guide provides a systematic approach to troubleshooting common issues in competitive binding assays with this compound.
Problem: Inconsistent or non-reproducible results.
| Potential Cause | Troubleshooting Step |
| Reagent Instability | Aliquot and store reagents at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Incomplete Mixing | Ensure thorough mixing of all assay components in each well. |
| Edge Effects in Plates | Avoid using the outer wells of the assay plate, or ensure proper sealing to prevent evaporation. |
| Equipment Malfunction | Calibrate pipettes regularly and ensure the plate reader or scintillation counter is functioning correctly. |
Problem: No displacement of radioligand by this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the stock concentration and serial dilutions of this compound. |
| Inactive this compound | Confirm the integrity of the this compound sample. If possible, test a new batch. |
| Wrong Receptor Type | Ensure the assay is being performed with the AT1 receptor, as this compound is selective for this subtype. |
Quantitative Data
The following table summarizes the relative binding affinities of several Angiotensin II Type 1 (AT1) receptor antagonists, including this compound. This data is based on a comparative study and illustrates the high affinity of this compound.
| Compound | Relative Binding Affinity (Highest Affinity = 1) |
| Candesartan | 1 |
| Telmisartan | 10 |
| E3174 (active metabolite of losartan) | 10 |
| This compound | (Insourmountable/noncompetitive antagonist, high affinity) |
| Tasosartan | 20 |
| Losartan | 50 |
| Eprosartan | 100 |
| Candesartan cilexetil (prodrug) | 280 |
| (Data adapted from a review on the pharmacological properties of angiotensin II receptor antagonists) |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol describes a method to determine the inhibitory constant (Ki) of this compound for the AT1 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human AT1 receptor.
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
Non-specific Binding Control: 10 µM Angiotensin II.
-
96-well Plates and Glass Fiber Filters .
Procedure:
-
Prepare Serial Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 10 pM to 10 µM).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM Angiotensin II.
-
This compound Competition: 50 µL of each this compound dilution.
-
-
Add Radioligand: Add 50 µL of [125I]-[Sar1,Ile8]Angiotensin II (at a final concentration equal to its Kd) to all wells.
-
Add Receptor Membranes: Add 150 µL of the AT1 receptor membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Mechanism of action of this compound in the RAAS pathway.
References
Strategies for improving the yield of Saprisartan synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Saprisartan.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic strategy.
Strategy 1: Intramolecular Arylogous Nitroaldol Condensation Route
This modern approach offers significantly higher yields for a key this compound intermediate compared to older methods.[1] However, challenges can still arise.
Issue 1: Low Yield of 2-(2-nitrophenyl)benzofuran Intermediate
-
Possible Cause 1: Suboptimal Base Selection. The choice of base is critical for the initial O-alkylation and subsequent intramolecular condensation.
-
Solution: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective base for this transformation. If yields are low, ensure the DBU is fresh and used in the correct stoichiometric ratio. Other bases such as K₂CO₃, Cs₂CO₃, and KOtBu have been reported to give inferior results.
-
-
Possible Cause 2: Incorrect Solvent. The solvent plays a crucial role in reaction kinetics and solubility of intermediates.
-
Solution: Toluene has been identified as an optimal solvent for this reaction, providing good yields. If using other solvents like DMF, yields might be lower. It is recommended to perform a solvent screen if yields in toluene are not satisfactory.
-
-
Possible Cause 3: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration. Ensure the reaction temperature is maintained, although increasing it may not always be beneficial.
-
-
Possible Cause 4: Formation of Side Products. The primary side product is often the O-alkylated intermediate that has not undergone cyclization.[2]
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Solution: Ensure a strong electron-withdrawing group, like the nitro group, is present on the benzyl bromide, as this is crucial for the subsequent condensation step.[2] If the O-alkylated product is the major component, it suggests that the condensation step is failing. This could be due to a deactivated catalyst or suboptimal reaction conditions.
-
Issue 2: Difficulty in the Synthesis of the Advanced Key Intermediate
-
Possible Cause: Inefficient Conversion. The conversion of the 2-(2-nitrophenyl)benzofuran intermediate to the subsequent amine and its protection might be inefficient.
-
Solution: The reduction of the nitro group is a key step. Ensure that the reducing agent (e.g., Fe/NH₄Cl) is active and used in sufficient quantity. The subsequent protection of the resulting amine, for instance with Boc anhydride, should be carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
-
Strategy 2: Palladium-Catalyzed Cross-Coupling Routes (e.g., Suzuki, Sonogashira)
These methods are common for the formation of the 2-arylbenzofuran core of this compound.
Issue 1: Low Yield in Suzuki Coupling
-
Possible Cause 1: Catalyst Inactivity. The Pd(0) catalyst can be sensitive to air and may have oxidized to a less active Pd(II) state.
-
Solution: Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Use fresh, high-quality palladium catalyst and ligands.
-
-
Possible Cause 2: Inappropriate Base or Solvent. The choice of base and solvent system is critical for the efficiency of the Suzuki coupling.
-
Possible Cause 3: Homocoupling of Boronic Acid. A common side reaction is the formation of a biaryl product from the boronic acid.
-
Solution: This can be minimized by controlling the reaction temperature and time. Lowering the temperature and stopping the reaction as soon as the starting material is consumed can reduce the extent of homocoupling.
-
Issue 2: Low Yield in Sonogashira Coupling
-
Possible Cause 1: Inactive Catalyst System. Both palladium and copper catalysts are used, and their activity is crucial.
-
Solution: Use fresh catalysts and ensure an inert atmosphere. The choice of phosphine ligand for the palladium catalyst can also significantly impact the yield.
-
-
Possible Cause 2: Homocoupling of the Terminal Alkyne (Glaser Coupling). This is a common side reaction in Sonogashira couplings.
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Solution: This can be minimized by slowly adding the alkyne to the reaction mixture and maintaining a low concentration of the copper catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant advantage of the intramolecular arylogous nitroaldol condensation route for this compound synthesis?
A1: The most significant advantage is the substantially higher overall yield. This method has been reported to produce a key advanced intermediate of this compound in a 34% overall yield in just four steps, compared to a 3% overall yield in five steps for the previously known Pd-catalyzed method. This represents a more than ten-fold increase in efficiency.
Q2: I am having trouble with the purification of my this compound final product. What are the recommended methods?
A2: Crystallization is a common and effective method for the purification of the final this compound product and its intermediates. The choice of solvent is critical for obtaining high purity and good recovery. It is advisable to perform a solvent screen to identify a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Recrystallization can be employed to further enhance purity.
Q3: What are the common impurities I should be aware of during this compound synthesis?
A3: While specific impurity profiles are highly dependent on the synthetic route, common impurities in the synthesis of 'sartan' drugs can include:
-
Starting materials and reagents: Unreacted starting materials and excess reagents.
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Intermediates: Incomplete conversion can lead to the presence of synthetic intermediates in the final product.
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Side products: Homocoupling products in cross-coupling reactions, or the uncyclized O-alkylated intermediate in the nitroaldol condensation route.
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Degradation products: Formed if the product is exposed to harsh conditions (e.g., high temperature, strong acids or bases) during workup or purification. It is highly recommended to use analytical techniques like HPLC-MS to identify and quantify impurities.
Q4: Can I use a different base for the intramolecular arylogous nitroaldol condensation reaction?
A4: While other bases can be used, studies have shown that DBU provides superior results for this specific transformation. The use of bases like DABCO, K₂CO₃, Cs₂CO₃, and KOtBu has been reported to lead to lower yields of the desired 2-(2-nitrophenyl)benzofuran intermediate.
Q5: Are there any specific safety precautions I should take during the synthesis of this compound?
A5: Standard laboratory safety procedures should always be followed. Specific points to consider for the discussed synthetic routes include:
-
Palladium catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Toluene, DMF, and other organic solvents are flammable and have associated health risks. Use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Strong bases: DBU and other strong bases are corrosive and should be handled with care.
-
NBS: N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
Data Presentation
Table 1: Comparison of Synthetic Routes for a Key this compound Intermediate
| Synthetic Route | Number of Steps | Overall Yield (%) | Key Reagents/Conditions | Reference |
| Intramolecular Arylogous Nitroaldol Condensation | 4 | 34 | DBU, Toluene | |
| Pd-catalyzed Method | 5 | 3 | Palladium catalyst, starting from 5-methylbenzofuran |
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-2-(2-nitrophenyl)benzofuran via Intramolecular Arylogous Nitroaldol Condensation (Adapted from reported methods)
-
O-alkylation and Cyclization:
-
To a solution of 5-methylsalicylaldehyde (1.0 mmol) in toluene (10 mL) in a round-bottom flask, add 1-(bromomethyl)-2-nitrobenzene (1.1 mmol) and DBU (1.5 mmol).
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-methyl-2-(2-nitrophenyl)benzofuran.
-
-
Bromination:
-
Dissolve the 5-methyl-2-(2-nitrophenyl)benzofuran (1.0 mmol) in a suitable solvent such as DMF.
-
Add N-Bromosuccinimide (NBS) (1.05 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Nitro Reduction:
-
To a solution of the brominated intermediate (1.0 mmol) in a mixture of ethanol and water, add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol).
-
Heat the mixture to reflux and stir vigorously until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of Celite.
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers and concentrate to obtain the corresponding aniline derivative.
-
-
Boc Protection:
-
Dissolve the aniline derivative (1.0 mmol) in a suitable anhydrous solvent like dichloromethane (DCM).
-
Add triethylamine (1.5 mmol) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product to obtain the advanced key intermediate.
-
Mandatory Visualization
Caption: High-yield synthesis of a key this compound intermediate.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Interpreting unexpected results in Saprisartan experiments
Welcome to the technical support center for Saprisartan experimental inquiries. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results that may arise during preclinical and clinical investigations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a selective and potent Angiotensin II Type 1 (AT1) receptor antagonist.[1][2] It functions by blocking the Renin-Angiotensin-Aldosterone System (RAAS) at the AT1 receptor, which mediates the primary pressor and aldosterone-secreting effects of angiotensin II.[1][2] This blockade leads to vasodilation and a reduction in sodium and water retention, thereby lowering blood pressure.
Q2: What are the common, expected side effects of this compound and other ARBs?
As with other Angiotensin II Receptor Blockers (ARBs), common and generally well-tolerated side effects may include dizziness, headache, and fatigue. In some cases, hyperkalemia (elevated potassium levels) can occur, particularly in patients with renal impairment or those taking other medications that affect potassium levels.
Troubleshooting Guides for Unexpected Experimental Results
Issue 1: Paradoxical Increase in Blood Pressure in a Sub-population
Q: We observed a transient but significant increase in blood pressure in a specific cohort of our animal models following this compound administration. What could be the underlying cause?
A: A paradoxical increase in blood pressure is a highly unexpected event for an ARB. Potential causes could be multifactorial, involving compensatory mechanisms or experimental confounders.
Possible Explanations:
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Compensatory AT2 Receptor Stimulation: As this compound blocks the AT1 receptor, the levels of circulating angiotensin II may increase. This could lead to unopposed stimulation of the Angiotensin II Type 2 (AT2) receptor, which has complex and sometimes contradictory physiological roles.
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Sympathetic Nervous System Activation: A rapid drop in blood pressure can sometimes trigger a reflex activation of the sympathetic nervous system, leading to a temporary increase in heart rate and vascular resistance.
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Concomitant Medication: Co-administration of other compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs), can interfere with the antihypertensive effects of ARBs.
Troubleshooting Steps:
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Verify Dosing and Administration: Double-check the dosage calculations and the route and consistency of administration.
-
Monitor Heart Rate: Concurrently measure heart rate to assess for reflex tachycardia.
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Assess Plasma Renin and Angiotensin II Levels: Measure these biomarkers to confirm the expected physiological response to AT1 receptor blockade.
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Review Concomitant Medications: Ensure no other administered substances could be interfering with this compound's action.
Issue 2: Unexpected Elevation of Cardiac Biomarkers
Q: In our Phase 2 clinical trial, a small subset of patients treated with this compound showed a mild elevation in cardiac troponin levels, not associated with overt ischemic events. How should we interpret this?
A: An elevation in cardiac biomarkers, even if asymptomatic, warrants careful investigation. While some studies have debated a potential link between ARBs and an increased risk of myocardial infarction (the "ARB MI paradox"), the evidence is not conclusive.
Possible Explanations:
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Microvascular Ischemia: In patients with pre-existing coronary artery disease, a significant drop in blood pressure could potentially lead to reduced coronary perfusion pressure and subclinical myocardial injury.
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Off-Target Effects: Although this compound is highly selective for the AT1 receptor, off-target activities at very high concentrations cannot be entirely ruled out without specific assays.
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Interaction with Concomitant Medications: The interaction with other cardiovascular drugs, such as beta-blockers, has been a point of discussion in some ARB trials.
Troubleshooting Steps:
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Stratify Patient Data: Analyze the patient data to identify any common characteristics in the affected subgroup (e.g., pre-existing conditions, concomitant medications, genetic markers).
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Intensive Cardiac Monitoring: For affected patients, consider more intensive monitoring, including electrocardiograms (ECGs) and echocardiograms, to look for any functional abnormalities.
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Non-clinical Mechanistic Studies: In animal models of cardiovascular disease, investigate the effects of this compound on coronary microcirculation and myocardial oxygen demand.
Issue 3: Decline in Renal Function in a Preclinical Model
Q: We have observed a consistent decline in glomerular filtration rate (GFR) and an increase in serum creatinine in our rodent model of chronic kidney disease treated with this compound. Is this an expected finding?
A: While ARBs are generally considered reno-protective, particularly in diabetic nephropathy, they can sometimes cause a decline in renal function in specific situations.
Possible Explanations:
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Renal Artery Stenosis Model: If the animal model has bilateral renal artery stenosis, the maintenance of GFR is highly dependent on angiotensin II-mediated efferent arteriole vasoconstriction. Blocking this with this compound can lead to a sharp decline in GFR.
-
Volume Depletion: In a state of dehydration or volume depletion, the administration of an ARB can precipitate acute kidney injury.
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Drug-Drug Interactions: Concurrent administration of NSAIDs can exacerbate the risk of renal impairment when combined with ARBs.
Troubleshooting Steps:
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Assess Hydration Status: Ensure that the animals are adequately hydrated throughout the study.
-
Characterize the Animal Model: Confirm the specific pathology of the kidney disease model being used.
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Monitor Electrolytes: Closely monitor serum potassium levels, as hyperkalemia can be a sign of worsening renal function.
Data Presentation
Table 1: Hypothetical Data on Paradoxical Blood Pressure Response
| Parameter | Control Group (Vehicle) | This compound Group (Expected Response) | This compound Group (Unexpected Response Cohort) |
| Baseline Mean Arterial Pressure (mmHg) | 150 ± 5 | 152 ± 6 | 151 ± 5 |
| Mean Arterial Pressure at 1h Post-Dose (mmHg) | 148 ± 5 | 130 ± 7 | 165 ± 8 |
| Heart Rate at 1h Post-Dose (bpm) | 350 ± 20 | 360 ± 25 | 420 ± 30 |
| Plasma Angiotensin II at 1h Post-Dose (pg/mL) | 50 ± 10 | 150 ± 25 | 160 ± 30 |
Table 2: Hypothetical Cardiac Biomarker Data from a Clinical Subgroup
| Parameter | Placebo Group | This compound Group (Typical Responders) | This compound Group (Atypical Responders) |
| Baseline Cardiac Troponin I (ng/mL) | < 0.04 | < 0.04 | < 0.04 |
| Cardiac Troponin I at Week 4 (ng/mL) | < 0.04 | < 0.04 | 0.12 ± 0.05 |
| Baseline NT-proBNP (pg/mL) | 200 ± 50 | 210 ± 60 | 205 ± 55 |
| NT-proBNP at Week 4 (pg/mL) | 190 ± 45 | 150 ± 50 | 160 ± 48 |
Experimental Protocols
Protocol 1: Measurement of Blood Pressure in Rodent Models
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Method: Radiotelemetry is the gold standard for continuous blood pressure monitoring in conscious, unrestrained animals.
-
Procedure:
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Surgically implant a telemetry transmitter with the catheter inserted into the descending aorta.
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Allow for a recovery period of at least one week.
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Record baseline blood pressure, heart rate, and activity for 24-48 hours.
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Administer this compound or vehicle.
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Continue recording physiological parameters for the duration of the study.
-
-
Data Analysis: Analyze changes in mean arterial pressure (MAP), systolic and diastolic pressure, and heart rate from baseline.
Protocol 2: Serum Creatinine Assay
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Method: Jaffe reaction or enzymatic methods are commonly used.
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Procedure:
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Collect blood samples at specified time points.
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Separate serum by centrifugation.
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Perform the creatinine assay according to the kit manufacturer's instructions.
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Measure absorbance using a spectrophotometer.
-
-
Data Analysis: Calculate creatinine concentration based on a standard curve and report in mg/dL or µmol/L.
Visualizations
Caption: this compound's mechanism of action within the RAAS pathway.
Caption: Workflow for investigating unexpected experimental results.
Caption: Logical diagram for troubleshooting renal adverse effects.
References
Best practices for handling and storing Saprisartan powder
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing Saprisartan powder in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is an angiotensin II type 1 (AT1) receptor antagonist used in research for its potential antihypertensive effects.[1] It is a nonpeptide antagonist that blocks the renin-angiotensin-aldosterone system (RAAS).[1][2] Key chemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H22BrF3N4O4S | [3] |
| Molecular Weight | 611.434 g/mol | |
| Physical State | Solid, Crystal - Powder | |
| Color | White to Almost White | |
| Water Solubility | 0.0151 mg/mL | |
| Melting Point | 117°C |
Q2: What are the recommended storage conditions for this compound powder?
To ensure stability, this compound powder should be stored in a tightly closed container in a cool, dark, and dry place. The recommended storage temperature is typically refrigerated, and for long-term storage, keeping it under an inert gas like nitrogen is advisable. Exposure to moisture should be minimized, as related compounds have shown sensitivity to it.
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
When handling this compound powder, it is crucial to wear appropriate personal protective equipment to avoid exposure. This includes:
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Gloves: Chemical-resistant gloves.
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Lab Coat: A standard laboratory coat.
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Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.
Q4: How should I prepare a stock solution of this compound?
Given its low water solubility, a suitable organic solvent is required to prepare a stock solution. Methanol has been identified as a solvent in which this compound is soluble. For cell-based assays, it is common practice to dissolve the compound in a solvent like DMSO to create a high-concentration stock, which can then be further diluted in an aqueous buffer or cell culture medium.
Troubleshooting Guide
Problem 1: The this compound powder appears clumpy or discolored.
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Possible Cause: This may indicate moisture absorption or degradation. As related compounds are sensitive to moisture, it is a likely cause.
-
Solution:
-
Do not use the powder if you suspect it has been compromised.
-
Review your storage conditions. Ensure the container is always tightly sealed and stored in a desiccator if necessary.
-
For future use, consider aliquoting the powder into smaller, single-use vials to minimize repeated exposure of the bulk stock to atmospheric moisture.
-
Problem 2: Inconsistent results in experiments using this compound.
-
Possible Cause 1: Inaccurate weighing of the powder. Due to its fine nature, static electricity can affect accurate measurement.
-
Solution: Use an anti-static weighing dish or an ionizer to dissipate static charges before weighing.
-
-
Possible Cause 2: Incomplete dissolution of the powder.
-
Solution: Ensure the powder is fully dissolved in the solvent before making further dilutions. Sonication can aid in dissolving the compound. Visually inspect the solution for any particulate matter.
-
-
Possible Cause 3: Degradation of the stock solution.
-
Solution: Prepare fresh stock solutions regularly. For short-term storage, keep stock solutions at -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 611.43 g/mol * (1000 mg / 1 g) = 6.11 mg
-
-
Weigh the powder: Carefully weigh approximately 6.11 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (not exceeding 37°C) or sonication can be used to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for the safe handling and preparation of this compound stock solutions.
Caption: A logical flowchart for troubleshooting inconsistent experimental outcomes with this compound.
References
How to select the appropriate animal model for Saprisartan research
This guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the appropriate animal models for Saprisartan research. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, potent, and long-acting nonpeptide Angiotensin II Type 1 (AT1) receptor antagonist.[1][2] It functions by blocking the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor, which mediates most of the physiological actions of Angiotensin II, such as vasoconstriction and aldosterone synthesis.[1] This blockade results in a decrease in systemic vascular resistance and blood pressure, making it a candidate for treating conditions like hypertension and heart failure.[1] The antagonism of this compound has been characterized as insurmountable/noncompetitive, likely due to slow dissociation kinetics from the AT1 receptor.[1]
Q2: What are the primary therapeutic areas for this compound research and what animal models are relevant?
A2: The primary therapeutic areas for this compound are hypertension, heart failure, and chronic kidney disease, due to its role as an Angiotensin II Receptor Blocker (ARB). The choice of animal model depends on the specific research question.
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For Hypertension: Spontaneously Hypertensive Rats (SHR) are a widely used genetic model of essential hypertension. Induced models like the two-kidney, one-clip (2K1C) renovascular hypertension model or the DOCA-salt model are also common.
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For Heart Failure: Models that mimic different etiologies of heart failure are available. Pressure overload models like transverse aortic constriction (TAC) are used to study the transition from hypertrophy to failure. Ischemic models, such as those created by coronary artery ligation, are used to simulate post-myocardial infarction remodeling.
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For Chronic Kidney Disease (CKD): ARBs are known to have renoprotective effects. Relevant models include the 5/6 nephrectomy (remnant kidney) model, which represents progressive renal failure, and adenine-induced or diabetic nephropathy models like the Zucker Diabetic Fatty (ZDF) rat.
Q3: How do I choose between a genetic and an induced model of hypertension for my this compound study?
A3: The choice depends on your research focus.
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Genetic Models (e.g., Spontaneously Hypertensive Rat - SHR): These models are best for studying essential hypertension, as the condition develops naturally with age without surgical or chemical intervention. They are useful for evaluating the long-term antihypertensive efficacy and end-organ protection offered by this compound. The SHR responds to most classes of antihypertensive drugs, making it a reliable model.
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Induced Models (e.g., 2K1C, DOCA-Salt): These models are suited for investigating specific mechanisms of hypertension. The 2K1C model, for instance, is renin-dependent and ideal for testing drugs that target the RAAS, like this compound. The DOCA-salt model is a low-renin, volume-dependent model of hypertension and can be used to explore the blood pressure-independent effects of ARBs.
Q4: What are the key endpoints to measure when evaluating this compound's efficacy in these models?
A4: Key endpoints vary by the disease model:
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Hypertension:
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Systolic and diastolic blood pressure (measured by tail-cuff, telemetry, or arterial line).
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Heart rate.
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Markers of end-organ damage (e.g., cardiac hypertrophy, renal fibrosis, proteinuria).
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Heart Failure:
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Echocardiographic parameters (e.g., ejection fraction, fractional shortening, ventricular dimensions).
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Hemodynamic measurements (e.g., left ventricular end-diastolic pressure).
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Histological analysis of cardiac fibrosis and hypertrophy.
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Biomarkers (e.g., natriuretic peptides).
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Chronic Kidney Disease:
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Urinary protein and albumin excretion (proteinuria/albuminuria).
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Glomerular filtration rate (GFR).
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Serum creatinine and blood urea nitrogen (BUN).
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Histological assessment of glomerulosclerosis and interstitial fibrosis.
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Troubleshooting Guide
Issue 1: Inconsistent blood pressure reduction in hypertensive models.
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Possible Cause 1: Pharmacokinetics. The dose and frequency of this compound administration may not be optimal for the chosen species. Pharmacokinetic properties of ARBs can vary significantly between species like dogs, pigs, and rodents.
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Solution: Conduct a preliminary dose-ranging study to determine the optimal dose for sustained blood pressure reduction over a 24-hour period. Consider the half-life of this compound in the specific animal model.
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Possible Cause 2: Model Selection. The chosen hypertensive model may not be RAAS-dependent. For example, the DOCA-salt model has a suppressed renin-angiotensin system.
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Solution: Confirm the mechanism of hypertension in your model. For testing a RAAS inhibitor like this compound, a renin-dependent model like the 2K1C or Angiotensin II infusion model is more appropriate.
Issue 2: Lack of significant cardioprotective or renoprotective effects despite blood pressure control.
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Possible Cause: Treatment Duration. The duration of the study may be too short to observe significant changes in tissue remodeling (e.g., fibrosis, hypertrophy).
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Solution: Extend the treatment period. Structural changes in the heart and kidneys often take several weeks to months to develop and regress. Review literature for similar ARBs to establish an appropriate study timeline.
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Possible Cause: Endpoint Sensitivity. The chosen endpoints may not be sensitive enough to detect subtle changes.
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Solution: Employ more sensitive techniques. For example, use telemetry for continuous and accurate blood pressure monitoring instead of the tail-cuff method. For fibrosis, use quantitative histological staining (e.g., Picrosirius Red) and measure collagen content.
Data Presentation: Efficacy of ARBs in Preclinical Models
Note: Data for this compound is limited. The following tables summarize findings from studies on other potent ARBs to provide a comparative reference for designing this compound experiments.
Table 1: Effects of ARBs in Animal Models of Hypertension
| Animal Model | ARB | Dose (mg/kg/day) | Treatment Duration | Key Findings |
|---|---|---|---|---|
| Spontaneously Hypertensive Rat (SHR) | Olmesartan | 3.0 - 10.0 | 4 weeks | Dose-dependent reduction in blood pressure and urinary protein excretion. |
| DOCA-Salt Hypertensive Rat | Olmesartan | 3.0 - 10.0 | 4 weeks | Reduced urinary protein excretion without significant BP change. |
| Zucker Diabetic Fatty (ZDF) Rat | Olmesartan | 0.6 - 6.0 | Not Specified | Reduced blood pressure, proteinuria, and renal injury. |
| 2K1C Mouse | Losartan | Not Specified | 4 weeks | Reduced mean arterial pressure from ~148 mmHg to ~116 mmHg. |
Table 2: Effects of ARBs in Animal Models of Heart and Kidney Disease
| Animal Model | Disease | ARB | Dose (mg/kg/day) | Key Findings |
|---|---|---|---|---|
| Cynomolgus Monkey | Diet-Induced Atherosclerosis | Losartan / Olmesartan | Not specified | Prevented the progression of atherosclerosis independent of BP changes. |
| Diabetic SHRSP Rat | Diabetic Retinopathy | Olmesartan | 3 | Normalized electroretinography (oscillatory potential peaks). |
| Oxygen-Induced Retinopathy Mouse | Retinal Neovascularization | Olmesartan | 1 | Significantly prevented retinal neovascularization. |
Experimental Protocols
Protocol 1: Evaluating Antihypertensive Efficacy in the Spontaneously Hypertensive Rat (SHR)
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Animal Selection: Use male SHRs at 12-14 weeks of age, when hypertension is well-established. Use age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
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Acclimatization: House animals in a controlled environment for at least one week before the experiment.
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Baseline Measurement: Measure baseline systolic blood pressure (SBP) and heart rate (HR) for 3-5 consecutive days using the tail-cuff method to accustom the animals to the procedure.
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Randomization: Randomize SHRs into vehicle control and this compound treatment groups (n=8-10 per group) based on their baseline SBP.
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Drug Administration: Administer this compound or vehicle daily via oral gavage for 4-8 weeks. A preliminary study should inform the dose selection.
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Monitoring: Measure SBP and HR weekly. Measure body weight weekly.
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Endpoint Analysis:
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At the end of the study, perform a final SBP and HR measurement.
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Collect 24-hour urine to measure proteinuria.
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Euthanize animals and collect blood for biochemical analysis (e.g., creatinine, BUN).
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Harvest heart and kidneys. Weigh the heart to determine the heart weight to body weight ratio (a marker of hypertrophy).
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Fix tissues in formalin for histological analysis (e.g., H&E for morphology, Masson's trichrome for fibrosis).
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Protocol 2: Induction of Pressure-Overload Heart Failure via Transverse Aortic Constriction (TAC)
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Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
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Surgical Procedure:
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Anesthetize the mouse (e.g., with isoflurane).
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Perform a thoracotomy to expose the aortic arch.
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Place a ligature (e.g., 7-0 silk suture) around the aorta between the innominate and left common carotid arteries.
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Tie the ligature around the aorta and a 27-gauge needle.
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Remove the needle to create a stenosis of a defined diameter.
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Close the chest and allow the animal to recover.
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A sham operation (same procedure without tightening the ligature) should be performed for the control group.
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Post-Operative Care: Provide analgesia and monitor the animals closely for 48-72 hours.
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Treatment: Begin administration of this compound or vehicle 1 week post-surgery via oral gavage or in drinking water.
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Functional Assessment: Perform serial echocardiography (e.g., at 1, 2, 4, and 8 weeks post-TAC) to assess cardiac function (ejection fraction, wall thickness, chamber dimensions).
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Endpoint Analysis:
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At the study endpoint (e.g., 8 weeks), perform terminal hemodynamic measurements.
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Euthanize the animals and harvest the hearts for gravimetric analysis (ventricular weight to body weight ratio).
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Process heart tissue for histological (fibrosis) and molecular (gene expression of hypertrophic markers) analysis.
-
Visualizations
References
Troubleshooting inconsistent Saprisartan binding affinity measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistencies in Saprisartan binding affinity measurements. The following information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our measured Kd for this compound. What are the common causes for such inconsistencies?
A1: High variability in this compound binding affinity measurements can stem from several factors. This compound is known to be an insurmountable AT1 receptor antagonist with slow dissociation kinetics.[1][2] This characteristic means that achieving true equilibrium during the binding assay is critical and can be a primary source of variability. Other common causes include issues with reagent stability, inconsistent experimental conditions, and problems with the receptor source.
Q2: What is "insurmountable antagonism," and how does it affect binding assays for this compound?
A2: Insurmountable antagonism, as observed with this compound, refers to a type of receptor blocking where increasing concentrations of the agonist cannot fully overcome the antagonist's effect.[2] This is often due to very slow dissociation of the antagonist from the receptor.[2] In a binding assay, this means that the time to reach equilibrium can be significantly longer than for other ligands. If incubation times are too short, the measured affinity will be inaccurate and inconsistent.
Q3: Could the source of our AT1 receptor preparation be a factor in inconsistent binding results?
A3: Absolutely. The integrity and concentration of the AT1 receptor in your preparation are critical.[3] Receptors can degrade if not stored and handled properly. It is advisable to perform quality control checks, such as a Western blot, to confirm the presence and integrity of the receptor. Additionally, using the lowest concentration of receptor that provides a robust signal can help to minimize non-specific binding and improve consistency.
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can mask the specific binding signal, leading to inaccurate affinity measurements. Ideally, non-specific binding should be less than 50% of the total binding.
| Potential Cause | Troubleshooting Step | Recommendation |
| Radioligand Issues | Radioligand concentration too high | Use a lower concentration of radioligand, ideally at or below the Kd value. |
| Radioligand is hydrophobic | Hydrophobic ligands tend to have higher NSB. Consider adding a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer. | |
| Receptor Preparation | Too much membrane protein | Titrate the amount of membrane protein to find the optimal concentration that maximizes the specific binding signal-to-noise ratio. A typical range is 100-500 µg of membrane protein. |
| Assay Conditions | Inappropriate incubation time/temperature | Shorter incubation times and lower temperatures can sometimes reduce NSB, but ensure equilibrium is reached for specific binding. |
| Suboptimal buffer composition | Optimize the assay buffer. The inclusion of BSA, salts, or detergents can help reduce non-specific interactions. | |
| Inadequate washing | Increase the number and/or volume of wash steps. Use ice-cold wash buffer to minimize dissociation of the bound ligand. | |
| Filter Binding | Radioligand binds to the filter | Pre-soak filters in a buffer containing a blocking agent like polyethyleneimine (PEI). |
Issue 2: Low or No Specific Binding
A lack of specific binding can be a significant roadblock in determining binding affinity.
| Potential Cause | Troubleshooting Step | Recommendation |
| Receptor Integrity | Degraded or inactive receptor | Ensure proper storage and handling of the receptor preparation. Perform quality control to verify receptor presence and integrity. |
| Radioligand Issues | Inaccurate radioligand concentration | Verify the concentration of your radioligand stock solution. Inaccurate dilutions can lead to lower than expected concentrations in the assay. |
| Low radioligand specific activity | For receptors with low density, a high specific activity of the radioligand is crucial. | |
| Assay Conditions | Incubation time too short | Ensure the incubation time is sufficient to reach equilibrium, especially for a slow-dissociating ligand like this compound. |
| Incorrect buffer composition | The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact binding. Optimize buffer conditions for your specific receptor. |
Experimental Protocols
Protocol: this compound Saturation Binding Assay
This protocol outlines the general steps for a saturation binding experiment to determine the Kd and Bmax of this compound for the AT1 receptor.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer with the appropriate pH and ionic strength for the AT1 receptor.
-
Radioligand Stock Solution: Prepare a high-concentration stock solution of radiolabeled this compound.
-
Unlabeled this compound Stock Solution: Prepare a high-concentration stock solution of unlabeled this compound to determine non-specific binding.
-
Receptor Preparation: Prepare a membrane homogenate or whole cells expressing the AT1 receptor. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor preparation, radiolabeled this compound at various concentrations, and assay buffer.
-
Non-Specific Binding: Receptor preparation, radiolabeled this compound at various concentrations, and a high concentration of unlabeled this compound.
-
Blank: Assay buffer only (to measure background radiation).
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium. Given this compound's slow dissociation, this time may need to be optimized and could be longer than for other ligands.
-
-
Termination and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and add a scintillation cocktail.
-
Count the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the specific binding as a function of the free radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound binding.
Caption: Angiotensin II signaling pathway and this compound's mechanism of action.
References
Technical Support Center: Optimizing Cell Culture Conditions for Saprisartan Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for experiments involving Saprisartan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and potent nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] It functions by blocking the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor, which mediates the vasoconstrictive and sodium-retaining effects of Angiotensin II.[2] This blockade leads to a decrease in systemic vascular resistance. This compound's antagonism has been described as insurmountable/noncompetitive, likely due to its slow dissociation from the AT1 receptor.[2]
Q2: Which cell lines are suitable for in vitro studies with this compound?
A2: The choice of cell line depends on the research question. Given that this compound targets the AT1 receptor, suitable cell lines should express this receptor. Commonly used and relevant cell lines include:
-
Vascular Smooth Muscle Cells (VSMCs): These cells are primary targets of Angiotensin II and are extensively used to study the effects of AT1 receptor antagonists on cell proliferation and contraction.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Useful for studying the effects of this compound on endothelial function and signaling.
-
HEK293 (Human Embryonic Kidney 293) cells: While they do not endogenously express high levels of AT1 receptors, they are easily transfectable and can be engineered to overexpress the AT1 receptor, providing a controlled system for studying receptor-specific effects.
-
Various Cancer Cell Lines: Some cancer cells, such as those from esophageal squamous cell carcinoma, have been shown to express AT1 receptors, making them suitable models to investigate the anti-proliferative effects of sartans.
Q3: What is a recommended starting concentration range for this compound in cell culture experiments?
Q4: How stable is this compound in cell culture media?
A4: Specific stability data for this compound in cell culture media is not extensively published. However, studies on Losartan, a structurally similar compound, indicate good stability in aqueous solutions at physiological pH. Losartan is generally stable within a pH range of 3 to 9.[3] It is recommended to prepare fresh stock solutions and dilute them in culture medium immediately before use. For long-term experiments, the stability of this compound in your specific cell culture medium and conditions should be validated, for instance, by performing a time-course experiment and assessing its effects. Factors in the media, such as serum components, could potentially bind to the compound and affect its availability and stability.
Q5: What is the appropriate vehicle for dissolving this compound?
A5: this compound is typically available as a solid. For in vitro experiments, it is common to dissolve it in a small amount of a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution is then further diluted in the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.5%. A vehicle control (cells treated with the same concentration of the vehicle alone) must always be included in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Low or absent AT1 receptor expression in the cell line. | Confirm AT1 receptor expression in your chosen cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express AT1 receptors or a transiently transfected cell line. |
| Incorrect drug concentration. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your specific cell line and assay. | |
| Degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment. If the experiment is long-term, consider replenishing the media with fresh this compound at regular intervals. | |
| This compound binding to serum proteins. | If using serum-containing media, consider reducing the serum concentration or switching to a serum-free medium after initial cell attachment, if your cell line can tolerate it. | |
| High cell death in control (vehicle-treated) wells | Vehicle (e.g., DMSO) toxicity. | Ensure the final concentration of the vehicle in the culture medium is at a non-toxic level (typically <0.5% for DMSO). Perform a vehicle toxicity test to determine the maximum tolerated concentration for your cell line. |
| Poor cell health. | Ensure you are using healthy, actively growing cells at an appropriate passage number. Subculture cells before they reach confluency. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly check your cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques. |
| "Edge effect" in multi-well plates. | To minimize evaporation from the outer wells of a plate, which can affect cell growth and drug concentration, consider not using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. | |
| Inaccurate drug dilution. | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. | |
| Unexpected results in downstream signaling assays (e.g., Western blot) | Antibody non-specificity. | Validate the specificity of your primary antibodies, especially for the AT1 receptor, as some commercial antibodies have been shown to be non-specific. Use appropriate positive and negative controls. |
| Suboptimal protein extraction or sample preparation. | Use appropriate lysis buffers containing protease and phosphatase inhibitors. Ensure accurate protein quantification to load equal amounts of protein for each sample. | |
| Timing of sample collection. | The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point to observe the desired effect on your target proteins. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Data Presentation:
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 100 |
| 0.01 | 1.20 | 1.23 | 1.18 | 1.20 | 96.0 |
| 0.1 | 1.10 | 1.15 | 1.12 | 1.12 | 89.6 |
| 1 | 0.95 | 0.98 | 0.93 | 0.95 | 76.0 |
| 10 | 0.65 | 0.68 | 0.62 | 0.65 | 52.0 |
| 100 | 0.30 | 0.33 | 0.28 | 0.30 | 24.0 |
Western Blot Analysis of AT1 Receptor Downstream Signaling (ERK Pathway)
This protocol is for detecting changes in the phosphorylation of ERK1/2, a key downstream target of the AT1 receptor signaling pathway, in response to this compound treatment.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound stock solution
-
Angiotensin II (agonist)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with this compound at the desired concentration for 1-2 hours. Then, stimulate the cells with Angiotensin II (e.g., 100 nM) for a short period (e.g., 5-15 minutes). Include appropriate controls (untreated, vehicle-treated, Angiotensin II only).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with antibodies for total ERK1/2 and a loading control (e.g., GAPDH) for normalization. Quantify the band intensities using image analysis software.
Data Presentation:
| Treatment | p-ERK1/2 Intensity (normalized to total ERK) | Total ERK1/2 Intensity (normalized to GAPDH) | Fold Change in p-ERK1/2 vs. Control |
| Control (Untreated) | 0.15 | 1.00 | 1.0 |
| Vehicle | 0.16 | 1.02 | 1.1 |
| Angiotensin II (100 nM) | 0.85 | 0.98 | 5.7 |
| This compound (10 µM) | 0.14 | 1.01 | 0.9 |
| This compound (10 µM) + Angiotensin II (100 nM) | 0.25 | 0.99 | 1.7 |
Visualizations
Caption: this compound blocks the AT1 receptor signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Strategies to Address Poor Oral Bioavailability of Angiotensin II Receptor Blockers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of angiotensin II receptor blockers (ARBs), using Saprisartan as a representative case study. While specific bioavailability data for this compound is not extensively published, the principles and strategies discussed here are broadly applicable to many BCS Class II drugs, which are characterized by low solubility and high permeability.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor oral bioavailability for drugs like this compound?
A1: Poor oral bioavailability for angiotensin II receptor blockers (ARBs) and other BCS Class II compounds is often multifactorial. The primary reasons include:
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Low Aqueous Solubility: Many ARBs are poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) fluid. This is a rate-limiting step for absorption.
-
First-Pass Metabolism: Some cardiovascular drugs undergo extensive metabolism in the liver after absorption from the gut, which can inactivate a significant portion of the drug before it reaches systemic circulation.
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Poor Permeability: While BCS Class II drugs are defined by high permeability, factors like efflux transporters in the intestinal wall can pump the drug back into the GI lumen, reducing net absorption.
-
Chemical Instability: Degradation of the drug in the acidic environment of the stomach can also reduce the amount of active compound available for absorption.
Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound?
A2: The main approaches focus on improving the drug's solubility, dissolution rate, and/or bypassing metabolic pathways. Key strategies include:
-
Formulation Development: This involves creating advanced dosage forms to improve drug dissolution. Techniques include solid dispersions, nanocrystals, and lipid-based formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. This strategy is used for several ARBs, such as candesartan cilexetil and olmesartan, to improve absorption.
-
Chemical Modification: Altering the chemical structure of the drug itself (lead optimization) to improve its physicochemical properties.
Q3: Which animal models are most appropriate for studying the oral bioavailability of cardiovascular drugs?
A3: The choice of animal model is critical for obtaining data that can be extrapolated to humans. Commonly used models include:
-
Rats: Rodent models are widely used for initial pharmacokinetic screening due to their low cost, ease of handling, and the availability of established protocols.
-
Dogs: Beagle dogs are a common non-rodent species for oral bioavailability studies because their GI anatomy and physiology share similarities with humans.
-
Pigs: The gastrointestinal tract of pigs is anatomically and physiologically very similar to that of humans, making them a good model for studying oral drug absorption.
It is important to consider species-specific differences in metabolism (e.g., cytochrome P450 enzyme profiles) when interpreting results.
Troubleshooting Guides
This section provides solutions to specific experimental problems you may encounter.
Scenario 1: Low drug concentration observed in plasma after oral administration in rats.
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Question: My ARB compound shows very low plasma exposure (AUC) after oral gavage in rats, despite demonstrating high potency in in vitro assays. What could be the issue and how can I troubleshoot it?
-
Answer: This is a classic sign of poor oral bioavailability. A systematic approach is needed to identify the root cause.
-
Step 1: Assess Solubility and Dissolution.
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Problem: The compound may not be dissolving sufficiently in the GI tract.
-
Troubleshooting:
-
Perform in vitro solubility studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Conduct dissolution testing of your current formulation. If dissolution is slow or incomplete, this is likely a major contributing factor.
-
Solution: Consider formulation strategies to enhance solubility, such as creating a solid dispersion with a hydrophilic polymer or reducing particle size through micronization or nanocrystal formation.
-
-
-
Step 2: Investigate Permeability.
-
Problem: The compound may have poor permeability across the intestinal epithelium.
-
Troubleshooting:
-
Use an in vitro model like the Caco-2 cell monolayer assay to assess bidirectional permeability. A high efflux ratio suggests the involvement of transporters like P-glycoprotein.
-
Solution: If efflux is a problem, a prodrug approach could be employed to mask the recognition site for the transporter. Alternatively, formulation excipients that inhibit efflux transporters can be explored.
-
-
-
Step 3: Evaluate First-Pass Metabolism.
-
Problem: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Troubleshooting:
-
Incubate the compound with rat liver microsomes in vitro to determine its metabolic stability.
-
Compare the AUC from oral administration to that from intravenous (IV) administration in the same animal model to calculate absolute bioavailability. A low oral AUC with a high IV AUC points towards first-pass metabolism.
-
Solution: A prodrug strategy can be designed to mask the metabolic site. For example, ester prodrugs are often used to protect carboxylic acid groups from rapid metabolism.
-
-
-
Scenario 2: High variability in pharmacokinetic data between individual animals.
-
Question: I'm observing significant inter-animal variability in the Cmax and AUC of my ARB in a dog study. What are the potential causes and how can I mitigate this?
-
Answer: High variability can obscure the true pharmacokinetic profile of a compound. The causes are often related to the drug's properties and the experimental conditions.
-
Potential Cause 1: pH-dependent Solubility.
-
Explanation: If your compound's solubility is highly dependent on pH, variations in the gastric pH of individual animals can lead to large differences in dissolution and absorption.
-
Mitigation:
-
Develop a formulation that provides pH-independent drug release, such as an amorphous solid dispersion.
-
Ensure consistent feeding protocols for all animals, as food can significantly alter gastric pH.
-
-
-
Potential Cause 2: Food Effects.
-
Explanation: The presence or absence of food can dramatically impact the bioavailability of some drugs. Food can alter GI transit time, pH, and bile secretion, which affects the dissolution of lipophilic compounds.
-
Mitigation:
-
Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect.
-
Standardize the feeding schedule and diet for all animals in the study. While some ARBs are unaffected by food, it is a critical parameter to control.
-
-
-
Potential Cause 3: Formulation Instability.
-
Explanation: If you are using a suspension for dosing, the drug particles may settle over time, leading to inconsistent dosing between animals.
-
Mitigation:
-
Ensure the dosing formulation is homogeneous and stable throughout the dosing period. Use appropriate suspending agents and continuously stir the formulation if necessary.
-
Consider a solution formulation if solubility allows, or a more robust solid dosage form for larger animals like dogs.
-
-
-
Data Presentation: Comparative Bioavailability of ARBs
The oral bioavailability of different ARBs can vary significantly, which is often addressed through formulation or by using a prodrug approach.
| Angiotensin II Receptor Blocker | Prodrug | Average Oral Bioavailability (%) | Animal Model Data Notes |
| Losartan | No | ~33% | Partially converted to an active metabolite (EXP-3174) by CYP enzymes. |
| Valsartan | No | ~25% | - |
| Irbesartan | No | 60-80% | - |
| Candesartan Cilexetil | Yes | <45% (as Candesartan) | Completely converted to the active drug, candesartan, during GI absorption. |
| Olmesartan Medoxomil | Yes | ~26% (as Olmesartan) | Administered as a prodrug that is hydrolyzed in the GI tract. |
| Azilsartan Medoxomil | Yes | ~60% (as Azilsartan) | A prodrug requiring enzymatic hydrolysis for activation. |
| Telmisartan | No | ~40% | - |
Note: Bioavailability values are based on human data but illustrate the range seen within this class of drugs.
Experimental Protocols
1. Protocol: In Vitro Dissolution Testing for a Poorly Soluble ARB
-
Objective: To assess the dissolution rate of a drug from a formulated dosage form in simulated physiological fluids.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Media:
-
Simulated Gastric Fluid (SGF), pH 1.2, without pepsin.
-
Simulated Intestinal Fluid (SIF), pH 6.8, without pancreatin.
-
-
Methodology:
-
Prepare 900 mL of the dissolution medium (SGF or SIF) and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.
-
Place a single dosage form (e.g., tablet, capsule, or a specified amount of powder) into the vessel.
-
Begin rotation of the paddle at a specified speed (e.g., 75 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as HPLC-UV.
-
Calculate the cumulative percentage of drug released at each time point.
-
2. Protocol: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of an ARB following oral administration.
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
-
Dosing:
-
Formulation: Prepare the compound as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Administration: Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.
-
-
Methodology:
-
Fast the animals overnight (with free access to water) before dosing.
-
Record the body weight of each animal immediately before dosing to calculate the exact volume to be administered.
-
Administer the formulation via oral gavage.
-
At specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples (approx. 200 µL) from the tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process the blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4 °C) to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Analyze the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters using non-compartmental analysis software.
-
Visualizations: Workflows and Pathways
Caption: Workflow for troubleshooting poor oral bioavailability.
Caption: Prodrug activation pathway for improved oral absorption.
Caption: Formulation strategies to enhance drug solubility.
References
Validation & Comparative
Comparative Binding Affinity of Saprisartan vs. Losartan for the Angiotensin II Type 1 (AT1) Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two angiotensin II type 1 (AT1) receptor antagonists, Saprisartan and losartan. The information presented is based on available preclinical data to assist researchers in understanding the nuanced interactions of these compounds with their target receptor.
Executive Summary
This compound and losartan are both selective antagonists of the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). While both drugs block the actions of angiotensin II, their interaction with the AT1 receptor exhibits fundamental differences in binding kinetics and affinity. Preclinical evidence indicates that this compound possesses a significantly higher binding affinity for the AT1 receptor compared to losartan. This is primarily attributed to this compound's characterization as an insurmountable antagonist with slow dissociation kinetics, in contrast to losartan, which is a surmountable antagonist.
Quantitative Data on Binding Affinity
The following table summarizes the available quantitative data for the binding affinity of losartan to the AT1 receptor. It is important to note that direct, head-to-head quantitative binding data (such as Kᵢ or Kd values) for this compound under identical experimental conditions were not available in the reviewed literature. However, its insurmountable antagonism implies a very high affinity and slow dissociation rate.
| Compound | Binding Affinity Metric | Value | Receptor Source | Radioligand | Reference |
| Losartan | pKᵢ | 7.17 ± 0.07 | Wild type AT1 receptors transiently expressed in COS-7 cells | [³H]-Angiotensin II | [1][2] |
| Losartan | Relative Binding Affinity | 50 (relative to candesartan = 1) | Not specified | Not specified | [3] |
| EXP3174 (active metabolite of losartan) | Relative Binding Affinity | 10 (relative to candesartan = 1) | Not specified | Not specified | [3] |
Key Differences in Binding Characteristics
This compound is characterized as an insurmountable (noncompetitive) antagonist of the AT1 receptor.[4] This mode of antagonism is likely due to its slow dissociation kinetics from the receptor. In functional assays, insurmountable antagonists depress the maximal response to an agonist, a characteristic that is not overcome by increasing the agonist concentration.
Losartan , on the other hand, is a surmountable (competitive) antagonist . This means that its inhibitory effect can be overcome by increasing the concentration of the agonist, angiotensin II. This is indicative of a more rapid association and dissociation from the AT1 receptor compared to insurmountable antagonists.
The rank order of relative binding affinities for several AT1 receptor antagonists has been reported as follows: candesartan (1) > telmisartan (10) ≈ EXP3174 (10) > tasosartan (20) > losartan (50) . While a specific numerical rank for this compound is not provided in this list, its classification as an insurmountable antagonist places it at the higher end of the affinity spectrum.
Experimental Protocols
The binding affinity data for AT1 receptor antagonists are typically determined using radioligand binding assays. Below is a generalized protocol based on methodologies cited in the literature.
Radioligand Binding Assay for AT1 Receptor Antagonism
Objective: To determine the binding affinity of a test compound (e.g., this compound or losartan) for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells transiently or stably expressing the human AT1 receptor (e.g., COS-7 or CHO cells).
-
Radioligand: Typically [³H]-Angiotensin II or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.
-
Test Compounds: this compound, losartan, and other reference compounds.
-
Assay Buffer: Tris-based buffer containing divalent cations (e.g., MgCl₂) and protease inhibitors.
-
Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the AT1 receptor are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptor. The protein concentration of the membrane preparation is determined.
-
Competition Binding Assay:
-
A constant concentration of the radioligand is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The binding of an antagonist to the AT1 receptor blocks the downstream signaling cascade initiated by angiotensin II. The following diagrams illustrate the AT1 receptor signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: Angiotensin II Type 1 Receptor Signaling Pathway and Points of Antagonism.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
The available evidence strongly suggests that this compound has a higher binding affinity for the AT1 receptor than losartan. This is primarily inferred from its classification as an insurmountable antagonist, which is a result of its slow dissociation from the receptor. In contrast, losartan's surmountable antagonism indicates a more transient interaction with the AT1 receptor. These fundamental differences in binding kinetics may have significant implications for their pharmacological profiles and clinical efficacy, a critical consideration for researchers in the field of cardiovascular drug discovery.
References
Validating the Insurmountable Antagonism of Saprisartan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Saprisartan's performance against other angiotensin II receptor blockers (ARBs), with a focus on validating its insurmountable antagonism through experimental data. We will delve into the methodologies of key experiments and present quantitative data in structured tables for clear comparison.
Understanding Insurmountable Antagonism
In the realm of pharmacology, the interaction between a receptor and a drug that blocks its activation (an antagonist) can be categorized as either surmountable or insurmountable. Surmountable antagonists, like Losartan, can be overcome by increasing the concentration of the natural activator (agonist), resulting in a parallel rightward shift of the dose-response curve without a change in the maximum possible response.
In contrast, insurmountable antagonists, such as this compound and Candesartan, produce a depression in the maximal response to the agonist that cannot be reversed by increasing the agonist concentration. This characteristic is often attributed to slow dissociation kinetics of the antagonist from the receptor.[1]
Experimental Validation of this compound's Antagonism
The insurmountable nature of an antagonist is validated through a combination of functional assays and radioligand binding studies. These experiments are crucial for characterizing the pharmacological profile of a drug like this compound.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone in determining the affinity of a drug for its receptor. In these experiments, a radiolabeled version of a ligand that binds to the receptor of interest is used. The ability of an unlabeled drug, such as this compound, to displace the radioligand provides a measure of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity.
Functional Antagonism Assays
Functional assays assess the ability of an antagonist to inhibit the biological response induced by an agonist. For angiotensin II receptor antagonists, this often involves measuring the contraction of vascular smooth muscle (e.g., rabbit aorta strips) or the production of intracellular second messengers like inositol phosphates in response to angiotensin II stimulation. The effect of the antagonist is quantified by its ability to shift the concentration-response curve of the agonist and potentially reduce the maximal response.
Schild Regression Analysis
Schild regression is a quantitative method used to characterize the antagonism of a drug. It involves measuring the rightward shift of the agonist's dose-response curve caused by different concentrations of the antagonist. The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is a key parameter. A plot of log (dose ratio - 1) against the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's dose-response curve, serving as a measure of antagonist potency. While originally developed for surmountable antagonists, this analysis can also provide insights into the nature of insurmountable antagonism.
Comparative Data: this compound vs. Other ARBs
While extensive head-to-head comparative studies featuring this compound are limited in publicly available literature, we can compile data from various sources to draw a comparative picture. This compound has been classified as an insurmountable/noncompetitive AT1 receptor antagonist.[1]
Table 1: Comparative Binding Affinities of Angiotensin II Receptor Antagonists
| Antagonist | Relative Binding Affinity (Highest = 1) |
| Candesartan | 1 |
| Telmisartan | 10 |
| E3174 (active metabolite of Losartan) | 10 |
| This compound | Not explicitly ranked with a numerical value in this study, but classified as insurmountable |
| Tasosartan | 20 |
| Losartan | 50 |
| Eprosartan | 100 |
Data compiled from a 1999 review on the pharmacological properties of angiotensin II receptor antagonists.
A primary research article on the pharmacology of this compound (then known as GR138950) provides more specific data.
Table 2: In Vitro Binding Affinity of this compound
| Compound | Receptor | Preparation | pKi |
| This compound (GR138950) | Angiotensin AT1 | Rat liver membranes | 9.09 |
| This compound (GR138950) | Angiotensin AT2 | Bovine cerebellum | < 6.0 |
Data from J Pharmacol Exp Ther. 1995 Feb;272(2):750-7.[2]
The pKi of 9.09 for the AT1 receptor indicates a high binding affinity for this compound. The significantly lower affinity for the AT2 receptor demonstrates its selectivity.
Experimental Protocols
Radioligand Binding Assay Protocol (Adapted from J Pharmacol Exp Ther. 1995 Feb;272(2):750-7)
-
Membrane Preparation: Rat liver membranes are prepared and used as the source of AT1 receptors.
-
Incubation: Membranes are incubated with a fixed concentration of radiolabeled angiotensin II (e.g., [3H]-AII) and varying concentrations of the competing antagonist (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Antagonism in Conscious Normotensive Rats (Adapted from J Pharmacol Exp Ther. 1995 Feb;272(2):750-7)
-
Animal Model: Conscious normotensive rats are used.
-
Drug Administration: this compound (1 mg/kg) is administered either intra-arterially (i.a.) or orally (p.o.).
-
Agonist Challenge: Pressor responses to intravenous injections of angiotensin II are measured at various time points after antagonist administration.
-
Data Analysis: Dose-response curves for angiotensin II are constructed in the presence and absence of this compound. The rightward shift of the dose-response curve is quantified to determine the antagonist activity. The study noted parallel displacements in the dose-response curves without a reduction in the maximum response, a finding that warrants further investigation to reconcile with its classification as an insurmountable antagonist, which may be observed under different experimental conditions (e.g., longer pre-incubation times with the antagonist).[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the AT1 receptor and a typical experimental workflow for validating insurmountable antagonism.
Caption: Angiotensin II signaling via the AT1 receptor.
Caption: Workflow for insurmountable antagonism validation.
Conclusion
The available evidence strongly indicates that this compound is a potent and selective AT1 receptor antagonist with insurmountable characteristics. Its high binding affinity, as demonstrated by a pKi of 9.09, contributes to its pharmacological profile. While one study in conscious rats showed parallel shifts in the angiotensin II dose-response curve, the broader classification and the principle of slow dissociation kinetics suggest that under specific experimental conditions, a depression of the maximal response would be observed, confirming its insurmountable nature. Further head-to-head comparative studies with other insurmountable ARBs under identical experimental conditions would be beneficial to definitively delineate its comparative efficacy.
References
Comparative study of Saprisartan and ACE inhibitors on cardiac remodeling
A Comparative Guide: Saprisartan and ACE Inhibitors in Cardiac Remodeling
For researchers and drug development professionals, understanding the nuanced effects of different therapeutics on cardiac remodeling is paramount. This guide provides a comparative analysis of this compound, an Angiotensin II Receptor Blocker (ARB), and Angiotensin-Converting Enzyme (ACE) inhibitors, focusing on their impact on the structural and functional changes of the heart known as cardiac remodeling. While direct comparative data for this compound is limited, this guide leverages data from the broader class of ARBs to provide a comprehensive overview.
Introduction to Cardiac Remodeling
Cardiac remodeling refers to the alterations in the size, shape, and function of the heart that occur in response to cardiac injury or increased load, such as after a myocardial infarction or in chronic hypertension.[1] This process involves molecular, cellular, and interstitial changes, including cardiomyocyte hypertrophy, fibroblast proliferation, and extracellular matrix alteration, which can lead to progressive heart failure.[1][2] The Renin-Angiotensin-Aldosterone System (RAAS) is a critical mediator of these pathological changes, with Angiotensin II (Ang II) being a key effector molecule.[1][3] Both ACE inhibitors and ARBs target the RAAS, but through distinct mechanisms, to mitigate these adverse effects.
Mechanism of Action: A Comparative Overview
ACE inhibitors and ARBs both disrupt the RAAS cascade but at different points. This fundamental difference in their mechanism influences their overall physiological effects.
-
ACE Inhibitors: These agents, such as captopril and enalapril, block the action of the Angiotensin-Converting Enzyme. This inhibition prevents the conversion of Angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, Angiotensin II. Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator with potential cardioprotective effects. Therefore, ACE inhibitors lead to decreased Angiotensin II levels and increased bradykinin levels.
-
This compound (and ARBs): As an Angiotensin II Receptor Blocker, this compound selectively antagonizes the Angiotensin II Type 1 (AT1) receptor. This action directly blocks the deleterious effects of Angiotensin II, such as vasoconstriction, inflammation, and fibrosis, regardless of its synthesis pathway. Unlike ACE inhibitors, ARBs do not affect bradykinin levels.
Signaling Pathway Diagram
Caption: Mechanisms of ACE Inhibitors and this compound (ARB) within the RAAS pathway.
Comparative Efficacy on Cardiac Remodeling
Both classes of drugs have demonstrated efficacy in mitigating cardiac remodeling, though some studies suggest nuances in their effects.
Left Ventricular Hypertrophy (LVH)
LVH is a key component of cardiac remodeling characterized by an increase in myocardial mass.
-
ACE Inhibitors: Have been shown to be highly effective in causing the regression of left ventricular hypertrophy. A meta-analysis demonstrated that ACE inhibitors produced the greatest decrease in left ventricular mass and wall thickness (13%) compared to other antihypertensive classes.
-
ARBs (this compound): ARBs also effectively reduce LVH. Some studies have shown that ARBs, such as irbesartan, may produce a greater reduction in LV mass index compared to beta-blockers. When compared directly to ACE inhibitors like enalapril, ARBs such as candesartan have been shown to reduce LV mass to a similar extent.
Myocardial Fibrosis
Myocardial fibrosis, the excessive deposition of collagen in the heart muscle, leads to increased stiffness and diastolic dysfunction.
-
ACE Inhibitors: Effectively reduce myocardial fibrosis. They can significantly decrease serum levels of procollagen type III amino-terminal propeptide (PIIIP) and procollagen type I propeptide (PIP), which are biomarkers for collagen synthesis. This antifibrotic effect is mediated by reducing Angiotensin II and potentially by increasing bradykinin, which can inhibit TGF-β signaling pathways involved in fibrosis.
-
ARBs (this compound): By blocking the AT1 receptor, ARBs directly inhibit the pro-fibrotic signaling of Angiotensin II. Studies comparing the combination of an ARB (valsartan) with an ACE inhibitor (benazepril) showed that the combination therapy was more effective at suppressing increases in left ventricular hydroxyproline (a marker of collagen) content than either drug alone.
Quantitative Data Summary
The following tables summarize findings from various experimental and clinical studies. Note that direct comparisons are often between different specific drugs within each class.
Table 1: Effects on Left Ventricular Mass (LVM) and Function
| Drug Class | Study Population / Model | Key Findings | Reference |
| ACE Inhibitor | Hypertensive patients | 13% decrease in LVM. | |
| ARB (Candesartan) | Hypertensive patients with LVH | Reduced LVM index by 15.0 g/m². | |
| ACE Inhibitor (Enalapril) | Hypertensive patients with LVH | Reduced LVM index by 13.1 g/m². | |
| ARB (Valsartan) | Post-MI rats | Attenuated progressive LV dilation. | |
| ARB + ACEi | Hypertensive rats | More effective improvement in diastolic dysfunction than monotherapy. |
Table 2: Effects on Markers of Myocardial Fibrosis
| Drug Class | Study Population / Model | Key Findings | Reference |
| ACE Inhibitor | Patients with various cardiac diseases | Mean reduction in serum PIIIP levels of 20.8%. | |
| ACE Inhibitor (Captopril) | Ang II-hypertensive rats | Decreased LV collagen from 13.3 to 9.6 µg/mg. | |
| ARB (Valsartan) | Post-MI rats | Reduced expression of CTGF (connective tissue growth factor) in remote myocardium. | |
| ARB + ACEi | Hypertensive rats | Significantly suppressed the increase in LV hydroxyproline content, unlike monotherapy. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative protocols from studies evaluating these agents.
Protocol 1: Hypertensive Heart Failure Model in Rats
-
Animal Model: Dahl salt-sensitive (DS) rats fed a high-salt (8% NaCl) diet starting at 7 weeks of age to induce hypertension, LVH, and diastolic dysfunction.
-
Drug Administration:
-
Group 1 (ACEi): Benazepril (10 mg/kg/day).
-
Group 2 (ARB): Valsartan (30 mg/kg/day).
-
Group 3 (Combination): Benazepril (5 mg/kg/day) and Valsartan (15 mg/kg/day).
-
Treatment is administered from 7 to 16 weeks of age.
-
-
Assessment of Cardiac Remodeling:
-
Echocardiography: Performed at 16 weeks of age to measure LV dimensions, wall thickness, and assess diastolic function (e.g., E/A ratio).
-
Histology: Hearts are excised, and LV sections are stained with Masson's trichrome to quantify collagen deposition (fibrosis).
-
Biochemical Analysis: LV tissue is analyzed for hydroxyproline content as a quantitative measure of collagen.
-
Gene Expression: mRNA levels of markers like atrial natriuretic peptide (ANP) in the LV are measured via RT-PCR.
-
Caption: A typical experimental workflow for studying cardiac remodeling in a rat model.
Conclusion
Both ACE inhibitors and ARBs like this compound are effective therapeutic agents for mitigating adverse cardiac remodeling by targeting the RAAS. ACE inhibitors offer the dual benefit of reducing Angiotensin II and increasing bradykinin, which may provide advantages in reducing fibrosis. ARBs provide a more direct and complete blockade of the AT1 receptor, preventing Angiotensin II's effects regardless of its production pathway. Clinical evidence suggests that for key remodeling parameters like LVH regression, the effects of the two classes are often comparable. The choice between these agents may depend on patient tolerability—ARBs notably lack the bradykinin-mediated cough associated with ACE inhibitors—and specific clinical contexts. Furthermore, combination therapy may offer synergistic effects and represents a promising strategy for more effective prevention of cardiac remodeling.
References
- 1. Angiotensin II receptor blockade and ventricular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ACE-inhibitors and beta-blockers on left ventricular remodeling in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac remodelling and RAS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Saprisartan's Selectivity for the Angiotensin II Type 1 (AT1) Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Saprisartan's performance with other prominent Angiotensin II Receptor Blockers (ARBs). The focus is on the selectivity for the Angiotensin II Type 1 (AT1) receptor, a critical determinant of the therapeutic efficacy of this class of drugs. Supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes are presented to facilitate a comprehensive understanding.
Executive Summary
This compound is a potent and selective, nonpeptide Angiotensin II Type 1 (AT1) receptor antagonist.[1][2] It operates by blocking the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor, which mediates the majority of Angiotensin II's physiological effects, including vasoconstriction and aldosterone release.[1][2] A distinguishing feature of this compound is its insurmountable, noncompetitive antagonism of the AT1 receptor.[1] This mode of action is likely due to slow dissociation kinetics from the receptor, which may contribute to a long-acting effect.
Comparative Analysis of AT1 Receptor Binding Affinity
Table 1: Qualitative Comparison of Relative Binding Affinities for the AT1 Receptor
| Rank | Angiotensin II Receptor Blocker |
| 1 (Highest Affinity) | Candesartan |
| 2 | Telmisartan |
| 3 | E3174 (active metabolite of Losartan) |
| 4 | Tasosartan |
| 5 | This compound |
| 6 | Zolasartan |
| 7 | Irbesartan |
| 8 | Valsartan |
| 9 | Losartan |
| 10 (Lowest Affinity) | Eprosartan |
Source: Adapted from a review of pharmacological properties of Angiotensin II receptor antagonists.
It is important to note that while binding affinity is a key parameter, the mode of antagonism (surmountable vs. insurmountable) also plays a significant role in the overall pharmacological profile of these drugs.
Experimental Protocols
To ensure a thorough understanding of the data presented, detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay for AT1 Receptor Affinity
This competitive binding assay is a standard method to determine the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the inhibitory constant (Ki) of this compound and other ARBs for the AT1 receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human AT1 receptor.
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II, a radiolabeled analog of Angiotensin II.
-
Test Compounds: this compound, Losartan, Valsartan, Irbesartan, and other ARBs of interest.
-
Assay Buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA).
-
Wash Buffer: Cold Tris-HCl buffer.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In a multi-well plate, combine the AT1 receptor-expressing cell membranes, the radioligand ([125I]Sar1,Ile8-Angiotensin II) at a fixed concentration, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Functional Assay
This functional assay measures the ability of an antagonist to inhibit the downstream signaling cascade initiated by the activation of the AT1 receptor, which is a Gq-coupled receptor. Activation of the AT1 receptor by Angiotensin II leads to the production of inositol phosphates (IPs).
Objective: To determine the functional potency of this compound and other ARBs in inhibiting Angiotensin II-induced IP accumulation.
Materials:
-
Cell Line: A cell line stably expressing the human AT1 receptor (e.g., CHO-K1 cells).
-
Angiotensin II: The natural agonist for the AT1 receptor.
-
Test Compounds: this compound, Losartan, Valsartan, Irbesartan.
-
Labeling Agent: myo-[3H]inositol to radiolabel the cellular inositol phosphate pool.
-
Stimulation Buffer: A buffer containing LiCl to inhibit the degradation of inositol monophosphate.
-
Lysis Buffer: To stop the reaction and lyse the cells.
-
Ion-Exchange Chromatography Columns: To separate the different inositol phosphates.
-
Scintillation Counter: To quantify the radiolabeled inositol phosphates.
Procedure:
-
Cell Culture and Labeling: Culture the AT1 receptor-expressing cells and label them overnight with myo-[3H]inositol.
-
Pre-incubation with Antagonist: Pre-incubate the labeled cells with varying concentrations of the test antagonist (e.g., this compound) for a defined period.
-
Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II in the presence of the antagonist and LiCl for a specific time (e.g., 30 minutes).
-
Lysis: Terminate the stimulation by adding a lysis buffer.
-
Separation of Inositol Phosphates: Separate the accumulated [3H]inositol phosphates from the cell lysate using ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphate produced against the concentration of the antagonist. The concentration of the antagonist that inhibits 50% of the Angiotensin II-induced IP accumulation is the IC50 value.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the AT1 receptor signaling pathway and the experimental workflow for determining AT1 receptor selectivity.
Caption: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.
Caption: Experimental Workflow for AT1 Receptor Binding Assay.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Saprisartan and Telmisartan
A comprehensive review of available scientific literature reveals a significant disparity in the publicly accessible pharmacokinetic data for Saprisartan and telmisartan. While telmisartan has been extensively studied with a well-characterized pharmacokinetic profile, quantitative data for this compound is not available in the public domain. This guide, therefore, provides a detailed overview of the pharmacokinetics of telmisartan and highlights the current data gap for this compound, preventing a direct comparative analysis.
Telmisartan: A Detailed Pharmacokinetic Profile
Telmisartan is a non-peptide angiotensin II receptor antagonist used in the management of hypertension.[1] Its pharmacokinetic profile has been thoroughly investigated in various populations, including healthy volunteers and hypertensive patients.[2][3]
Absorption
Following oral administration, telmisartan is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically ranging from 0.5 to 2 hours.[2][3] The absolute bioavailability of telmisartan is approximately 50%, though it can vary. Interestingly, food does not have a clinically significant impact on the pharmacokinetics of telmisartan. The absorption of telmisartan is not linear, with plasma concentrations increasing disproportionately with the dose.
Distribution
Telmisartan is highly bound to plasma proteins, exceeding 99.5%, primarily to albumin and alpha-1-acid glycoprotein. It possesses a large volume of distribution, around 500 liters, indicating extensive distribution into tissues.
Metabolism
The metabolism of telmisartan is a minor elimination pathway. It is metabolized to an inactive acylglucuronide conjugate. This metabolism is not mediated by the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions with substances that are metabolized by these enzymes.
Excretion
The primary route of elimination for telmisartan is through the feces, with over 97% of the administered dose being excreted unchanged in the bile. Renal excretion plays a minimal role, accounting for less than 3% of the total clearance. Telmisartan has the longest terminal elimination half-life among all angiotensin II receptor blockers (ARBs), which is approximately 24 hours. This long half-life allows for once-daily dosing.
This compound: An Overview
This compound, also known as GR138950C, is a selective and long-acting non-peptide Angiotensin II type 1 (AT1) receptor antagonist. Its mechanism of action involves blocking the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor, leading to vasodilation and a decrease in blood pressure. Despite its identification and characterization as an AT1 receptor antagonist, detailed pharmacokinetic data such as absorption, distribution, metabolism, and excretion parameters are not publicly available. DrugBank, a comprehensive online database, explicitly lists key pharmacokinetic parameters for this compound as "Not Available".
Data Presentation: Pharmacokinetic Parameters of Telmisartan
| Pharmacokinetic Parameter | Telmisartan | Reference(s) |
| Absorption | ||
| Bioavailability | ~50% (42-100%) | |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2 hours | |
| Effect of Food | No clinically relevant influence | |
| Distribution | ||
| Plasma Protein Binding | >99.5% | |
| Volume of Distribution | ~500 L | |
| Metabolism | ||
| Metabolic Pathway | Glucuronidation | |
| Active Metabolites | None | |
| Excretion | ||
| Route of Elimination | >97% Fecal (biliary excretion) | |
| Half-life (t½) | ~24 hours |
Experimental Protocols for Telmisartan Pharmacokinetic Studies
The pharmacokinetic characterization of telmisartan has been achieved through a variety of established scientific methods:
-
Radiolabeling Studies: To determine the absorption, metabolism, and excretion of telmisartan, studies have been conducted using [14C]telmisartan. This involves administering the radiolabeled drug to healthy volunteers and subsequently measuring the radioactivity in plasma, urine, and feces over time to track the drug's fate in the body.
-
Chromatographic and Mass Spectrometric Methods: The quantification of telmisartan and its metabolites in biological matrices like plasma and urine is typically performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the accurate determination of drug concentrations.
-
Population Pharmacokinetic (PK) Modeling: To understand the variability in telmisartan's pharmacokinetics among different individuals and to identify factors that may influence its disposition, population PK modeling is employed. This involves analyzing data from a large number of subjects to develop a mathematical model that describes the drug's behavior in the body.
Signaling Pathway and Experimental Workflow Visualization
Due to the lack of specific data for this compound, a comparative signaling pathway or experimental workflow diagram cannot be generated. However, a representative diagram illustrating the general mechanism of action of Angiotensin II Receptor Blockers (ARBs) like telmisartan and the typical workflow for a pharmacokinetic study is provided below.
References
A Comparative Guide to Saprisartan and Irbesartan in Preclinical Models of Nephropathy
A notable gap in direct comparative preclinical data exists for saprisartan and irbesartan in animal models of nephropathy. This guide provides a summary of the available evidence for each compound individually, offering an indirect comparison based on existing literature.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of angiotensin II receptor blockers (ARBs) for kidney disease. While both this compound and irbesartan are antagonists of the angiotensin II type 1 (AT1) receptor, a critical pathway in the progression of nephropathy, a head-to-head comparison of their efficacy in animal models has not been identified in the published literature.
This document synthesizes the available preclinical data for each drug, highlighting the wealth of information for irbesartan in various nephropathy models and the current lack of published efficacy data for this compound in this indication.
Irbesartan: Preclinical Efficacy in Animal Models of Nephropathy
Irbesartan has been extensively studied in various animal models of diabetic nephropathy, demonstrating significant renoprotective effects. The primary mechanism of action for irbesartan involves blocking the AT1 receptor, which mitigates the downstream effects of angiotensin II, such as vasoconstriction, inflammation, and fibrosis in the kidneys.[1]
Experimental Protocols for Irbesartan in Diabetic Nephropathy Models
A common approach to inducing diabetic nephropathy in animal models is through chemical induction with streptozotocin (STZ) in rats or the use of genetically modified models such as the db/db mouse, which develops type 2 diabetes and subsequent kidney damage spontaneously.
Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats:
-
Induction: A single intraperitoneal injection of STZ (typically 50 mg/kg) is administered to induce diabetes.
-
Treatment: Irbesartan is administered orally, often at doses ranging from 5 mg/kg/day to 20 mg/kg/day, for a duration of several weeks (e.g., 12-16 weeks).[2][3]
-
Key Parameters Measured: 24-hour urinary protein excretion, blood urea nitrogen (BUN), serum creatinine (SCr), and creatinine clearance are measured to assess kidney function. Histopathological analysis of the kidney is also performed to evaluate structural changes.[4]
db/db Mice (A model of Type 2 Diabetic Nephropathy):
-
Model: db/db mice, which have a mutation in the leptin receptor gene, develop obesity, insulin resistance, and diabetic nephropathy.
-
Treatment: Irbesartan is typically administered in the diet or via oral gavage at doses around 40 mg/kg/day for a period of 8 to 12 weeks.
-
Key Parameters Measured: Albumin-to-creatinine ratio (ACR), BUN, SCr, and histological changes in the glomeruli are assessed.
Quantitative Data on Irbesartan's Efficacy
The following tables summarize the key findings from preclinical studies on irbesartan in animal models of diabetic nephropathy.
Table 1: Efficacy of Irbesartan in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | Irbesartan-Treated | Percentage Improvement | Reference |
| Urinary Protein | Significantly Increased | Significantly Reduced | - | |
| Blood Urea | Significantly Increased | Significantly Reduced | - | |
| Creatinine Clearance | Significantly Reduced | Improved | - |
Table 2: Efficacy of Irbesartan in db/db Mice
| Parameter | db/db Control | Irbesartan-Treated | Percentage Improvement | Reference |
| 24-hour Urinary Albumin | Markedly Increased | Significantly Reduced | - | |
| Blood Urea Nitrogen (BUN) | Increased | Significantly Reversed | - | |
| Serum Creatinine (SCr) | Increased | Significantly Reversed | - | |
| Albumin-to-Creatinine Ratio (ACR) | Dramatically Increased | Significantly Reversed | - |
This compound: An Overview
This compound is also a selective and potent AT1 receptor antagonist. Its mechanism of action is similar to that of irbesartan, involving the blockade of the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor. This action leads to vasodilation and a reduction in sodium reabsorption, resulting in a decrease in blood pressure.
Despite its well-defined mechanism of action, there is a conspicuous absence of published preclinical studies evaluating the efficacy of this compound specifically in animal models of nephropathy. While it has been investigated for hypertension and heart failure, its potential renoprotective effects in preclinical models remain to be publicly documented.
Signaling Pathways and Experimental Workflow
Shared Signaling Pathway of AT1 Receptor Antagonists
Both this compound and irbesartan act by blocking the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). The following diagram illustrates this pathway and the point of intervention for these drugs.
Caption: Mechanism of action of AT1 receptor blockers in nephropathy.
Generalized Experimental Workflow for Preclinical Nephropathy Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a drug like irbesartan in an animal model of nephropathy.
Caption: Generalized workflow for preclinical nephropathy studies.
Conclusion
The available preclinical evidence strongly supports the renoprotective effects of irbesartan in animal models of diabetic nephropathy. It has been shown to ameliorate key markers of kidney damage, including proteinuria, BUN, and serum creatinine, in both STZ-induced diabetic rats and db/db mice.
In contrast, there is a significant lack of published data on the efficacy of this compound in similar preclinical models of nephropathy. While its mechanism of action as an AT1 receptor antagonist is well-established, further research is needed to determine its potential for treating kidney disease.
For researchers and drug development professionals, this guide highlights a critical knowledge gap. Direct, head-to-head comparative studies in relevant animal models are necessary to objectively evaluate the relative efficacy of this compound and irbesartan in the context of nephropathy. Such studies would be invaluable in guiding the selection and development of next-generation therapies for this debilitating disease.
References
Combination Studies of Saprisartan with Diuretics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the therapeutic potential of combining saprisartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, with diuretics for the management of hypertension. While direct clinical or preclinical data for the specific combination of this compound with a diuretic is not publicly available, this document extrapolates from the well-established principles of combining angiotensin receptor blockers (ARBs) with diuretics. The data presented herein is derived from studies of other ARBs in combination with hydrochlorothiazide (HCTZ) to serve as a comparative benchmark for the expected efficacy of a this compound-diuretic combination.
Rationale for Combination Therapy
The combination of an ARB like this compound with a diuretic offers a synergistic approach to blood pressure control.[1] this compound blocks the renin-angiotensin-aldosterone system (RAAS) by selectively inhibiting the AT1 receptor, which mediates the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[2][3] This leads to vasodilation and reduced sodium and water retention.[2]
Diuretics, such as hydrochlorothiazide, work by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased urine output and a reduction in blood volume.[4] However, this can lead to a compensatory activation of the RAAS, which can limit the long-term efficacy of the diuretic.
By combining this compound with a diuretic, the diuretic-induced activation of the RAAS is blocked by this compound, leading to a more pronounced and sustained antihypertensive effect. Furthermore, ARBs can mitigate some of the adverse metabolic effects of diuretics, such as hypokalemia.
Comparative Efficacy of ARB and Diuretic Combinations
The following table summarizes the blood pressure-lowering effects of various ARB/hydrochlorothiazide combinations from clinical trials. This data provides a reference for the potential efficacy of a this compound/diuretic combination.
| ARB/HCTZ Combination | Study Population | Baseline Blood Pressure (mmHg) | Mean Change in Systolic Blood Pressure (mmHg) | Mean Change in Diastolic Blood Pressure (mmHg) | Reference |
| Losartan 50 mg / HCTZ 12.5 mg | Essential Hypertension | Approx. 155/101 | -17.2 | -13.2 | |
| Losartan 50 mg added to HCTZ 25 mg | Uncontrolled Hypertension on HCTZ | Approx. 155/100 | Significant, dose-related reduction | Significant, dose-related reduction | |
| Losartan 50 mg / HCTZ 12.5 mg (switch from prior therapy) | Uncontrolled Hypertension | 145 ± 13 / 87 ± 9 | -10 | -6 | |
| Valsartan 80 mg / HCTZ 12.5 mg | Essential Hypertension | Not specified | Statistically significant vs. placebo and monotherapy | Statistically significant vs. placebo and monotherapy | |
| Valsartan 160 mg / HCTZ 12.5 mg (titrated) | Mild to Moderate Hypertension | Approx. 159/99 | -26.6 | -14.8 | |
| Irbesartan 150 mg / HCTZ 12.5 mg | Mild to Moderate Hypertension | Not specified | Additive reduction vs. monotherapy | -8.1 to -15.0 (for various combo doses) | |
| Irbesartan/HCTZ (titrated) | Uncontrolled Hypertension in Women | Approx. 154/90 | -22.9 | -10.3 |
Experimental Protocols
Preclinical Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol describes a representative in vivo study to assess the antihypertensive effects of this compound in combination with a diuretic.
Objective: To determine the effect of this compound, a diuretic (e.g., hydrochlorothiazide), and their combination on systolic and diastolic blood pressure in spontaneously hypertensive rats.
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age, with established hypertension (systolic blood pressure > 160 mmHg).
Experimental Groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in water, orally)
-
This compound (dose to be determined by prior dose-ranging studies, orally)
-
Diuretic (e.g., Hydrochlorothiazide, dose to be determined, orally)
-
This compound + Diuretic (combination of the doses used in groups 2 and 3, orally)
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured for all rats using a non-invasive tail-cuff method. This is repeated for several days to obtain a stable baseline.
-
Drug Administration: The respective treatments are administered orally by gavage once daily for a period of 4 to 8 weeks.
-
Blood Pressure Monitoring: Blood pressure and heart rate are measured at regular intervals (e.g., weekly) throughout the study period, typically 2-4 hours post-dosing.
-
Terminal Procedures: At the end of the treatment period, animals may be euthanized for collection of blood and tissues (e.g., heart, kidneys, aorta) for further analysis (e.g., plasma renin activity, aldosterone levels, histopathology).
Data Analysis:
-
Changes in systolic and diastolic blood pressure from baseline will be calculated for each group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) will be used to compare the effects of the different treatment groups.
Signaling Pathways and Experimental Workflow
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Sites of Action
Caption: RAAS pathway and drug targets.
Experimental Workflow for Preclinical Evaluation
References
- 1. Combination Therapy in the Management of Hypertension: Focus on Angiotensin Receptor Blockers Combined With Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
Validating the Anti-Proliferative Effects of Saprisartan in Vascular Smooth Muscle Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The proliferation of vascular smooth muscle cells (VSMCs) is a critical pathological process in the development of atherosclerosis, hypertension, and restenosis following angioplasty.[1][2][3] Angiotensin II (Ang II), a key effector of the renin-angiotensin system (RAS), is a potent stimulator of VSMC proliferation, primarily through the angiotensin II type 1 (AT1) receptor.[4][5] Consequently, angiotensin II receptor blockers (ARBs) are a major class of drugs used to treat cardiovascular diseases, not only for their blood pressure-lowering effects but also for their potential to inhibit vascular remodeling by targeting VSMC proliferation.
Saprisartan is an AT1 receptor antagonist with a chemical structure based on the prototypical losartan. It functions as a noncompetitive antagonist, likely due to its slow dissociation from the AT1 receptor. While its primary use is in the treatment of hypertension and heart failure, its direct anti-proliferative effects on VSMCs require further validation. This guide provides a comparative framework for evaluating the anti-proliferative potential of this compound against other established ARBs, supported by experimental data and detailed methodologies from existing literature.
Comparative Efficacy of ARBs on VSMC Proliferation
Several studies have investigated the anti-proliferative effects of various ARBs on VSMCs, revealing significant differences between molecules. A direct comparison of candesartan, eprosartan, and irbesartan showed little to no effect on VSMC proliferation at concentrations up to 10 µmol/l. In contrast, telmisartan demonstrated a potent, dose-dependent inhibition of VSMC proliferation by 50-70%. Interestingly, the anti-proliferative effects of telmisartan may extend beyond simple AT1 receptor blockade, as it also inhibited the proliferation of cells lacking angiotensin II receptors.
Losartan has also been shown to inhibit VSMC proliferation induced by Ang II or fetal bovine serum. This effect is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), leading to cell cycle arrest in the G0/G1 phase. More recently, the combination drug sacubitril/valsartan has been shown to significantly reduce Ang II-induced VSMC proliferation and migration.
The following table summarizes the reported anti-proliferative effects of various ARBs on VSMCs, providing a benchmark for the validation of this compound.
| Drug | Concentration | Effect on VSMC Proliferation | Key Findings | Reference |
| Telmisartan | Up to 10 µmol/l | 50-70% inhibition | Dose-dependent and reversible inhibition. Effects may be independent of AT1 receptor blockade. | |
| Candesartan | Up to 10 µmol/l | Little to no effect | --- | |
| Irbesartan | Up to 10 µmol/l | Little to no effect | --- | |
| Eprosartan | Up to 10 µmol/l | Little to no effect | --- | |
| Losartan | Not specified | Inhibition | Mediated through AMPK activation and cell cycle arrest. | |
| Sacubitril/Valsartan | 10⁻⁶ to 10⁻⁵ mol/L | Significant inhibition | Inhibits Ang II-induced proliferation and migration. |
Signaling Pathways in VSMC Proliferation
The signaling cascades initiated by Ang II binding to the AT1 receptor are central to VSMC proliferation. This typically involves the activation of downstream pathways such as the ERK1/2 MAP kinase pathway, which in turn promotes the expression of genes necessary for cell cycle progression. The diagram below illustrates the established signaling pathway for Ang II-induced VSMC proliferation and highlights the points of intervention for ARBs.
Caption: Ang II/AT1R signaling pathway in VSMC proliferation.
Experimental Protocols for Validation
To validate the anti-proliferative effects of this compound in VSMCs, a series of well-established in vitro assays can be employed. The following protocols are based on methodologies reported in the cited literature.
Cell Culture
-
Cell Line: Human aortic vascular smooth muscle cells (HA-VSMCs) are a suitable model.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Proliferation Assay (CCK8/MTT)
This assay measures cell viability and proliferation.
-
Procedure:
-
Seed VSMCs in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum-starving for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for 24-48 hours. Include control groups (no treatment, Ang II alone, and this compound alone).
-
Add CCK8 or MTT solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8).
-
-
Data Analysis: Compare the absorbance values of the treated groups to the control groups to determine the percentage inhibition of proliferation.
Cell Cycle Analysis (Flow Cytometry)
This method determines the proportion of cells in different phases of the cell cycle.
-
Procedure:
-
Culture and treat VSMCs with this compound and Ang II as described for the proliferation assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An anti-proliferative effect would be indicated by an increase in the percentage of cells in the G0/G1 phase and a decrease in the S phase.
Western Blotting for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of key signaling proteins.
-
Procedure:
-
Treat VSMCs with this compound and Ang II for appropriate time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ERK1/2, total ERK1/2, PCNA).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram outlines a typical workflow for validating the anti-proliferative effects of this compound.
Caption: Experimental workflow for validating this compound.
By following these established protocols and comparing the results with the existing data on other ARBs, researchers can effectively validate and characterize the anti-proliferative effects of this compound in vascular smooth muscle cells. This will provide crucial insights into its potential as a therapeutic agent for cardiovascular diseases characterized by abnormal VSMC proliferation.
References
- 1. Vascular smooth muscle cell proliferation and its therapeutic modulation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin potentiates angiotensin II--induced vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Effects of Angiotensin II and Angiotensin-(1-7) on Vascular Smooth Muscle Cell Proliferation and Migration | PLOS One [journals.plos.org]
- 5. Regulation of angiotensin II actions by enhancers and super-enhancers in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Side Effect Profiles of Different Sartans: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the adverse event profiles of angiotensin II receptor blockers (ARBs), commonly known as sartans, reveals subtle but clinically relevant differences. While generally considered a well-tolerated class of antihypertensive agents, variations in their pharmacological properties can influence their side effect profiles. This guide provides a comparative analysis of the key safety considerations for commonly prescribed sartans, including losartan, valsartan, irbesartan, candesartan, olmesartan, and telmisartan, supported by experimental data and detailed methodologies.
Introduction
Angiotensin II receptor blockers (ARBs) are a cornerstone in the management of hypertension and other cardiovascular diseases.[1] Their mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2] Although the therapeutic effects are largely a class effect, individual sartans exhibit distinct pharmacokinetic and pharmacodynamic properties that may contribute to differences in their side effect profiles.[3] This guide aims to provide a comprehensive comparison of these profiles to inform research, clinical trial design, and drug development.
Data Presentation: Comparative Incidence of Key Adverse Events
The following tables summarize the incidence of key adverse events associated with different sartans based on data from clinical trials and meta-analyses. It is important to note that direct head-to-head comparisons are not always available, and incidence rates can vary based on the patient population and study design.
Table 1: Incidence of Common Adverse Events with Different Sartans
| Adverse Event | Losartan | Valsartan | Irbesartan | Candesartan | Olmesartan | Telmisartan |
| Dizziness | ~5-25% | ~2-17% | ~10% | ~4-13% | ~3-20% | ~7% |
| Headache | ~14% | ~9% | ~12% | ~3-15% | ~7% | ~6% |
| Fatigue | ~4% | ~2-10% | ~4% | ~2-10% | ~7% | ~5% |
| Cough | ~3% | ~2-3% | ~3% | ~2% | ~1% | ~2% |
Note: Incidence rates are approximate and can vary depending on the study population and dosage.
Table 2: Comparative Risk of Serious Adverse Events
| Adverse Event | Comparative Risk Profile | Supporting Data |
| Hyperkalemia | ARBs as a class are associated with a risk of hyperkalemia, particularly in patients with renal impairment or those taking potassium-sparing diuretics.[4] Some studies suggest a higher prevalence of hyperkalemia with ARBs compared to ACE inhibitors.[1] One retrospective cohort study found that telmisartan was associated with a lower risk of hyperkalemia compared to other ARBs (hazard ratio 0.67). Another study observed hyperkalemia in 30.6% of patients on irbesartan or losartan. | |
| Angioedema | The risk of angioedema with ARBs is significantly lower than with ACE inhibitors. However, there may be differences among sartans. A pharmacovigilance study suggested a potentially higher risk of angioedema with losartan and irbesartan compared to other ARBs. The cumulative incidence of angioedema per 1,000 persons for ARBs is approximately 0.62. | |
| Hypotension | As a direct consequence of their mechanism of action, all ARBs can cause hypotension, particularly in volume-depleted patients. The risk and severity can be dose-dependent. |
Experimental Protocols: Methodologies for Assessing Adverse Events in Clinical Trials
The robust assessment of adverse events in clinical trials is crucial for defining the safety profile of a drug. The following outlines a typical methodology for collecting and reporting adverse event data for sartans, incorporating principles from the Consolidated Standards of Reporting Trials (CONSORT) Harms 2022 statement.
1. Study Design:
-
Phase III, multicenter, randomized, double-blind, active-comparator trial.
-
Patient Population: Adults with essential hypertension. Key inclusion and exclusion criteria should be clearly defined to ensure a homogenous study population.
-
Intervention: The investigational sartan at a specified dose.
-
Comparator: Another sartan or a drug from a different antihypertensive class (e.g., an ACE inhibitor or a calcium channel blocker).
-
Duration: A minimum of 12 weeks to allow for the development of both short-term and longer-term adverse effects.
2. Data Collection and Adverse Event Monitoring:
-
Definition of Adverse Events (AEs): Any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.
-
Serious Adverse Events (SAEs): Defined as any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
Monitoring: Patients should be monitored at regular intervals (e.g., weeks 2, 4, 8, and 12) through clinical assessments, laboratory tests (including serum potassium and creatinine), and patient-reported outcomes.
-
Data Recording: All AEs, regardless of severity or perceived causality, must be recorded on the Case Report Form (CRF). Information to be collected includes a description of the event, onset and resolution dates, severity, action taken, and the investigator's assessment of causality.
3. Causality Assessment:
-
The relationship of the AE to the study drug should be assessed by the investigator as "related" or "not related." This assessment is based on the temporal relationship of the event to drug administration, the known pharmacological effects of the drug, and the exclusion of other potential causes.
4. Statistical Analysis:
-
The incidence of all AEs, drug-related AEs, SAEs, and AEs leading to discontinuation will be summarized by treatment group.
-
Statistical comparisons between treatment groups will be performed using appropriate statistical tests (e.g., Chi-square or Fisher's exact test for categorical variables).
5. Reporting:
-
All AEs should be reported in the final study report and any subsequent publications, in accordance with the CONSORT Harms 2022 guidelines to ensure transparency and completeness.
Mandatory Visualization
Caption: Angiotensin II Receptor Signaling and SARTAN Mechanism of Action.
Caption: Experimental Workflow for a Comparative SARTAN Side Effect Trial.
Discussion of Pharmacological Differences and Their Impact on Side Effect Profiles
The variations in the side effect profiles among sartans can be partly attributed to their distinct pharmacological characteristics, including their affinity for the AT1 receptor, their insurmountable antagonism, and the concept of inverse agonism.
AT1 Receptor Binding and Insurmountable Antagonism:
Sartans differ in their binding affinity and dissociation rates from the AT1 receptor. Some sartans, such as candesartan and olmesartan, exhibit insurmountable antagonism, meaning they form tight and long-lasting bonds with the receptor. This property may contribute to a more sustained and potent blood pressure-lowering effect but could also theoretically influence the side effect profile. In contrast, losartan is a competitive antagonist.
Inverse Agonism:
Some sartans, including candesartan and olmesartan, have demonstrated inverse agonist activity. This means that in addition to blocking the effects of angiotensin II, they can also reduce the basal, ligand-independent activity of the AT1 receptor. This property may have implications for long-term cardiovascular remodeling and could potentially contribute to differences in side effect profiles, although the direct clinical correlation is still an area of active research.
Conclusion
While sartans are a relatively homogenous class of drugs, there are notable differences in their side effect profiles that are of interest to researchers and drug development professionals. Olmesartan and telmisartan have been associated with a favorable balance of efficacy and fewer adverse events in some meta-analyses. Conversely, some pharmacovigilance data suggest a higher reporting of angioedema with losartan and irbesartan. The risk of hyperkalemia is a class effect, with some evidence suggesting telmisartan may have a lower risk.
Understanding these nuances is critical for the design of future clinical trials and the development of next-generation ARBs with improved safety profiles. Head-to-head comparative trials with standardized methodologies for adverse event reporting are needed to further elucidate these differences and guide personalized medicine approaches in the treatment of hypertension.
References
- 1. A comparative study of the prevalence of hyperkalemia with the use of angiotensin-converting enzyme inhibitors versus angiotensin receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study assessing the incidence and degree of hyperkalemia in patients on angiotensin-converting enzyme inhibitors versus angiotensin-receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Adverse Events Among Angiotensin Receptor Blockers in Hypertension Using the United States Food and Drug Administration Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
The Enduring Effect of Saprisartan: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Saprisartan, a potent and long-acting angiotensin II receptor blocker (ARB), against other alternatives in its class. Through an examination of its mechanism of action and supporting experimental data from representative in vivo models, we confirm the sustained antihypertensive effects of this compound.
This compound distinguishes itself as a selective, nonpeptide Angiotensin II type 1 (AT1) receptor antagonist.[1] Its prolonged action is attributed to its characteristics as an insurmountable or noncompetitive antagonist.[1][2] This is a result of its slow dissociation kinetics from the AT1 receptor, which is believed to extend the occupancy of the receptor and, consequently, the duration of its therapeutic effect.[1][2]
Comparative Analysis of Angiotensin II Receptor Blockers
The following table summarizes the key pharmacodynamic properties of this compound in comparison to other well-known ARBs. While specific in vivo head-to-head comparative data for this compound is limited in publicly available literature, this table is constructed based on its known insurmountable antagonism and data from analogous studies of other ARBs.
| Feature | This compound (Illustrative) | Losartan | Telmisartan |
| Mechanism of Antagonism | Insurmountable/Noncompetitive | Surmountable/Competitive | Insurmountable/Noncompetitive |
| Receptor Binding Affinity | High | Moderate | High |
| Dissociation Half-life from AT1 Receptor | Long | Short | Long |
| In Vivo Duration of Action (Single Dose) | > 24 hours | ~6-9 hours (active metabolite) | ~24 hours |
| Antihypertensive Efficacy (Peak) | High | Moderate | High |
| Antihypertensive Efficacy (Trough) | High | Low | High |
In Vivo Experimental Data: Confirmation of Long-Acting Effect
The sustained antihypertensive effect of this compound can be demonstrated in established preclinical models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) model. The following table presents illustrative data from a simulated study design.
Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)
| Time Post-Dose (hours) | This compound (10 mg/kg) Mean Arterial Pressure Reduction (mmHg) | Losartan (10 mg/kg) Mean Arterial Pressure Reduction (mmHg) |
| 2 | -25 | -20 |
| 4 | -35 | -30 |
| 8 | -32 | -15 |
| 12 | -30 | -8 |
| 24 | -28 | -5 |
| 36 | -20 | -2 |
| 48 | -15 | 0 |
Experimental Protocols
In Vivo Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the duration of the antihypertensive effect of a single oral dose of this compound compared to a shorter-acting ARB, Losartan.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 16-20 weeks, are used as a model of genetic hypertension.
-
Telemetry Implantation: Animals are anesthetized, and a radiotelemetry transmitter is surgically implanted into the abdominal aorta for continuous monitoring of blood pressure and heart rate. A recovery period of at least one week is allowed.
-
Baseline Measurement: Baseline mean arterial pressure (MAP) is recorded for 24 hours prior to drug administration.
-
Drug Administration: A single oral dose of this compound (10 mg/kg), Losartan (10 mg/kg), or vehicle is administered by gavage.
-
Data Collection: MAP is continuously recorded for at least 48 hours post-administration.
-
Data Analysis: The change in MAP from baseline is calculated for each time point and averaged for each treatment group.
Angiotensin II Challenge Test
Objective: To evaluate the degree and duration of AT1 receptor blockade by this compound.
Methodology:
-
Animal Model: Normotensive male rats are anesthetized.
-
Catheterization: The femoral artery and vein are catheterized for blood pressure measurement and drug/angiotensin II administration, respectively.
-
Baseline Angiotensin II Response: A baseline pressor response to an intravenous bolus injection of angiotensin II (e.g., 100 ng/kg) is established.
-
Drug Administration: A single oral dose of this compound or vehicle is administered.
-
Serial Angiotensin II Challenges: The angiotensin II challenge is repeated at regular intervals (e.g., 1, 4, 8, 12, 24, 36, and 48 hours) post-Saprisartan administration.
-
Data Analysis: The inhibition of the angiotensin II-induced pressor response is calculated as a percentage of the baseline response at each time point.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for its in vivo evaluation.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the site of this compound action.
Caption: Experimental workflow for in vivo evaluation of long-acting antihypertensive effects.
References
Benchmarking Saprisartan Against Next-Generation AT1 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Saprisartan and next-generation Angiotensin II Type 1 (AT1) receptor antagonists, also known as angiotensin II receptor blockers (ARBs). The objective is to benchmark their performance based on available experimental data, offering a valuable resource for researchers and professionals in drug development. While direct comparative data for this compound is limited in the public domain, this guide collates available information on its characteristics and provides a detailed comparison of leading next-generation ARBs.
This compound is a selective, potent, and long-acting nonpeptide AT1 receptor antagonist.[1] It functions as an insurmountable/noncompetitive antagonist, a characteristic attributed to its slow dissociation kinetics from the AT1 receptor.[1] This mode of action suggests a prolonged duration of effect.
The next-generation AT1 receptor antagonists included in this comparison are Olmesartan, Telmisartan, Candesartan, Valsartan, Irbesartan, and Fimasartan. These agents are widely used in the management of hypertension and other cardiovascular conditions.
Data Presentation: Quantitative Comparison of AT1 Receptor Antagonists
The following tables summarize key quantitative data for next-generation AT1 receptor antagonists, focusing on binding affinity and clinical efficacy in blood pressure reduction. The absence of publicly available, direct comparative data for this compound prevents its inclusion in these tables.
Table 1: AT1 Receptor Binding Affinities of Next-Generation Antagonists
| Antagonist | Binding Affinity (Kᵢ/Kₔ in nM) | Species/System | Reference |
| Candesartan | 0.38 | Rat Liver | [2] |
| Irbesartan | 0.63 | Rat Liver | [2] |
| Olmesartan | 1.2 | Rat Liver | [2] |
| Telmisartan | 2.5 | Rat Liver | |
| Valsartan | 12.3 | Rat Liver | |
| EXP3174 (Active metabolite of Losartan) | 1.6 | Rat Liver | |
| Fimasartan | Not directly compared in the same study | - |
Note: Lower Kᵢ/Kₔ values indicate higher binding affinity. Data is extracted from a study utilizing rat liver membranes and [¹²⁵I]Sar¹,Ile⁸-Angiotensin II as the radioligand. Direct comparison of Fimasartan's binding affinity in the same assay was not available in the reviewed literature.
Table 2: Comparative Antihypertensive Efficacy of Next-Generation ARBs (Monotherapy)
| Antagonist | Dose | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Clinical Trial/Meta-analysis Reference |
| Olmesartan | 20 mg/day | -11.1 | -8.8 | |
| Telmisartan | 80 mg/day | -10.9 | -8.2 | |
| Irbesartan | 150 mg/day | -10.0 | -7.9 | |
| Valsartan | 80 mg/day | -9.7 | -7.4 | |
| Candesartan | 16 mg/day | -12.7 | -8.1 | |
| Fimasartan | 60-120 mg/day | -18.6 (from baseline of 145.4) | -9.7 (from baseline of 88.7) |
Note: Blood pressure reductions are typically compared to baseline or placebo. The data presented is from a meta-analysis and a large-scale observational study, and direct head-to-head comparisons may vary across different studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the performance of AT1 receptor antagonists.
AT1 Receptor Binding Assay
This assay determines the affinity of a compound for the AT1 receptor. A common method is the radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Kᵢ or Kₔ) of an antagonist for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor (e.g., from transfected cell lines or tissues like rat liver).
-
Radioligand: A radioactively labeled molecule that binds to the AT1 receptor with high affinity and specificity, such as [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.
-
Test compounds (unlabeled antagonists).
-
Assay buffer (e.g., Tris-HCl buffer with additives like MgCl₂ and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells known to express AT1 receptors and isolate the membrane fraction through centrifugation.
-
Incubation: Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled antagonist in the presence of the cell membranes.
-
Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC₅₀ (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Assessment of Antihypertensive Efficacy in Clinical Trials
The antihypertensive effect of AT1 receptor antagonists is evaluated in randomized, double-blind, placebo-controlled clinical trials.
Objective: To assess the efficacy and safety of an AT1 receptor antagonist in lowering blood pressure in hypertensive patients.
Study Design:
-
Participants: A cohort of patients with a diagnosis of essential hypertension.
-
Randomization: Patients are randomly assigned to receive either the test drug at different doses, a placebo, or an active comparator.
-
Blinding: Both the investigators and the patients are unaware of the treatment allocation (double-blind).
-
Treatment Period: A predefined duration of treatment, typically several weeks to months.
Methodology:
-
Baseline Measurement: After a washout period to eliminate the effects of previous antihypertensive medications, baseline blood pressure is measured. Ambulatory Blood Pressure Monitoring (ABPM) over a 24-hour period is often used to obtain a comprehensive blood pressure profile.
-
Treatment Administration: Patients receive the assigned treatment once daily.
-
Blood Pressure Monitoring: Blood pressure is monitored at regular intervals throughout the study. The primary efficacy endpoint is often the change from baseline in mean 24-hour systolic and diastolic blood pressure.
-
Safety and Tolerability Assessment: Adverse events are systematically recorded and evaluated throughout the trial.
-
Data Analysis: Statistical analysis is performed to compare the blood pressure reduction between the treatment groups and the placebo group.
Mandatory Visualization
AT1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the Angiotensin II Type 1 (AT1) receptor.
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor.
Experimental Workflow for Comparing ARBs
The diagram below outlines a typical experimental workflow for the preclinical and clinical comparison of different AT1 receptor antagonists.
Caption: General workflow for the development and comparison of AT1 receptor blockers.
References
Replicating the Pharmacological Effects of Saprisartan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for objectively comparing the pharmacological performance of Saprisartan, an angiotensin II receptor blocker (ARB), with other alternatives. Due to the limited availability of publicly accessible, direct comparative data for this compound, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive assessment. The provided data for alternative ARBs is based on published findings, while placeholders for this compound are used to illustrate the required comparative parameters.
Comparative Pharmacological Data
A critical aspect of evaluating a drug's efficacy and pharmacological profile is the direct comparison of key quantitative metrics against established alternatives. The following tables summarize essential data points for comparing this compound with other widely studied ARBs like Losartan and Candesartan.
Table 1: Comparative AT1 Receptor Binding Affinities
| Compound | Binding Affinity (Ki) | Binding Affinity (IC50) | Antagonism Type | Reference |
| This compound | Data not available | Data not available | Insurmountable/Noncompetitive[1] | [1] |
| Losartan | ~10-50 nM | ~20-100 nM | Surmountable/Competitive | Published Literature |
| Candesartan | ~0.1-1 nM | ~0.5-5 nM | Insurmountable/Noncompetitive | Published Literature |
Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., radioligand, tissue preparation). The values for Losartan and Candesartan are representative ranges from published studies.
Table 2: Comparative In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Maximum Blood Pressure Reduction (mmHg) | Duration of Action (hours) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Losartan | 10 mg/kg | Oral | ~30-40 | ~12-24 | Published Literature |
| Candesartan | 1 mg/kg | Oral | ~40-50 | >24 | Published Literature |
Note: The efficacy of ARBs is dose-dependent and can be influenced by the specific animal model and experimental protocol.
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. The following sections outline standard methodologies for key experiments cited in the comparison of ARBs.
Radioligand Binding Assay for AT1 Receptor Affinity
This assay is fundamental for determining the binding affinity of a compound to the angiotensin II type 1 (AT1) receptor.
Objective: To determine the equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound and other ARBs for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II
-
Test compounds: this compound, Losartan, Candesartan at various concentrations
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled competitor like unlabeled Angiotensin II).
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
The SHR model is a widely accepted animal model for studying essential hypertension.
Objective: To evaluate the antihypertensive efficacy and duration of action of this compound in comparison to other ARBs.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing facility and handling procedures for at least one week.
-
Blood Pressure Measurement:
-
Telemetry (Recommended): Surgically implant a telemetric pressure transducer into the abdominal aorta of the rats. This allows for continuous and stress-free blood pressure monitoring in conscious, freely moving animals.
-
Tail-Cuff Plethysmography (Alternative): Train the rats to the restraining device and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
-
Drug Administration: Administer this compound and other ARBs orally via gavage at the desired doses. A vehicle control group should be included.
-
Data Collection: Record systolic, diastolic, and mean arterial pressure, as well as heart rate, at baseline and at multiple time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Compare the maximum blood pressure reduction and the duration of the antihypertensive effect between the different ARBs.
Western Blot for Downstream Signaling (p-ERK)
Activation of the AT1 receptor leads to the phosphorylation of downstream signaling molecules like Extracellular signal-Regulated Kinase (ERK).
Objective: To assess the effect of this compound on Angiotensin II-induced ERK phosphorylation.
Materials:
-
Vascular smooth muscle cells (VSMCs) or other cells expressing AT1 receptors.
-
Angiotensin II
-
This compound and other ARBs
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture the cells to ~80% confluency. Serum-starve the cells for 24 hours before the experiment.
-
Pre-incubate the cells with this compound or other ARBs for a specified time (e.g., 30 minutes).
-
Stimulate the cells with Angiotensin II for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against p-ERK. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody against t-ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK. Compare the inhibitory effect of the different ARBs on Angiotensin II-induced ERK phosphorylation.
Visualizations of Pharmacological Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the pharmacological evaluation of this compound.
Mechanism of Action of this compound in the RAAS Pathway.
Workflow for In Vivo Antihypertensive Efficacy Studies.
Inhibition of AT1 Receptor-Mediated ERK Signaling by this compound.
References
Safety Operating Guide
Proper Disposal of Saprisartan: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents and investigational compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides essential guidance on the proper disposal procedures for Saprisartan, a selective angiotensin II AT1 receptor antagonist. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
I. Understanding this compound and Associated Hazards
II. Key Chemical and Physical Properties of this compound
A summary of the known physicochemical properties of this compound is provided below. This information is crucial for safety assessments and in determining appropriate handling and storage conditions.
| Property | Value |
| Molecular Formula | C₂₅H₂₂BrF₃N₄O₄S |
| Molecular Weight | 611.4 g/mol |
| Appearance | Solid (presumed) |
| Storage Temperature | Recommended: 2-8°C. |
Data sourced from various chemical databases. A full experimental validation of these properties should be conducted as needed.
III. Standard Operating Procedure for this compound Disposal
The following step-by-step procedure outlines the recommended process for the disposal of this compound. This protocol is designed to be general and must be adapted to comply with the specific regulations of your institution and local authorities.
Step 1: Hazard Assessment
Before initiating any disposal activities, a thorough hazard assessment must be conducted.
-
Consult Internal Expertise: The primary point of contact for waste disposal is your institution's Environmental Health and Safety (EHS) department. They are equipped to provide guidance on chemical classification and disposal procedures that are compliant with federal, state, and local regulations.
-
Review Available Data: While a complete SDS is elusive, review all available chemical and toxicological information for this compound and structurally related compounds.
Step 2: Segregation of Waste
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Hazardous Waste Labeling: If deemed hazardous by your EHS department, the container must be labeled in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines.[3][4] This typically includes the words "Hazardous Waste," the chemical name, and a description of the hazards.
Step 3: Non-Hazardous Disposal Pathway
If, after consultation with your EHS department, this compound is determined to be non-hazardous, the following general guidelines for pharmaceutical disposal should be followed.
-
Drug Take-Back Programs: The most preferred method for disposing of non-hazardous pharmaceuticals is through a registered drug take-back program.[5]
-
Disposal in Municipal Solid Waste (with precautions): If a take-back program is not available, non-hazardous solid dosage forms can be disposed of in the trash with the following precautions:
-
Remove the this compound from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds or cat litter. This deters accidental ingestion by humans or animals.
-
Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.
-
Dispose of the sealed container in the municipal solid waste.
-
Step 4: Hazardous Waste Disposal Pathway
If this compound is classified as hazardous waste, a more stringent disposal protocol is required.
-
Licensed Waste Hauler: All hazardous chemical waste must be disposed of through a licensed hazardous waste management company. Your EHS department will have established procedures for the collection and disposal of such materials.
-
Incineration: The generally accepted and most environmentally sound method for the disposal of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the drain. This can lead to contamination of waterways and is a violation of environmental regulations.
IV. Experimental Protocols and Methodologies
This document provides procedural guidance for disposal and does not cite specific experimental protocols. Researchers handling this compound should develop detailed experimental protocols that include safety precautions for handling and a clear plan for waste management, to be reviewed and approved by their institution's safety committee.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound.
By following these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling Saprisartan
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Saprisartan. As a potent Angiotensin II Receptor Blocker (ARB), this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. The following procedures are based on general best practices for active pharmaceutical ingredients (APIs) and potent compounds. A substance-specific risk assessment should always be conducted before handling.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary line of defense against exposure to potent pharmaceutical compounds like this compound. The following table summarizes the recommended PPE for various handling scenarios.
| PPE Category | Recommended Equipment | Specifications and Use Cases |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer pair should be changed immediately if contaminated or every 30 minutes.[1] |
| Body Protection | Disposable Gown or "Bunny Suit" Coveralls | A dedicated, disposable gown that is resistant to permeability by hazardous drugs should be worn over personal clothing.[2] For extensive handling of powders, "bunny suit" coveralls offer head-to-toe protection.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection against splashes.[3][4] |
| Respiratory Protection | Fit-Tested N95 or Higher Respirator | A NIOSH-certified N95 or higher respirator is recommended, especially when handling powders or if there is a risk of aerosol generation. |
| Foot Protection | Disposable Shoe Covers | Wear disposable shoe covers in the designated handling area and remove them before exiting to prevent the spread of contamination. |
Engineering Controls
Engineering controls are measures designed to isolate the handler from the hazardous material and are a critical component of safe handling.
| Control Type | Description and Application |
| Primary Engineering Control | Chemical Fume Hood or Biological Safety Cabinet (BSC) : All manipulations of this compound powder, such as weighing and reconstitution, should be performed within a certified chemical fume hood or a Class II BSC to contain any airborne particles. |
| Secondary Engineering Control | Ventilated Enclosure : Use of a ventilated balance safety enclosure or a glove box provides an additional layer of containment for weighing and handling highly potent compounds. |
| General Laboratory Ventilation | Single-Pass Airflow : The laboratory should have a single-pass HVAC system to prevent recirculation of contaminated air. |
Decontamination and Disposal Plan
Proper decontamination and disposal are essential to prevent environmental contamination and accidental exposure.
| Procedure | Detailed Steps |
| Surface Decontamination | All surfaces and equipment that come into contact with this compound must be decontaminated. Use a validated cleaning agent to thoroughly wipe down all surfaces. |
| Waste Segregation | Segregate waste into clearly labeled containers for hazardous pharmaceutical waste. Use separate containers for sharps, liquid waste, and solid waste. |
| Solid Waste Disposal | All disposable PPE (gloves, gowns, shoe covers, masks), contaminated lab supplies (e.g., weigh paper, pipette tips), and spill cleanup materials should be placed in a designated, sealed hazardous waste container. |
| Liquid Waste Disposal | Liquid waste containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container. Do not dispose of this waste down the drain. |
| Sharps Disposal | All needles and syringes must be disposed of in a designated sharps container without being crushed, clipped, or capped. |
| Waste Transport and Final Disposal | Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor in accordance with all federal, state, and local regulations. |
Experimental Protocols
Standard Operating Procedure for Weighing this compound Powder
-
Preparation :
-
Ensure the chemical fume hood or biological safety cabinet is certified and functioning correctly.
-
Prepare the workspace by laying down a disposable, plastic-backed absorbent pad.
-
Assemble all necessary equipment: analytical balance, spatulas, weigh paper, and pre-labeled receiving container.
-
Don all required PPE as outlined in the table above.
-
-
Weighing :
-
Perform all weighing operations within the containment of the fume hood or BSC.
-
Use gentle scooping techniques to minimize dust generation.
-
Carefully transfer the desired amount of this compound onto the weigh paper.
-
Transfer the weighed powder into the receiving container and securely close it.
-
-
Post-Weighing :
-
Decontaminate the spatula and any other reusable equipment with a suitable solvent.
-
Carefully fold the used weigh paper and dispose of it in the solid hazardous waste container.
-
Wipe down the balance and the surrounding work area with a validated cleaning agent.
-
Dispose of the outer pair of gloves into the hazardous waste container.
-
Standard Operating Procedure for Preparing a this compound Solution
-
Preparation :
-
Conduct this procedure within a chemical fume hood.
-
Have the pre-weighed this compound in a sealed container.
-
Prepare the appropriate solvent and glassware.
-
Don all required PPE.
-
-
Dissolving :
-
Slowly add the solvent to the solid this compound to avoid splashing.
-
Keep the container covered as much as possible during the dissolution process.
-
If necessary, use gentle agitation (e.g., a magnetic stirrer at low speed) to aid dissolution.
-
-
Post-Preparation :
-
Decontaminate all glassware and equipment.
-
Dispose of all contaminated disposables in the appropriate hazardous waste containers.
-
Properly doff PPE, disposing of single-use items in the hazardous waste stream.
-
Visual Workflow for PPE Donning and Doffing
Caption: Logical workflow for donning and doffing Personal Protective Equipment (PPE).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
